2-Decanone
Description
Properties
IUPAC Name |
decan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-3-4-5-6-7-8-9-10(2)11/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJNGDIORYACQU-UHFFFAOYSA-N | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022104 | |
| Record name | 2-Decanone | |
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Molecular Weight |
156.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline], Liquid, Liquid; Fatty peachy, aldehyde-like aroma | |
| Record name | 2-Decanone | |
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| Source | Human Metabolome Database (HMDB) | |
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| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Boiling Point |
210.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
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Flash Point |
[ChemIDplus] 71 °C | |
| Record name | 2-Decanone | |
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Solubility |
0.0768 mg/mL at 25 °C, Insoluble in water; soluble in fats and oils, Insoluble (in ethanol) | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.821-0.831 (20°) | |
| Record name | 2-Decanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2050/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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CAS No. |
693-54-9 | |
| Record name | 2-Decanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Decanone | |
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| Record name | 2-Decanone | |
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| Record name | 2-Decanone | |
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| Record name | Decan-2-one | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.685 | |
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| Record name | 2-DECANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GX543OLT0R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
| Record name | 2-Decanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031409 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Decanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decanone (CAS 693-54-9), a methyl ketone also known as methyl octyl ketone, is a naturally occurring organic compound found in various plants and foods.[1][2] It is a colorless liquid with a characteristic floral and fruity odor.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its known biological relevance. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields.
Chemical and Physical Properties
This compound is a member of the ketone family, characterized by a carbonyl group bonded to two carbon atoms. It is a hydrophobic molecule with limited solubility in water but is soluble in most organic solvents.[1]
General and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Odor | Floral, fatty, peach-like | [2] |
| Density | 0.821 - 0.831 g/cm³ at 20°C | [3] |
| Boiling Point | 210 °C at 760 mmHg | [3] |
| Melting Point | 14 °C | [3] |
| Flash Point | 71 °C | [3] |
| Water Solubility | 0.0768 mg/mL at 25 °C | [3] |
| logP (Octanol/Water) | 3.73 | [3] |
| Refractive Index | 1.421 - 1.431 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectrum Type | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 2.41 (t, 2H), 2.13 (s, 3H), 1.55 (m, 2H), 1.26 (m, 10H), 0.88 (t, 3H)[4] |
| ¹³C NMR (CDCl₃) | δ 209.2, 43.8, 31.8, 29.7, 29.4, 29.2, 23.9, 22.6, 14.1[4] |
| IR (Neat) | ~1715 cm⁻¹ (C=O stretch) |
| Mass Spectrum (EI) | m/z 58 (100%), 43 (90%), 71 (27%), 59 (24%), 41 (23%) |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, as well as for the determination of its key physical properties.
Synthesis of this compound via Oxidation of 2-Decanol (B1670014)
A common and effective method for the synthesis of this compound is the oxidation of the corresponding secondary alcohol, 2-decanol.[4]
Protocol: Swern Oxidation [4]
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 equivalents) in anhydrous dichloromethane (B109758) (DCM) under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 - 3.0 equivalents) in anhydrous DCM dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15-20 minutes.
-
Addition of 2-Decanol: Dissolve 2-decanol (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 30-45 minutes at this temperature.
-
Addition of Base: Add triethylamine (B128534) (5.0 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A thick white precipitate will form. After the addition is complete, stir the mixture at -78 °C for an additional 15 minutes, then allow it to warm to room temperature over about 30-60 minutes.[4]
-
Work-up and Purification: Quench the reaction by the slow addition of water. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica (B1680970) gel.
Synthesis of this compound via Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation provides a method for the conversion of a terminal alkene (1-decene) to a methyl ketone.[5][6]
Protocol: Wacker-Tsuji Oxidation [7]
-
Reaction Setup: To a stirred solution of 1-decene (B1663960) (0.4 mmol) in a mixture of acetonitrile (B52724) (3.5 mL) and water (0.5 mL), add palladium(II) chloride (3.6 mg, 0.02 mmol, 5 mol%) and chromium(VI) oxide (20 mg, 0.6 mmol, 0.5 equiv) at room temperature.
-
Reaction Execution: Warm the reaction mixture to 60°C and stir in a closed flask for the specified time (typically monitored by TLC).
-
Work-up and Purification: After the reaction is complete, filter the mixture through a small pad of silica gel and wash with ethyl acetate (B1210297). Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by silica gel column chromatography using a petroleum ether/ethyl acetate eluent if necessary.[7]
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of this compound.[8]
Protocol: GC-MS Analysis [9]
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME): Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength. Equilibrate the vial at 50°C for 15 minutes. Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 45 minutes at 50°C.
-
GC-MS Parameters:
-
Injector: Splitless mode, Temperature: 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature 50°C, hold for 2 minutes; ramp at 10°C/min to 250°C; hold for 5 minutes.
-
MS Parameters: Ion Source Temperature: 230°C; Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
Data Analysis: Identify this compound by comparing the retention time and the acquired mass spectrum with a reference standard and mass spectral libraries (e.g., NIST, Wiley).
Determination of Physical Properties
2.4.1. Boiling Point Determination (Thiele Tube Method) [10]
-
Fill a small test tube (e.g., a fusion tube) to about half-full with this compound.
-
Invert a sealed-end capillary tube and place it inside the test tube.
-
Attach the test tube to a thermometer using a rubber band.
-
Place the assembly in a Thiele tube containing mineral oil, ensuring the sample is level with the thermometer bulb.
-
Gently heat the side arm of the Thiele tube.
-
Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[10]
2.4.2. Density Determination (Pycnometer Method) [11][12]
-
Accurately weigh a clean, dry pycnometer.
-
Fill the pycnometer with distilled water and weigh it again to determine the volume of the pycnometer.
-
Empty and dry the pycnometer, then fill it with this compound.
-
Weigh the pycnometer filled with this compound.
-
The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.[12]
2.4.3. Refractive Index Measurement (Abbe Refractometer) [13]
-
Clean the prisms of the Abbe refractometer with a suitable solvent (e.g., ethanol (B145695) or acetone) and allow them to dry.
-
Place a few drops of this compound onto the lower prism.
-
Close the prisms and ensure the liquid spreads evenly.
-
Adjust the light source and focus the eyepiece to observe the light-dark boundary.
-
Use the compensator to eliminate any color fringes and sharpen the boundary.
-
Adjust the refractometer so that the boundary line intersects the crosshairs.
-
Read the refractive index from the scale.
Biological Relevance and Applications
This compound is recognized as a plant metabolite and is found in a variety of natural sources, including fruits, vegetables, and essential oils.[1][14] Its primary applications are in the fragrance and flavor industries, where it imparts a mild, orange blossom-like odor.[15]
In the context of drug development, this compound itself is not a primary therapeutic agent. However, it has been identified as a potential biomarker for certain conditions, such as nonalcoholic fatty liver disease, ulcerative colitis, and Crohn's disease. Its presence in biological systems and potential link to metabolic processes may warrant further investigation. Additionally, the methyl ketone functional group is a common motif in medicinal chemistry and can serve as a synthetic handle for the elaboration of more complex molecules.[14] this compound also exhibits fumigant activity against certain insects, suggesting potential applications in agrochemical research.[1]
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is irritating to the skin and eyes.[15]
-
Handling: Work in a well-ventilated area and wear suitable protective clothing, gloves, and eye/face protection.[6] Avoid contact with skin and eyes. Keep away from sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[12]
-
Disposal: Dispose of in accordance with local, regional, and national regulations.
This guide provides a foundational understanding of the chemical and physical properties of this compound. For specific research applications, it is recommended to consult the primary literature and relevant safety data sheets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 3. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mt.com [mt.com]
- 12. scribd.com [scribd.com]
- 13. davjalandhar.com [davjalandhar.com]
- 14. nmppdb.com.ng [nmppdb.com.ng]
- 15. This compound, 693-54-9 [thegoodscentscompany.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Decanone (CAS: 693-54-9)
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 693-54-9), a methyl ketone with significant applications ranging from the flavor and fragrance industry to its emerging role as a versatile intermediate in organic synthesis and drug delivery systems. This document details its core physicochemical properties, spectral data, established synthesis protocols, and safety information. Particular emphasis is placed on its application as a synthetic building block, including its use in the development of advanced drug delivery platforms. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using process diagrams.
Core Physicochemical Properties
This compound, also known as methyl octyl ketone, is a colorless to light yellow liquid at room temperature.[1][2] It is characterized by a fatty, floral, and somewhat fruity odor, often with notes of orange blossom and peach.[3][4] It is practically insoluble in water but soluble in organic solvents like alcohol.[2][]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₁₀H₂₀O | [6][7] |
| Molecular Weight | 156.27 g/mol | [6][7] |
| Melting Point | 3.5 °C / 38.3 °F | [1][7] |
| Boiling Point | 211 °C / 411.8 °F (at 760 mmHg) | [1][2] |
| Density | 0.822 - 0.825 g/mL (at 20-25 °C) | [2][7][8] |
| Refractive Index (n20/D) | 1.421 - 1.428 | [3][9] |
| Flash Point | 71 - 86 °C / 159.8 - 186.8 °F | [1][7] |
| Solubility in Water | 0.0768 mg/mL (at 25 °C) | [10] |
| logP (Octanol/Water) | 3.7 - 3.73 | [3][10] |
| Vapor Density | >1 (vs air) |[8][9] |
Spectral Data
The structural identification of this compound is supported by various spectroscopic techniques. The following tables summarize key spectral information.
Table 2: Infrared (IR) and Mass Spectrometry (MS) Data
| Spectrum Type | Key Peaks / Information | Source(s) |
|---|---|---|
| IR (Infrared) | Characteristic C=O stretch at ~1722 cm⁻¹ | [11] |
| MS (Electron Ionization) | Available in NIST database. Key fragments can be used for structural confirmation. |[12][13] |
Table 3: Nuclear Magnetic Resonance (NMR) Data
| Spectrum Type | Solvent | Key Shifts (ppm) and Multiplicity | Source(s) |
|---|---|---|---|
| ¹H NMR | CCl₄ | δ: 2.37 (t, 2H), 2.02 (s, 3H), 1.8-0.7 (complex, 15H) | [11] |
| ¹³C NMR | CDCl₃ | δ: 208.88 (C=O), 43.80, 31.93, 29.76, 29.48, 29.29, 29.25, 23.96, 22.73, 14.11 |[10] |
Synthesis and Purification Protocols
This compound can be synthesized through several established routes. The palladium-catalyzed Wacker-Tsuji oxidation of terminal olefins is a highly efficient method.
Wacker-Tsuji Oxidation of 1-Decene (B1663960)
This method provides a direct conversion of the readily available terminal alkene, 1-decene, to the corresponding methyl ketone, this compound. The reaction uses a palladium(II) catalyst and a copper(II) co-catalyst with oxygen as the terminal oxidant.[14][15]
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stirrer and an oxygen inlet (e.g., a balloon), add palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1.0 eq) to a solvent mixture of N,N-dimethylformamide (DMF) and water (e.g., 7:1 v/v).
-
Catalyst Activation: Bubble oxygen through the stirred solution for approximately 30 minutes. The color should change as Cu(I) is oxidized to the active Cu(II) species.
-
Substrate Addition: Add 1-decene (1.0 eq) to the activated catalyst mixture.
-
Reaction: Stir the mixture vigorously under an oxygen atmosphere at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction typically runs for several hours to overnight.
-
Work-up: Upon completion, pour the reaction mixture into cold 3 N hydrochloric acid and extract with an organic solvent (e.g., diethyl ether, 3x).[11]
-
Washing: Combine the organic extracts and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by vacuum distillation to yield this compound as a colorless oil.[11]
Oxidation of 2-Decanol (B1670014)
Another common method is the oxidation of the corresponding secondary alcohol, 2-decanol. Various oxidizing agents can be employed, with Swern oxidation being a mild and effective choice that avoids the use of heavy metals.
-
Activator Preparation: In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (B109758) (DCM) and cool to -78 °C (dry ice/acetone bath).
-
DMSO Addition: Add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous DCM dropwise to the cooled oxalyl chloride solution. Stir for 15 minutes.
-
Alcohol Addition: Slowly add a solution of 2-decanol (1.0 eq) in anhydrous DCM to the reaction mixture. Continue stirring at -78 °C for 45-60 minutes.
-
Base Quench: Add triethylamine (B128534) (Et₃N, 5.0 eq) dropwise. Allow the reaction mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer, extract the aqueous layer with DCM, and combine the organic fractions. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), concentrate, and purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Research and Drug Development
While this compound is widely used as a flavoring agent and fragrance component, its utility in advanced chemical synthesis is of significant interest to researchers.[2][16] It serves as a versatile chemical intermediate for preparing more complex molecules.[17]
A notable application in the pharmaceutical field is its use in the synthesis of novel drug delivery systems. For instance, this compound has been used to conjugate polymers to create brushed block copolymers with pH-sensitive linkers for controlled drug release.[9] The ketone functionality allows for the formation of an acid-labile hydrazone bond, a common strategy for designing drug carriers that release their payload in the acidic microenvironment of tumors or endosomes.
Additionally, deuterated this compound (this compound-d5) serves as an internal standard for quantitative analysis by NMR or mass spectrometry in metabolic studies and drug development processes.[18]
Safety and Handling
This compound is classified as a combustible liquid and is toxic to aquatic life.[1][19] Standard laboratory safety protocols should be strictly followed.
Table 4: GHS Hazard Information
| GHS Classification | Hazard Statement(s) | Precautionary Statement(s) |
|---|---|---|
| Flammable Liquids | H227: Combustible liquid | P210: Keep away from heat, sparks, open flames, hot surfaces. No smoking.[19] |
| Hazardous to the Aquatic Environment | H401/H411: Toxic to aquatic life / Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment.[17][19] |
-
Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[19] Avoid contact with skin and eyes. Keep away from sources of ignition.[1]
-
Storage: Store in a cool, dry, and well-ventilated place in tightly sealed containers.[][7] Store below +30°C.[2] Keep away from oxidizing agents.[1]
-
First Aid:
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water.[1][19]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[1][19]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][19]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][19]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][19]
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 693-54-9 [chemicalbook.com]
- 3. This compound, 693-54-9 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. This compound analytical standard 693-54-9 [sigmaaldrich.com]
- 9. This compound 98 693-54-9 [sigmaaldrich.com]
- 10. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. This compound [webbook.nist.gov]
- 13. This compound [webbook.nist.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. This compound (CAS 693-54-9) Industry Research 2025 [researchandmarkets.com]
- 17. nmppdb.com.ng [nmppdb.com.ng]
- 18. medchemexpress.com [medchemexpress.com]
- 19. chemicalbook.com [chemicalbook.com]
The Natural Occurrence of 2-Decanone in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decanone, a methyl ketone with the chemical formula C₁₀H₂₀O, is a naturally occurring volatile organic compound found in a diverse range of plant species. It plays a significant role in plant physiology and ecology, contributing to aroma profiles and acting as a defense mechanism against herbivores and pathogens. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic pathways and ecological functions.
Natural Occurrence and Quantitative Data
This compound has been identified in various plant families, where its concentration can vary significantly depending on the species, plant part, developmental stage, and environmental conditions. It is a notable component of essential oils and volatile emissions from leaves, flowers, and bark.
Table 1: Quantitative Occurrence of this compound in Various Plant Species
| Plant Species | Family | Plant Part | Concentration (% of essential oil or volatile fraction) | Reference(s) |
| Commiphora rostrata | Burseraceae | Stem Bark Resin | 65% | [1] |
| Ruta graveolens (Rue) | Rutaceae | Aerial Parts | 3.31% | [2] |
| Humulus lupulus (Hops) | Cannabaceae | Cones | 0.2% - 0.5% | |
| Cichorium endivia (Endive) | Asteraceae | Leaves | Present (quantification not specified) | [1][3] |
| Curcuma aeruginosa | Zingiberaceae | Rhizomes | Present (quantification not specified) | [3] |
| Zea mays (Maize) | Poaceae | - | Present (quantification not specified) | [4] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound in plants is believed to follow the general pathway for methyl ketone production, which is closely linked to fatty acid metabolism. While the specific pathway for this compound has not been elucidated in all plant species, research in model organisms like Solanum habrochaites (a wild tomato species) provides a well-characterized framework.
The proposed pathway begins with intermediates from the fatty acid synthesis cycle. A β-ketoacyl-acyl carrier protein (ACP) or β-ketoacyl-CoA with a 12-carbon chain serves as the precursor. This precursor is then acted upon by a thioesterase, which hydrolyzes the thioester bond to release a free β-keto acid. Finally, a decarboxylase removes the carboxyl group from the β-keto acid, yielding this compound.
Ecological Role of this compound
This compound plays a crucial role in the chemical ecology of plants, primarily as a defense compound. Its volatile nature allows it to act as a repellent against a variety of insect herbivores. Furthermore, it has demonstrated antifungal properties, suggesting a role in protecting plants from pathogenic fungi. The production of this compound can be constitutive or induced in response to herbivore damage or pathogen attack, indicating its involvement in the plant's defense signaling cascade.
References
The Role of 2-Decanone as a Plant Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decanone, a saturated methyl ketone, is a naturally occurring volatile organic compound found in a diverse range of plant species. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's role as a plant metabolite. It details its biosynthesis, its documented presence in various plant taxa, and its significant biological activities, including insecticidal, antifungal, and allelopathic properties. This document summarizes quantitative data on its concentration and bioactivity, provides detailed experimental protocols for its analysis, and visualizes key biochemical and experimental workflows to serve as a valuable resource for researchers in plant science, chemical ecology, and natural product-based drug discovery.
Introduction
This compound (CH₃(CH₂)₇COCH₃) is a C10 methyl ketone that contributes to the characteristic aroma of many plants and fruits.[1] Beyond its role as a flavor and fragrance component, this compound is an active secondary metabolite involved in plant defense mechanisms.[2][3] It is biosynthesized through the fatty acid metabolism pathway and is often sequestered in specialized plant structures such as glandular trichomes.[4][5] The compound's volatility allows it to act as an effective airborne signaling molecule and a potent defense agent against herbivores and pathogens. This guide aims to consolidate the current knowledge on this compound, presenting it in a structured and technically detailed format for a scientific audience.
Biosynthesis of this compound in Plants
The biosynthesis of this compound is part of the broader pathway for methyl ketone production in plants, which has been extensively studied in wild tomato species such as Solanum habrochaites. The pathway involves a two-step enzymatic process that utilizes intermediates from fatty acid synthesis within the plastids.
The key enzymes involved are:
-
Methylketone Synthase 2 (MKS2): A thioesterase that hydrolyzes β-ketoacyl-acyl carrier proteins (β-ketoacyl-ACPs) to release free β-ketoacids.
-
Methylketone Synthase 1 (MKS1): A decarboxylase that acts on the liberated β-ketoacids, removing a carboxyl group to produce the final methyl ketone, which is one carbon shorter than the β-ketoacid precursor.
Both MKS1 and MKS2 are located in the plastids, ensuring the efficient conversion of fatty acid intermediates into methyl ketones.
Figure 1: Core biosynthetic pathway of this compound.
Quantitative Data on this compound
The concentration of this compound varies significantly depending on the plant species, the specific plant part, and the environmental conditions. The following tables summarize available quantitative data.
Table 1: Concentration of this compound in Various Plant Species
| Plant Species | Family | Plant Part Analyzed | Concentration | Reference |
| Ruta graveolens (Common Rue) | Rutaceae | Aerial Parts (Essential Oil) | 3.31% of total essential oil | [6] |
| Ruta graveolens (Common Rue) | Rutaceae | Herb (Essential Oil) | 2650.2 mg/kg | [7] |
| Commiphora rostrata | Burseraceae | Stem Bark | 69% | [1] |
| Houttuynia cordata (Fish Mint) | Saururaceae | Underground Parts | Major volatile component | [8] |
Table 2: Biological Activity of this compound
| Activity Type | Target Organism | Metric | Value | Reference |
| Insecticidal | Sitophilus zeamais (Maize weevil) | Fumigant Activity | Strong | [1] |
| Repellent | Sitophilus zeamais (Maize weevil) | Repellency | Less repellent than other alkanones | [1] |
| Phytotoxicity | Grapevine (Vitis vinifera) Leaf | Fumigant Application | Low phytotoxicity | [3] |
| Antifungal | Candida albicans | MIC | 0.25 mg/mL (for a derivative) | [9] |
| Antifungal | Candida krusei | MIC | 0.5 mg/mL (for a derivative) | [9] |
Note: Data on the biological activity of pure this compound is limited; some values are for derivatives or essential oils where this compound is a component.
Experimental Protocols
Accurate identification and quantification of this compound in plant matrices are crucial for research. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.
Sample Preparation and Extraction
-
Plant Material Preparation :
-
Thoroughly wash fresh plant material with deionized water to remove debris.
-
Dry the plant material to a constant weight in a laboratory oven at a controlled temperature of 50-60°C for 48-72 hours to minimize degradation of volatile compounds.[4]
-
Grind the dried material into a fine powder using a mill or mortar and pestle to ensure a uniform particle size for efficient extraction.[4]
-
Store the powdered sample in an airtight container in a cool, dark, and dry place.[4]
-
-
Solvent Extraction :
-
Weigh 5-10 grams of the dried, powdered plant material.
-
Perform extraction using a Soxhlet apparatus for 6-8 hours or by maceration for 24-48 hours with a suitable solvent (e.g., hexane, methanol).[4]
-
Filter the extract using Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to obtain the crude extract.[4]
-
Store the crude extract at 4°C in a sealed vial.[4]
-
-
Headspace Solid-Phase Microextraction (HS-SPME) : This method is suitable for analyzing volatile compounds from solid or liquid samples.
-
Place a known amount of the sample (e.g., 5 g) into a 20 mL headspace vial.
-
Add 1 g of NaCl to increase the ionic strength and promote the release of volatiles into the headspace.[10]
-
Seal the vial and equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes).[10]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined extraction time (e.g., 45 minutes).[10]
-
Retract the fiber and introduce it into the GC injection port for thermal desorption.[10]
-
Figure 2: Generalized experimental workflow for this compound analysis.
GC-MS Instrumentation and Conditions
-
Instrument : Gas Chromatograph coupled to a Mass Spectrometer.
-
Column : A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.[4]
-
Oven Temperature Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 5°C/min.
-
Ramp 2: Increase to 270°C at a rate of 20°C/min.
-
Final hold: Hold at 270°C for 5 minutes.[11]
-
-
Injector Temperature : 250°C.[11]
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.[11]
-
MS Detector :
Data Analysis
-
Qualitative Analysis : Identification of this compound is achieved by comparing the retention time and the acquired mass spectrum with those of a known standard and reference spectra in a mass spectral library (e.g., NIST, Wiley).[10]
-
Quantitative Analysis : Quantification is performed using an external or internal standard method. A calibration curve is generated by plotting the peak area of standard solutions of known concentrations against their respective concentrations. The concentration of this compound in the sample is then determined from this calibration curve.[10]
Signaling Pathways
The production of plant secondary metabolites, including this compound, is often induced by biotic and abiotic stresses. The jasmonic acid (JA) signaling pathway is a key regulator of plant defense responses against herbivores and necrotrophic pathogens and is implicated in the induced biosynthesis of methyl ketones.
Upon herbivore attack or mechanical wounding, the following signaling cascade is proposed to be activated:
-
Signal Perception : The plant recognizes damage-associated molecular patterns (DAMPs) or herbivore-associated molecular patterns (HAMPs).
-
JA Biosynthesis : This recognition triggers the biosynthesis of jasmonic acid (JA) from α-linolenic acid in the chloroplasts and peroxisomes.[12]
-
JA Conjugation : JA is conjugated with isoleucine to form the biologically active jasmonoyl-isoleucine (JA-Ile).[13]
-
Signal Transduction : JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.
-
Gene Activation : The degradation of JAZ repressors releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those encoding for the biosynthesis of defense compounds like methyl ketones (e.g., MKS1 and MKS2).[13]
Figure 3: Jasmonic acid signaling cascade.
Conclusion and Future Perspectives
This compound is a plant metabolite with a significant role in chemical defense. Its biosynthesis from fatty acid precursors is well-characterized, and its presence has been documented in several plant families. The compound exhibits a range of biological activities that are of interest for the development of natural pesticides and other agrochemical applications.
Future research should focus on:
-
Elucidating the complete biosynthetic and regulatory pathways in a wider range of plant species.
-
Expanding the quantitative analysis of this compound across more plant taxa and under different environmental stress conditions.
-
Conducting detailed structure-activity relationship studies to understand the molecular basis of its insecticidal and antifungal properties.
-
Investigating the potential for metabolic engineering to enhance the production of this compound in crop plants for improved pest resistance.
This technical guide provides a solid foundation for researchers and professionals working on plant-derived natural products and their applications. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into the multifaceted role of this compound in the plant kingdom.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A Comparative Study of Sodium Houttuyfonate and 2-Undecanone for Their in Vitro and in Vivo Anti-Inflammatory Activities and Stabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jjbs.hu.edu.jo [jjbs.hu.edu.jo]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Quality and Metabolomics Analysis of Houttuynia cordata Based on HS-SPME/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. biotechnology.kiev.ua [biotechnology.kiev.ua]
- 13. mdpi.com [mdpi.com]
Chemical and Physical Properties
An In-depth Technical Guide to Methyl n-Octyl Ketone (2-Decanone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl n-octyl ketone, systematically known as this compound, is a naturally occurring aliphatic methyl ketone with the chemical formula C₁₀H₂₀O. It is found in a variety of natural sources, including essential oils, fruits, and dairy products, contributing to their characteristic aromas. Industrially, it serves as a valuable intermediate in chemical synthesis and is utilized as a solvent and a component in flavor and fragrance formulations.[1][2] This document provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a summary of its known biological activities and toxicological profile. The information is intended to serve as a foundational resource for professionals in research, chemical manufacturing, and drug development.
This compound is a colorless liquid characterized by a fruity, floral, and fatty odor.[3][4][5] It is a hydrophobic molecule, demonstrating solubility in organic solvents like alcohol while being practically insoluble in water.[1][6]
Table 1.1: Identifiers and Nomenclature for this compound
| Identifier | Value |
| IUPAC Name | Decan-2-one |
| Synonyms | Methyl n-octyl ketone, Methyl octyl ketone, n-C₈H₁₇COCH₃ |
| CAS Number | 693-54-9[4][5] |
| Molecular Formula | C₁₀H₂₀O[3][5][6] |
| Molecular Weight | 156.27 g/mol [5][6] |
| InChI Key | ZAJNGDIORYACQU-UHFFFAOYSA-N[3] |
Table 1.2: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | Colorless liquid | [4][5][7] |
| Melting Point | 3.5 °C | [5][6] |
| Boiling Point | 210-211 °C at 760 mmHg | [5][6][7] |
| Density | 0.825 g/mL at 25 °C | [5][6] |
| Flash Point | 71 °C (160 °F) | [5][6][7] |
| Water Solubility | 0.0768 mg/mL at 25 °C (practically insoluble) | [3][7] |
| logP (Octanol/Water) | 3.73 | [1][3][7] |
| Vapor Pressure | 0.248 mmHg at 25 °C | [5][6] |
| Refractive Index | n²⁰/D 1.425 | [5][6] |
Synthesis and Purification Protocols
This compound can be synthesized through various methods, most commonly via the oxidation of terminal alkenes (e.g., 1-decene) or secondary alcohols (e.g., 2-decanol).
Experimental Protocol: Wacker-Tsuji Oxidation of 1-Decene (B1663960)
This protocol describes the palladium-catalyzed oxidation of 1-decene to this compound, a common and efficient method for producing methyl ketones from terminal olefins.[8]
Materials:
-
1-Decene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Oxygen (gas)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer, gas inlet tube, and dropping funnel, add palladium chloride (0.53 g, 3 mmol) and cuprous chloride (2.97 g, 30 mmol).
-
Add 24 mL of a DMF/water solution (7:1 v/v) to the flask.
-
Begin vigorous stirring and bubble oxygen gas through the solution for approximately 1 hour. The solution should turn green.
-
Reaction: Slowly add 1-decene (4.2 g, 30 mmol) dropwise to the reaction mixture over 10 minutes.
-
Continue bubbling oxygen through the solution at room temperature. The reaction mixture will gradually turn from green to black and then back to green after about 15 minutes.
-
Allow the reaction to proceed with stirring under an oxygen atmosphere for 24 hours.
-
Work-up: Pour the reaction mixture into 100 mL of cold 3 M hydrochloric acid.
-
Extract the aqueous mixture five times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the ether layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation under reduced pressure to yield this compound.
Workflow for Wacker-Tsuji Oxidation
Caption: General workflow for the synthesis of this compound via Wacker-Tsuji oxidation.
Experimental Protocol: Purification via Bisulfite Adduct Formation
This protocol is effective for separating methyl ketones like this compound from mixtures containing non-reactive carbonyls, alcohols, or hydrocarbons.[9]
Materials:
-
Crude mixture containing this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Hexanes (or other immiscible organic solvent)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Adduct Formation: Dissolve the crude organic mixture in a minimal amount of DMF to ensure miscibility.
-
Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bisulfite.
-
Shake the funnel vigorously for 1-2 minutes to facilitate the formation of the charged bisulfite adduct, which will partition into the aqueous layer.
-
Extraction: Add an equal volume of hexanes to the separatory funnel to create two distinct layers. Shake vigorously.
-
Separate the layers. The non-ketonic organic impurities will remain in the hexane (B92381) layer, while the this compound bisulfite adduct is in the aqueous layer.
-
Wash the aqueous layer with a fresh portion of hexanes to remove any residual impurities.
-
Recovery (Optional): To recover the this compound, basify the aqueous layer (e.g., with NaOH) to reverse the reaction and then extract the liberated ketone with a fresh organic solvent.
-
Dry the final organic layer containing the purified this compound over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound in complex matrices.
Experimental Protocol: GC-MS Analysis
This protocol is adapted from established methods for similar volatile ketones and is suitable for the analysis of this compound.[4][6]
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place the sample (e.g., 5 mL of essential oil diluted in a suitable solvent or 1 g of a solid matrix in a 20 mL vial) into a headspace vial.
-
If desired, add an internal standard. For enhanced volatilization from aqueous samples, add sodium chloride (1 g).
-
Seal the vial and place it in a heater-stirrer or water bath set to 50-60°C. Allow the sample to equilibrate for 15 minutes.
-
Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30-45 minutes at the same temperature.
-
Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
Instrumentation and Parameters:
-
Gas Chromatograph: Coupled to a Mass Spectrometer.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
Data Analysis:
-
Qualitative: Identification is achieved by comparing the retention time and the acquired mass spectrum of the analyte with a known reference standard and with entries in a spectral library (e.g., NIST, Wiley).[6]
-
Quantitative: Quantification is performed by creating a calibration curve using external standards of known concentrations.
Workflow for GC-MS Analysis
Caption: Standard experimental workflow for the analysis of this compound by HS-SPME-GC-MS.
Biological Activity and Toxicology
While this compound is a common natural product, its specific interactions with mammalian signaling pathways are not extensively documented in scientific literature. It is recognized as a plant metabolite and its presence in humans has been associated with conditions like Crohn's disease, though a causal link has not been established.[10][11] Its primary documented biological activity is as an insect repellent and fumigant.[3]
Table 4.1: Toxicological Data for this compound
| Parameter | Value | Species | Route | Source(s) |
| LD₅₀ | 7936 mg/kg | Mouse | Oral | [8] |
| GHS Hazard | H411: Toxic to aquatic life with long lasting effects | N/A | Environmental | [12] |
| Irritation | Irritating to skin and eyes (R36/38) | N/A | Dermal/Ocular |
Metabolic Pathway in Microorganisms
Research on the degradation of similar methyl ketones, such as 2-tridecanone (B165437), by Pseudomonas species has elucidated a metabolic pathway involving subterminal oxidation. This pathway serves as a model for the biochemical transformation of this compound in certain biological systems. The key step is the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester, which is then hydrolyzed into an alcohol and acetic acid.[13]
Bacterial Metabolic Pathway of a Methyl Ketone
Caption: Proposed metabolic pathway for this compound based on 2-tridecanone degradation in Pseudomonas.[13]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound, 693-54-9 [thegoodscentscompany.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. METHYL N-OCTYL KETONE [chembk.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmppdb.com.ng [nmppdb.com.ng]
- 11. hmdb.ca [hmdb.ca]
- 12. Page loading... [wap.guidechem.com]
- 13. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-Decanone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility of 2-decanone, a versatile ketone utilized as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective application in research and industrial processes. This document provides a compilation of available solubility data, detailed experimental methodologies for its determination, and a discussion of the molecular interactions governing its solubility profile.
Core Concepts: Physicochemical Properties of this compound
This compound (CH₃(CH₂)₇COCH₃) is a methyl ketone characterized by a ten-carbon aliphatic chain. Its molecular structure, featuring a polar carbonyl group (C=O) and a long, nonpolar alkyl chain, dictates its solubility behavior. The general principle of "like dissolves like" is central to understanding its miscibility with different organic solvents. The long hydrocarbon tail imparts a significant nonpolar character, leading to favorable interactions with nonpolar solvents. Conversely, the carbonyl group can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents. However, the overall hydrophobic nature of the molecule limits its solubility in highly polar solvents like water.
Quantitative and Qualitative Solubility Data
| Solvent Class | Solvent | Temperature (°C) | Solubility | Reference(s) |
| Polar Protic | Water | 25 | 0.0768 mg/mL (Insoluble) | [3] |
| Ethanol | Not Specified | Soluble | [1][4] | |
| Polar Aprotic | Acetone | Not Specified | Soluble | [2] |
| Chloroform | Not Specified | Soluble | [2] | |
| Nonpolar | Fats and Oils | Not Specified | Soluble | [3] |
Experimental Protocols for Solubility Determination
Precise determination of this compound solubility requires robust experimental methodologies. The following protocols describe two common and effective methods: the gravimetric method and UV/Vis spectroscopy.
Gravimetric Method
This classic method is based on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent in a saturated solution.
Methodology:
-
Preparation of Saturated Solution:
-
In a series of sealed, temperature-controlled vessels, add an excess amount of this compound to a known volume of the desired organic solvent.
-
Agitate the mixtures at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of a separate this compound phase confirms saturation.
-
-
Phase Separation:
-
Allow the mixtures to stand undisturbed at the constant temperature until the undissolved this compound phase separates completely.
-
Carefully collect a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no undissolved droplets are transferred.
-
-
Solvent Evaporation:
-
Transfer the collected aliquot to a pre-weighed, clean, and dry container.
-
Evaporate the solvent under controlled conditions (e.g., in a fume hood with a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of this compound) until a constant weight is achieved.
-
-
Quantification:
-
The final weight of the container with the residue minus the initial weight of the empty container gives the mass of this compound that was dissolved in the known volume of the solvent.
-
Calculate the solubility in desired units (e.g., g/100 mL, mol/L).
-
UV/Vis Spectroscopy Method
This method is applicable if the solute has a chromophore that absorbs ultraviolet or visible light. Ketones, including this compound, exhibit a weak n→π* electronic transition in the UV region (around 270-300 nm), which can be utilized for quantification.[5]
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a series of standard solutions of this compound in the solvent of interest with accurately known concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. The solvent itself should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law.
-
-
Preparation of Saturated Solution:
-
Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the gravimetric method (Step 1).
-
-
Sample Preparation and Analysis:
-
After reaching equilibrium, carefully withdraw an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a known volume of the pure solvent to bring the concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at the λmax.
-
-
Quantification:
-
Use the measured absorbance and the equation of the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility.
-
Visualizing Methodologies
To further clarify the experimental processes, the following diagrams created using the DOT language illustrate the logical workflow for solubility determination and the factors influencing solubility.
References
An In-depth Technical Guide on the Water Solubility of 2-Decanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the water solubility of 2-decanone, a methyl ketone with applications in the fragrance industry, as a solvent, and as a chemical intermediate. An understanding of its aqueous solubility is critical for its application in various scientific and industrial fields, including formulation science and environmental fate assessment.
Core Concepts: Physicochemical Properties and Solubility
This compound (C₁₀H₂₀O) is a ten-carbon aliphatic ketone. Its molecular structure, characterized by a polar carbonyl group (C=O) and a long, nonpolar octyl chain, dictates its solubility behavior. The lengthy hydrocarbon tail results in a predominantly hydrophobic character, leading to very low solubility in water.[1][2] Conversely, it is readily soluble in alcohols and other organic solvents.[3]
Quantitative Water Solubility Data
The water solubility of this compound has been experimentally determined and is consistently reported to be low. The available data at 25°C is summarized in the table below.
| Solubility Value | Temperature | Method | Source |
| 0.077 mg/mL | 25 °C | Not Specified | [4] |
| 0.0768 mg/mL | 25 °C | Not Specified | [5] |
| 76.8 mg/L | 25 °C | Not Specified | |
| Predicted Value | |||
| 0.038 g/L | Not Specified | ALOGPS |
Experimental Protocols for Determining Water Solubility
While specific experimental details for the cited solubility values of this compound are not extensively published, the determination of water solubility for sparingly soluble substances like this compound typically follows standardized methods. The most common and internationally recognized protocol is outlined in the OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility.[1][6][7][8][9] The two primary methods described in this guideline are the Shake-Flask Method and the Column Elution Method.
Shake-Flask Method (Flask Method)
This method is suitable for substances with solubilities above 10⁻² g/L and is a widely used technique for determining thermodynamic solubility.[10][11][12][13][14]
Principle: A supersaturated solution of the test substance in water is agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved portion.
Detailed Methodology:
-
Preparation of the Test Solution: An excess amount of this compound is added to a sufficient volume of deionized water in a glass flask equipped with a stirrer. The presence of excess undissolved this compound is crucial to ensure that saturation is achieved.
-
Equilibration: The flask is sealed and agitated in a constant temperature bath, typically maintained at 25 ± 0.5 °C. The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause emulsification. The equilibration time is critical and should be sufficient to reach a stable concentration. A preliminary test is often conducted to determine the necessary time, which can range from 24 to 72 hours.[11]
-
Phase Separation: After equilibration, the mixture is allowed to stand in the temperature-controlled bath to allow for the separation of the undissolved this compound. Centrifugation at the same temperature is then employed to remove any finely dispersed particles.
-
Sampling and Analysis: A sample of the clear aqueous supernatant is carefully withdrawn.
-
Quantification: The concentration of this compound in the sample is determined using a suitable analytical technique. Given its structure, Gas Chromatography with Flame Ionization Detection (GC-FID) would be an appropriate and sensitive method. A calibration curve prepared with known concentrations of this compound is used for accurate quantification.
-
Data Reporting: The solubility is reported as the average of at least three independent determinations, expressed in units such as mg/L, g/100 mL, or mol/L.
Column Elution Method
This method is particularly suitable for substances with low water solubility (less than 10⁻² g/L).[6]
Principle: A column is packed with an inert support material coated with an excess of the test substance. Water is then passed through the column at a slow, constant rate. The concentration of the substance in the eluate is monitored over time until it reaches a stable plateau, which represents the saturation solubility.
Detailed Methodology:
-
Column Preparation: A suitable inert support material (e.g., glass wool, celite) is coated with this compound. This is typically achieved by dissolving the ketone in a volatile solvent, mixing it with the support material, and then evaporating the solvent. The coated support is then packed into a column.
-
Elution: Deionized water is pumped through the column at a low and constant flow rate. The temperature of the column and the eluting water is maintained at 25 ± 0.5 °C.
-
Sample Collection: The eluate is collected in fractions.
-
Analysis: The concentration of this compound in each fraction is determined using a sensitive analytical method like GC-FID.
-
Determination of Solubility: A plot of concentration versus time (or volume) of eluate is constructed. The concentration should reach a plateau, and the value at this plateau is taken as the water solubility.
Potential Metabolic Pathway of this compound
While a specific signaling pathway for this compound in the context of drug development is not well-defined, its metabolic fate is of interest. As a naturally occurring methyl ketone, it can be metabolized by organisms. Studies on similar ketones, such as 2-tridecanone (B165437) in Pseudomonas, suggest a pathway involving oxidative degradation.[15][16] A plausible metabolic pathway for this compound could involve an initial oxidation step.
Experimental Workflow for Solubility Determination
The general workflow for determining the water solubility of this compound using the shake-flask method can be visualized as follows.
References
- 1. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound [chembk.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. filab.fr [filab.fr]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. quora.com [quora.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. bioassaysys.com [bioassaysys.com]
- 15. journals.asm.org [journals.asm.org]
- 16. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Boiling and Melting Points of 2-Decanone
This technical guide provides a comprehensive overview of the boiling and melting points of 2-decanone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and a procedural workflow.
Physicochemical Data of this compound
This compound, also known as methyl octyl ketone, is a colorless liquid with the chemical formula C₁₀H₂₀O.[1] Its physical properties, particularly its boiling and melting points, are crucial for its handling, purification, and application in various chemical processes.
Data Summary
The following table summarizes the experimentally determined boiling and melting points of this compound from various sources. It is important to note the conditions under which these values were measured, as they can significantly influence the results.
| Parameter | Value | Conditions | Source(s) |
| Boiling Point | 210.0 °C | 760.0 mm Hg | [1][2][3] |
| 211.0 °C | 760.0 mm Hg | [4][5][6][7] | |
| 95-97 °C | 12.0 mm Hg | [8] | |
| Melting Point | 14 °C | - | [1][2][3] |
| 3.5 °C | - | [4][6][7] | |
| 2.5 °C | - | [8] |
Note: The variation in reported melting points may be attributed to differences in experimental methods or the purity of the sample.
Experimental Protocols
Accurate determination of the boiling and melting points is fundamental for the characterization of chemical substances. The following sections detail the standard laboratory procedures for these measurements.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of liquid.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Small test tube (e.g., ignition tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Heat-transfer fluid (e.g., mineral oil)
-
Stand and clamps
Procedure:
-
Sample Preparation: Fill the small test tube to a depth of approximately 2-3 cm with this compound.
-
Capillary Inversion: Place the capillary tube, with its open end downwards, into the test tube containing the this compound.
-
Assembly: Attach the test tube to the thermometer using a rubber band or a small piece of wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
Heating: Suspend the assembly in the Thiele tube, which is filled with a heat-transfer fluid to a level above the side arm. Gently heat the side arm of the Thiele tube.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Boiling Point Determination: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to enter the capillary tube. Record this temperature.
-
Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.
Determination of Melting Point (Capillary Method)
Since this compound has a melting point above 0 °C, its solidification and melting can be observed using a capillary melting point apparatus.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (pre-cooled to a solid state)
-
Mortar and pestle (if the solid is not a fine powder)
Procedure:
-
Sample Preparation: Cool a small sample of this compound until it solidifies. If necessary, grind the solid into a fine powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be 2-3 mm in height.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating: Set the apparatus to heat at a controlled rate. For a preliminary determination, a rapid heating rate can be used to find an approximate melting range.
-
Melting Point Determination: For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. The melting range is the temperature from which the first droplet of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. Record this temperature range.
Experimental Workflow
The following diagram illustrates a generalized workflow for the determination of the boiling and melting points of a chemical substance like this compound.
Caption: Generalized workflow for boiling and melting point determination.
References
An In-depth Technical Guide to 2-Decanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-decanone, along with a detailed experimental protocol for its synthesis.
Core Properties of this compound
This compound, also known as methyl octyl ketone, is a ketone with the chemical formula C10H20O.[1] It is a colorless to very slight yellow liquid with a characteristic fatty, peachy, and aldehyde-like aroma.[1][2] This compound is found in various natural sources and is utilized as a flavoring agent, fragrance ingredient, and as a solvent and intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C10H20O | [1][2][3][4] |
| Molecular Weight | 156.27 g/mol | [5][6] |
| CAS Number | 693-54-9 | [2][4][5][6] |
| Density | 0.825 g/mL at 25 °C | [7] |
| Boiling Point | 211 °C | [2][7] |
| Melting Point | 3.5 °C | [2][7] |
| Flash Point | 86 °C (closed cup) | |
| Refractive Index | n20/D 1.425 | [2] |
| Water Solubility | Insoluble | [2][7] |
| Vapor Pressure | 0.248 mmHg at 25°C | [2] |
Experimental Protocol: Synthesis of this compound via Wacker-Tsuji Oxidation
A common method for the synthesis of this compound is the Wacker-Tsuji oxidation of a terminal olefin, such as 1-decene (B1663960).[5] This protocol details the general procedure for this reaction.
Materials:
-
1-Decene (olefin)
-
Acetonitrile (B52724) (CH3CN)
-
Water (H2O)
-
Palladium(II) chloride (PdCl2)
-
Chromium(VI) oxide (CrO3)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
Procedure:
-
To a stirred solution of 1-decene (0.4 mmol) in a mixture of acetonitrile (3.5 mL) and water (0.5 mL), add palladium(II) chloride (3.6 mg, 0.02 mmol, 5 mol%) and chromium(VI) oxide (20 mg, 0.6 mmol, 0.5 equiv) at room temperature.[5]
-
Warm the reaction mixture to 60°C and stir for the specified time in a closed flask.[5]
-
After the reaction is complete, filter the mixture through a small pad of silica gel.[5]
-
Wash the silica gel pad with ethyl acetate and concentrate the filtrate.[5]
-
If necessary, purify the resulting residue by silica gel column chromatography using a petroleum ether/ethyl acetate mixture as the eluent to afford the pure this compound.[5]
Visualizations
The following diagrams illustrate the logical workflow of the this compound synthesis and a conceptual representation of its applications.
Caption: Workflow for the synthesis of this compound.
Caption: Key application areas of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
Toxicological Profile of 2-Decanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the toxicological profile of 2-decanone (CAS No. 693-54-9), a methyl ketone found in various natural sources and used as a fragrance ingredient and flavoring agent. Due to the limited availability of direct toxicological data for this compound, this profile heavily relies on read-across data from structurally similar compounds, primarily 2-heptanone (B89624) and 4-methyl-2-pentanone (B128772), as supported by assessments from the Research Institute for Fragrance Materials (RIFM). This approach is a scientifically accepted method for filling data gaps for a substance by using data from analogous compounds.
Executive Summary
This compound is a combustible liquid that is toxic to aquatic life. Direct toxicological data for this compound is scarce for many endpoints. Based on read-across data from analogous compounds, this compound is not expected to be genotoxic. Potential for repeated dose toxicity, reproductive and developmental toxicity, and local respiratory toxicity is considered low, with calculated Margins of Exposure (MOE) greater than 100. It is not expected to be a skin sensitizer (B1316253) at current exposure levels, nor is it considered phototoxic.
Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 693-54-9 | |
| Molecular Formula | C₁₀H₂₀O | |
| Molecular Weight | 156.27 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Fruity, floral, waxy | |
| Boiling Point | 211 °C | [1] |
| Melting Point | 4 °C | [1] |
| Flash Point | 71 °C (160 °F) | |
| Water Solubility | Insoluble | |
| log P | 3.7 |
Toxicological Data
The following tables summarize the available quantitative toxicological data for this compound and its read-across analogs.
Acute Toxicity
| Test | Species | Route | Value | Read-Across Analog | Reference |
| LD₅₀ | Mouse | Oral | 7936 mg/kg | - | |
| LD₅₀ | Rat | Oral | 2080 mg/kg | 4-Methyl-2-pentanone | [2] |
| LD₅₀ | Rabbit | Dermal | 16,000 mg/kg | 4-Methyl-2-pentanone | [2] |
| LC₅₀ | Rat | Inhalation | >8.2 mg/L (4 h) | 4-Methyl-2-pentanone | [2] |
Irritation and Sensitization
Direct quantitative data for skin and eye irritation for this compound is not available. However, studies on read-across analogs provide an indication of its potential effects.
| Test | Species | Result | Read-Across Analog | Reference |
| Skin Irritation | Rabbit | No irritant effect | 4-Methyl-2-pentanone | [2] |
| Eye Irritation | Rabbit | Irritating effect | 4-Methyl-2-pentanone | [2] |
| Skin Sensitization | Guinea Pig | No sensitizing effects known | 4-Methyl-2-pentanone | [2] |
Repeated Dose Toxicity
| Test | Species | Route | NOAEL/NOAEC | Read-Across Analog | Reference |
| Sub-chronic Toxicity | Rat | Inhalation | 1087 mg/kg/day (calculated) | 2-Heptanone | |
| Sub-chronic Toxicity | Rat | Inhalation | 1060 mg/kg/day (systemic) | 4-Methyl-2-pentanone |
Genotoxicity
Based on read-across data from 2-heptanone, this compound is not expected to be genotoxic.
| Test | System | Result | Read-Across Analog | Reference |
| Ames Test (OECD 471) | S. typhimurium | Negative | 2-Heptanone | |
| In vitro Chromosome Aberration | Mammalian Cells | Non-clastogenic | 2-Heptanone |
Reproductive and Developmental Toxicity
| Test | Species | Route | NOAEL/NOAEC | Read-Across Analog | Reference |
| Reproductive/Developmental Screening (OECD 421) | Rat | Inhalation | 1239 mg/kg/day (calculated, parental) | 2-Heptanone | |
| Two-Generation Reproduction (OECD 416) | Rat | Inhalation | 2120 mg/kg/day (reproductive) | 4-Methyl-2-pentanone | |
| Developmental Toxicity (OECD 414) | Rat & Mouse | Inhalation | 1000 ppm (maternal) | 4-Methyl-2-pentanone | [3] |
Other Toxicological Endpoints
-
Carcinogenicity: No data available for this compound. 4-Methyl-2-pentanone is suspected of causing cancer (Carc. 2)[2].
-
Phototoxicity/Photoallergenicity: Based on UV/Vis spectra, this compound is not expected to be phototoxic or photoallergenic.
-
Local Respiratory Toxicity: A Margin of Exposure (MOE) > 100 was calculated for this compound based on a No-Observed-Adverse-Effect Concentration (NOAEC) for respiratory irritation from the read-across analog 4-methyl-2-pentanone. The NOAEC for respiratory irritation in humans exposed to 4-methyl-2-pentanone is reported to be around 100 ppm[3].
Experimental Protocols
The following sections detail the methodologies for key toxicological experiments, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.
Acute Dermal Irritation/Corrosion (OECD 404)
Objective: To assess the potential of a substance to cause skin irritation or corrosion.
Experimental Animal: Albino rabbit.
Procedure:
-
Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.
-
Application: A 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) dose of the test substance is applied to a small area (approximately 6 cm²) of the clipped skin under a gauze patch. An untreated area of the skin serves as a control.
-
Exposure: The patch is loosely held in contact with the skin with a semi-occlusive dressing for a 4-hour exposure period.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. The reactions are scored according to a graded scale (0-4).
-
Evaluation: The mean scores for erythema and edema are calculated for each animal. The substance is classified as an irritant based on the severity and reversibility of the skin reactions.
Scoring System (Draize Scale):
-
Erythema and Eschar Formation:
-
0: No erythema
-
1: Very slight erythema (barely perceptible)
-
2: Well-defined erythema
-
3: Moderate to severe erythema
-
4: Severe erythema (beet redness) to slight eschar formation
-
-
Edema Formation:
-
0: No edema
-
1: Very slight edema (barely perceptible)
-
2: Slight edema (edges of area well defined by definite raising)
-
3: Moderate edema (raised approximately 1 mm)
-
4: Severe edema (raised more than 1 mm and extending beyond the area of exposure)
-
Acute Eye Irritation/Corrosion (OECD 405)
Objective: To assess the potential of a substance to cause eye irritation or corrosion.
Experimental Animal: Albino rabbit.
Procedure:
-
Preparation: The eyes of the animal are examined 24 hours before testing to ensure there are no pre-existing defects.
-
Application: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The reactions are scored according to a graded scale.
-
Evaluation: The scores for each parameter are recorded, and the substance is classified based on the severity and reversibility of the ocular lesions.
Scoring System (Draize Scale):
-
Corneal Opacity: (Area of opacity is also considered)
-
0: No opacity
-
1: Scattered or diffuse areas, details of iris clearly visible
-
2: Easily discernible translucent areas, details of iris slightly obscured
-
3: Opalescent areas, details of iris not discernible, size of pupil barely visible
-
4: Opaque, iris invisible
-
-
Iris:
-
0: Normal
-
1: Folds above normal, congestion, swelling, circumcorneal injection
-
2: Same as 1, plus hemorrhage, gross destruction, or no reaction to light
-
-
Conjunctivae - Redness:
-
0: Normal
-
1: Some vessels definitely injected
-
2: More diffuse, deeper crimson red, individual vessels not easily discernible
-
3: Diffuse beefy red
-
-
Conjunctivae - Chemosis:
-
0: No swelling
-
1: Any swelling above normal
-
2: Obvious swelling with partial eversion of lids
-
3: Swelling with lids about half-closed
-
4: Swelling with lids more than half-closed
-
Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).
Experimental Animal: Guinea pig.
Procedure:
-
Induction Phase:
-
Day 0 (Intradermal Injections): Three pairs of intradermal injections are made in the shoulder region:
-
Freund's Complete Adjuvant (FCA) mixed with water (1:1)
-
Test substance in a suitable vehicle
-
Test substance in FCA and water emulsion
-
-
Day 7 (Topical Application): The test substance in a suitable vehicle is applied to a filter paper and placed over the injection sites. The area is covered with an occlusive dressing for 48 hours.
-
-
Challenge Phase:
-
Day 21: A non-irritating concentration of the test substance and the vehicle alone are applied to separate sites on the flank of the animal under an occlusive patch for 24 hours.
-
-
Observation: The challenge sites are observed at 24 and 48 hours after patch removal for erythema and edema.
-
Evaluation: The incidence and severity of the skin reactions in the test group are compared to a control group that was not exposed to the test substance during the induction phase. A substance is considered a sensitizer if a significantly higher proportion of test animals show a positive response compared to the control group.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
Objective: To detect gene mutations induced by a chemical.
Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan).
Procedure:
-
Exposure: The bacterial tester strains are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix from rat liver). Two methods are commonly used:
-
Plate Incorporation Method: The tester strain, test substance, and S9 mix (or buffer) are mixed with molten top agar (B569324) and poured onto a minimal agar plate.
-
Pre-incubation Method: The tester strain, test substance, and S9 mix (or buffer) are incubated together before being mixed with top agar and poured onto a minimal agar plate.
-
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.
-
Evaluation: The test substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control, and/or a reproducible and statistically significant positive response at one or more concentrations.
Reproduction/Developmental Toxicity Screening Test (OECD 421)
Objective: To provide preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.
Experimental Animal: Rat.
Procedure:
-
Dosing: The test substance is administered to both male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. Males are dosed for a minimum of four weeks, and females for approximately 54 days.
-
Mating: Animals are paired for mating.
-
Observations:
-
Parental Animals: Clinical signs, body weight, food consumption, and reproductive performance (e.g., fertility, gestation length) are monitored.
-
Offspring: The number of live and dead pups, pup weight, and any gross abnormalities are recorded.
-
-
Necropsy: At the end of the study, all parental animals and offspring are euthanized and subjected to a gross necropsy. Reproductive organs are weighed, and histopathological examination is performed, particularly on the testes and epididymides of the males.
-
Evaluation: The study provides information on fertility, implantation, embryonic and fetal development, parturition, and early postnatal development.
Metabolism and Signaling Pathways
The metabolism of this compound is expected to follow the general pathways for aliphatic ketones. The primary route is likely through oxidation.
Figure 1: Proposed metabolic pathway of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key toxicological assays.
Figure 2: General workflow for the Ames Test (OECD 471).
Figure 3: General workflow for the Skin Irritation Test (OECD 404).
Conclusion
The available toxicological data for this compound, largely derived from read-across to structural analogs, suggests a low order of toxicity for most human health endpoints under current use conditions. It is not expected to be genotoxic or a skin sensitizer. While one of its analogs is classified as an eye irritant, another showed no skin irritation. The calculated margins of exposure for repeated dose, reproductive, and respiratory effects are adequate. However, the lack of direct data for many endpoints, particularly carcinogenicity, highlights an area for potential future research to fully characterize the safety profile of this compound. This guide provides a foundation for researchers and professionals in drug development and safety assessment to understand the current toxicological landscape of this compound and to design further targeted studies as needed.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Decanone in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling procedures for 2-decanone in a laboratory environment. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions. Adherence to these guidelines is crucial for maintaining a safe research and development setting.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage. This data is essential for designing experiments and for responding effectively to accidental releases.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀O | [1][2] |
| Molecular Weight | 156.27 g/mol | [1][3] |
| CAS Number | 693-54-9 | [1][3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Odor | Fruity, floral | [3] |
| Boiling Point | 210-211 °C (410-411.8 °F) at 760 mmHg | [1][4] |
| Melting Point | -3.5 to 3.5 °C (25.7 to 38.3 °F) | [3] |
| Flash Point | 71 - 86 °C (159.8 - 186.8 °F) - closed cup | [4][5] |
| Density | 0.819 - 0.825 g/cm³ at 25 °C | [6] |
| Solubility in Water | Insoluble or slightly soluble | [1][3] |
| Solubility in Organic Solvents | Soluble in alcohol, ethanol, acetone, and chloroform | [3] |
| Vapor Density | >1 (air = 1) | [7] |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid and is toxic to aquatic life. It is imperative to be aware of its hazard classifications to implement appropriate safety measures.
| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statements | References |
| Flammable Liquids | No Pictogram (Combustible) | H227: Combustible liquid | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [5] |
| Hazardous to the Aquatic Environment, Long-term Hazard |
| H411: Toxic to aquatic life with long lasting effects | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. | [4][5][7][8] |
| Skin Corrosion/Irritation |
| H315: Causes skin irritation | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. | [9] |
| Serious Eye Damage/Eye Irritation |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. | [9] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. | [9] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure to this compound. The following table outlines the recommended PPE for handling this chemical.
| PPE Category | Specification | Rationale | References |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH-approved safety goggles. A face shield may be necessary if there is a risk of splashing. | Protects against splashes and airborne droplets. | [1][5][9][10] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may have poor resistance. Gloves must be inspected prior to use. | Provides a protective barrier against skin contact. | [5][10] |
| Skin and Body Protection | Chemical-resistant lab coat or apron. Fire/flame resistant and impervious clothing. Closed-toe shoes are mandatory. | Protects skin and personal clothing from contamination. | [5][10] |
| Respiratory Protection | For low concentrations, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges. For higher or unknown concentrations, a supplied-air respirator (SAR) is required. | Protects against inhalation of harmful vapors. Use in a well-ventilated area is crucial. | [5][8][10] |
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
-
Handling: Handle in a well-ventilated place.[5] Wear suitable protective clothing, gloves, and eye/face protection.[5][9] Avoid contact with skin and eyes.[1][9] Avoid breathing vapors or mists.[9] Keep away from open flames, hot surfaces, and sources of ignition.[1] Use non-sparking tools.[5] Wash hands thoroughly after handling.[1][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Keep away from heat, sparks, and flame.[1] Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.[1]
First-Aid Measures
In the event of exposure to this compound, immediate first-aid is crucial.
-
Inhalation: Move the victim into fresh air.[1][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][9]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash off with soap and plenty of water for at least 15 minutes.[1] Consult a doctor if irritation occurs.[9]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[9] Consult a doctor.[1]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Accidental Release Measures
A clear and practiced spill response plan is essential for any laboratory handling this compound.
-
Personal Precautions: Ensure adequate ventilation.[5] Remove all sources of ignition.[5] Evacuate personnel to safe areas.[5] Avoid breathing vapors, mist, or gas.[5] Wear appropriate personal protective equipment.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the chemical enter drains, as it is toxic to aquatic life.[5]
-
Methods for Cleaning Up: Absorb the spill with inert material (e.g., dry sand, earth, or vermiculite) and place it into a chemical waste container.[1] Use spark-proof tools and explosion-proof equipment.[5]
Experimental Workflows and Logical Relationships
Personal Protective Equipment (PPE) Protocol
The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.
Spill Response Protocol
This diagram illustrates the logical steps to be taken in the event of a this compound spill.
References
- 1. This compound(693-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound, 693-54-9 [thegoodscentscompany.com]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. benchchem.com [benchchem.com]
The Discovery and Analysis of 2-Decanone in Essential Oils: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, analysis, and biological context of 2-decanone, a methyl ketone found in various essential oils. It details the quantitative occurrence of this compound in different plant species, outlines the primary experimental protocols for its extraction and quantification, and explores its potential role in plant signaling pathways. This document is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug development.
Introduction
This compound, also known as methyl octyl ketone, is a saturated methyl ketone with the chemical formula C₁₀H₂₀O. It is a naturally occurring volatile organic compound found in a variety of plants and their essential oils, contributing to their characteristic aromas.[1] Beyond its sensory properties, this compound and other methyl ketones are gaining interest for their potential biological activities, including roles in plant defense. This guide summarizes the current knowledge on the presence of this compound in essential oils, the methodologies for its study, and its potential biological significance.
Occurrence of this compound in Essential Oils
This compound has been identified as a constituent of various essential oils, with its concentration varying significantly depending on the plant species, geographical origin, and extraction method. Notably high concentrations have been reported in the essential oils of plants from the Commiphora and Ruta genera.
Quantitative Data
The following table summarizes the quantitative data available for the presence of this compound and related methyl ketones in selected essential oils.
| Plant Species | Plant Part | This compound Concentration (%) | Other Major Methyl Ketones (%) | Reference(s) |
| Commiphora rostrata | Stem Bark | 69.0 | 2-Undecanone (24.0), 2-Dodecanone (5.0) | [2] |
| Ruta graveolens (Common Rue) | Aerial Parts | Present, but often less abundant than other methyl ketones. | 2-Nonanone (up to 37.13), 2-Undecanone (up to 47.72) | [3][4] |
| Ruta montana | Aerial Parts | Present | 2-Undecanone is a major constituent. | [2] |
| Ruta chalepensis | Aerial Parts | Present | - | [2] |
Experimental Protocols
The accurate identification and quantification of this compound in essential oils rely on robust and validated analytical methods. The most common workflow involves the extraction of the essential oil from the plant matrix, followed by chromatographic separation and mass spectrometric detection.
Extraction of Essential Oils: Steam Distillation
Steam distillation is the most prevalent method for extracting essential oils from plant material.[5] This technique is effective for isolating volatile compounds like this compound.
Principle: Steam is passed through the plant material, causing the volatile compounds to vaporize. The resulting steam-volatile compound mixture is then condensed, and the essential oil is separated from the aqueous phase.[6]
Detailed Protocol:
-
Apparatus Setup: Assemble a steam distillation apparatus, including a boiling flask, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel).[7]
-
Sample Preparation: The plant material (e.g., leaves, stems) should be fresh or properly dried and, if necessary, comminuted to increase the surface area for efficient extraction.
-
Distillation:
-
Place the prepared plant material in the biomass flask.
-
Heat water in the boiling flask to generate steam.
-
Allow the steam to pass through the plant material, carrying the volatile essential oil components. The temperature is typically maintained between 60°C and 100°C.[5]
-
-
Condensation: The steam and essential oil vapor mixture is passed through a condenser, where it cools and liquefies.[6]
-
Separation: The condensed liquid, a mixture of water (hydrosol) and essential oil, is collected in the separatory funnel. Due to their immiscibility and density difference, the essential oil will form a separate layer, which can then be collected.
-
Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
Analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.[8][9]
Principle: The essential oil sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification and quantification.
Detailed Protocol for Quantitative Analysis:
-
Sample Preparation: Dilute the essential oil sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration. An internal standard (e.g., a C11 or C12 methyl ketone not present in the sample) can be added for more accurate quantification.
-
GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5ms).
-
Mass Spectrometer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
-
GC-MS Parameters:
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or split mode for concentrated samples. Injector temperature is usually set around 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points. A typical program might be:
-
Initial temperature: 50-60°C, hold for 1-2 minutes.
-
Ramp: Increase temperature at a rate of 3-10°C/min to a final temperature of 240-280°C.
-
Final hold: Maintain the final temperature for 5-10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
Data Analysis:
-
Identification: Identify this compound by comparing its retention time and mass spectrum with that of a pure standard and with mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of this compound is characterized by a molecular ion peak at m/z 156 and a base peak at m/z 58.[10]
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
-
Alternative Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile compounds from various matrices.[11]
Principle: A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. Volatile compounds, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.[12]
Detailed Protocol:
-
Sample Preparation: Place a small amount of the plant material or essential oil in a headspace vial. For solid samples, grinding may be necessary. The addition of salt (salting out) can enhance the release of volatiles.
-
Extraction:
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 40-60°C) to facilitate the volatilization of the analytes.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) to allow for equilibrium to be reached.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and inject it into the GC-MS inlet.
-
The adsorbed compounds are thermally desorbed from the fiber onto the GC column for separation and analysis as described in the GC-MS protocol.
-
Biological Significance and Signaling Pathways
While the complete signaling pathways involving this compound are not yet fully elucidated, its presence in plants, particularly in species known for their defensive properties, suggests a role in chemical ecology. Methyl ketones, in general, are known to act as semiochemicals, mediating interactions between organisms.[13] They can function as insect repellents, insecticides, and antimicrobial agents.[14]
Proposed Role in Plant Defense
It is hypothesized that this compound, like other methyl ketones found in plants such as 2-undecanone, is involved in plant defense against herbivores and pathogens. The production of these compounds can be induced by biotic stress, suggesting a regulated defense response.
Hypothetical Signaling Pathway
Based on the known mechanisms of plant defense signaling, a plausible, though currently hypothetical, signaling pathway for the induced production of this compound in response to herbivore attack is proposed below. This pathway involves the well-characterized jasmonic acid (JA) signaling cascade.
Proposed Jasmonic Acid (JA) Signaling Pathway for this compound Biosynthesis:
-
Herbivore Attack: Mechanical damage and elicitors in the herbivore's oral secretions trigger a rapid response in the plant.
-
JA Biosynthesis: This leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).
-
Signal Perception: JA-Ile is perceived by the COI1-JAZ co-receptor complex.
-
Derepression of Transcription Factors: The binding of JA-Ile leads to the degradation of JAZ repressor proteins. This releases transcription factors (TFs), such as MYC2.
-
Gene Activation: These activated TFs then bind to the promoters of defense-related genes, including those involved in the biosynthesis of secondary metabolites.
-
This compound Biosynthesis: This transcriptional reprogramming upregulates the expression of enzymes in the fatty acid metabolism pathway, leading to the production and accumulation of this compound and other defensive methyl ketones.
Conclusion
This compound is a significant methyl ketone found in the essential oils of several plant species, with particularly high concentrations in Commiphora rostrata. Its analysis is reliably performed using steam distillation for extraction followed by GC-MS for identification and quantification. While its precise signaling roles are still under investigation, evidence suggests its involvement in plant defense mechanisms, potentially regulated by the jasmonic acid pathway. Further research into the biological activities and signaling pathways of this compound could open new avenues for the development of natural pesticides and therapeutic agents.
References
- 1. nmppdb.com.ng [nmppdb.com.ng]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 6. ellementalpro.com [ellementalpro.com]
- 7. engineering.iastate.edu [engineering.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Semiochemicals: Different types and uses | CABI BPP [bioprotectionportal.com]
- 14. benchchem.com [benchchem.com]
2-Decanone: An In-Depth Technical Guide on a Versatile Volatile Organic Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decanone (CH₃(CH₂)₇COCH₃), a methyl ketone, is a naturally occurring volatile organic compound (VOC) found in a diverse range of biological sources, from plants and fungi to insects and mammals. Its characteristic fruity, floral, and fatty aroma has led to its use as a flavoring agent and fragrance.[1] Beyond its sensory properties, this compound exhibits a spectrum of biological activities, including insect repellent, antimicrobial, and potential biomarker functionalities, making it a compound of significant interest for research and development in agriculture, medicine, and beyond. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, natural prevalence, biological effects, and the experimental methodologies used to study this multifaceted molecule.
Physicochemical Properties of this compound
This compound is a colorless to pale yellow liquid with a distinct odor profile described as floral, fatty, and peach-like.[2] It is a hydrophobic molecule with low solubility in water but is soluble in organic solvents.[3] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [3] |
| Molar Mass | 156.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Floral, fatty, peach-like | [2] |
| Melting Point | 3.5 °C | [4] |
| Boiling Point | 211 °C | [4] |
| Density | 0.825 g/mL at 25 °C | [4] |
| Flash Point | 85.0 °C | [5] |
| Water Solubility | Insoluble | [4] |
| Vapor Density | >1 (vs air) | [4] |
Natural Occurrence of this compound
This compound is a widespread natural product, identified in a variety of plant species, food products, and as a component of essential oils. Its concentration can vary significantly depending on the source, geographical location, and extraction method.
In Plants and Essential Oils
The genus Ruta, commonly known as rue, is a particularly rich source of this compound.[3][6] It is also found in high concentrations in the stem bark of Commiphora rostrata.[3] Table 2 summarizes the concentration of this compound in various natural sources.
| Natural Source | Part of Organism | Concentration of this compound | Reference |
| Ruta montana | Essential Oil | 3.67% - 11.6% | [6][7] |
| Ruta chalepensis | Essential Oil | Present (varying percentages) | [3] |
| Commiphora rostrata | Stem Bark Resin | 69% | [3] |
| Hops (Humulus lupulus) | Oil | High concentrations | [3] |
In Food and Beverages
This compound contributes to the flavor and aroma profile of a wide array of food products, including meats, dairy, fruits, vegetables, and beverages.[3]
Biological Activities and Applications
This compound exhibits a range of biological activities that are of interest for various applications, from pest control to potential medical diagnostics.
Insect Repellent and Insecticidal Activity
This compound has demonstrated notable insect repellent and fumigant properties. While it is a component of some commercial insect repellents, its efficacy can vary depending on the insect species.[5][8]
-
Maize Weevil (Sitophilus zeamais): this compound possesses strong fumigant activity against the maize weevil, a major pest of stored grains.[3]
-
Mosquitoes: Studies on long-chain aliphatic methyl ketones have shown that their repellency against mosquitoes like Anopheles gambiae s.s. is dose-dependent. While compounds with odd carbon chains (e.g., 2-undecanone, 2-tridecanone) were found to be more effective, this compound still contributes to the overall repellent profile of essential oils in which it is present.[9]
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various bacteria and fungi. Its lipophilic nature is thought to facilitate its interaction with and disruption of microbial cell membranes.
-
Antifungal Activity: Studies have shown that this compound exhibits antifungal activity. For instance, against Fusarium verticillioides, a common maize pathogen, this compound has a reported Minimum Inhibitory Concentration (MIC) of approximately 4.24 mM.[10]
-
Antibacterial Activity: The essential oil of Ruta montana, which contains this compound, has shown antimicrobial effects against various bacteria.[6] However, studies on the pure compound have indicated that its antibacterial activity may be lower than its antifungal activity.[11]
Potential as a Disease Biomarker
Volatile organic compounds in exhaled breath and other bodily fluids are increasingly being investigated as non-invasive biomarkers for various diseases. While research is ongoing, some studies suggest a potential link between altered levels of certain VOCs, including ketones, and inflammatory conditions.
-
Ulcerative Colitis: Studies on the VOC profiles of patients with ulcerative colitis have identified changes in the concentrations of various compounds in their breath.[12][13] While this compound has not been definitively established as a standalone biomarker, the broader class of ketones is being explored for its diagnostic potential in inflammatory bowel diseases. Further research is needed to quantify the specific contribution of this compound to the VOC signature of ulcerative colitis.
Mechanisms of Action: Signaling Pathways
The biological effects of this compound are mediated through its interaction with specific molecular targets and signaling pathways, particularly in insects.
Insect Olfactory Signaling Pathway
As a volatile compound, this compound's primary mode of action as an insect repellent is through the olfactory system. It is detected by olfactory sensory neurons (OSNs) located in the insect's antennae and maxillary palps. The binding of this compound to specific odorant receptors (ORs) on the dendritic membrane of these neurons triggers a signal transduction cascade, leading to either attraction or repulsion.
Ecdysone (B1671078) Signaling Pathway
Some methyl ketones have been shown to interfere with crucial insect hormonal pathways, such as the ecdysone signaling pathway, which regulates molting and development. While direct evidence for this compound is limited, it is plausible that it could act as an endocrine disruptor in a similar manner to other methyl ketones. Ecdysone, the molting hormone, binds to a heterodimeric receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP), which then regulates the transcription of genes involved in metamorphosis.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of this compound.
Extraction of this compound from Plant Material
The following protocol is a general method for the hydrodistillation of essential oils rich in this compound from plant sources like Ruta species.
Workflow for Extraction and Analysis of this compound
Protocol:
-
Plant Material Preparation: Fresh or dried aerial parts of the plant (e.g., 100 g) are placed in a round-bottom flask.
-
Hydrodistillation: The flask is filled with distilled water and connected to a Clevenger-type apparatus. The mixture is heated to boiling and refluxed for 3-4 hours.
-
Essential Oil Collection: The collected essential oil is separated from the aqueous layer.
-
Drying: The essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at 4°C until analysis.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of this compound in complex mixtures.
Protocol:
-
Sample Preparation: A dilute solution of the essential oil (e.g., 1 µL in 1 mL of hexane) is prepared.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer is used.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 60°C for 5 min, then ramped to 240°C at 4°C/min, and held for 10 min.
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV.
-
-
Analysis: The retention time and mass spectrum of the peak corresponding to this compound are compared with those of an authentic standard for identification and quantification.
Antimicrobial Susceptibility Testing (Vapor Phase)
This protocol is adapted for testing the antimicrobial activity of volatile compounds like this compound.
Protocol:
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., 10⁸ CFU/mL) is prepared.
-
Assay Setup: A sterile filter paper disc is placed on the inside of the lid of a petri dish. A known amount of this compound is applied to the disc.
-
Inoculation: An agar (B569324) plate is inoculated with the test microorganism.
-
Incubation: The petri dish is sealed and incubated under appropriate conditions for the test microorganism.
-
Evaluation: The zone of inhibition around the area of volatile exposure is measured to determine the antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing a range of concentrations.
Insect Repellency Bioassay (Arm-in-Cage Method)
This is a standard method for evaluating the efficacy of topical insect repellents.
Protocol:
-
Test Subjects: A cage containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti) is used.
-
Repellent Application: A defined area on a human volunteer's forearm is treated with a specific concentration of this compound in a suitable solvent (e.g., ethanol). A control arm is treated with the solvent only.
-
Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The number of mosquito landings and/or probes on the treated and control arms is recorded.
-
Efficacy Calculation: The percent repellency is calculated based on the reduction in landings on the treated arm compared to the control arm. The Complete Protection Time (CPT) is the duration until the first confirmed bite.[12]
Synthesis of this compound
This compound can be synthesized through various chemical routes. One common laboratory method is the oxidation of the corresponding secondary alcohol, 2-decanol (B1670014).
Protocol (Oxidation of 2-Decanol):
-
Reactants: 2-decanol is reacted with an oxidizing agent such as permanganic acid in the presence of copper sulfate in a solvent like dichloromethane (B109758) (DCM).[3]
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring.
-
Workup and Purification: After the reaction is complete, the mixture is worked up to remove the oxidant and byproducts. The crude this compound is then purified, for example, by distillation or column chromatography.
Conclusion
This compound is a volatile organic compound with a rich and varied profile of biological activities. Its natural abundance, coupled with its demonstrated insect repellent and antimicrobial properties, makes it a compelling candidate for the development of new products in the agricultural and pharmaceutical sectors. Furthermore, its potential as a non-invasive biomarker for inflammatory diseases opens up new avenues for diagnostic research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the potential of this versatile molecule. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects and on optimizing its application in various fields.
References
- 1. Development of an in vitro binding assay for ecdysone receptor of mysid shrimp (Americamysis bahia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Extrapolation to Precision Chemical Hazard Assessment: The Ecdysone Receptor Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 5. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Arm-In-Cage test – Biogents AG [eu.biogents.com]
Preliminary Investigation of 2-Decanone's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decanone, a methyl ketone with the chemical formula C10H20O, is a naturally occurring volatile organic compound found in a variety of plants, fruits, and dairy products.[1][2][3][4] Its presence has been identified in species such as Ruta montana and in food items like milk and hop oil.[1] This technical guide provides a comprehensive overview of the preliminary investigations into the biological activities of this compound, focusing on its antimicrobial, insecticidal, and plant growth-promoting properties. The guide is intended to serve as a resource for researchers and professionals in drug development and related scientific fields by presenting available quantitative data, detailed experimental protocols, and proposed mechanisms of action.
Data Presentation: Quantitative Biological Activity of this compound and Related Ketones
The following tables summarize the available quantitative data on the biological activities of this compound and structurally similar methyl ketones.
Table 1: Antimicrobial Activity of this compound and Related Methyl Ketones
| Compound | Test Organism | Activity Type | Value | Reference |
| Essential oil containing this compound (3.67%) | Staphylococcus aureus | MIC | 0.062% - 0.125% (v/v) | [1] |
| Essential oil containing this compound (3.67%) | Klebsiella pneumoniae | MIC | 2% (v/v) | [1] |
| Essential oil containing this compound (3.67%) | Pantoea spp. | MIC | 4% (v/v) | [1] |
| 2-Undecanone | Aspergillus niger | MIC | 1 µL/mL | [5] |
| 2-Undecanone | Bacillus subtilis | MIC | > 30 µL/mL | [5] |
| 2-Undecanone | Escherichia coli | MIC | > 30 µL/mL | [5] |
Table 2: Insecticidal and Repellent Activity of this compound and Related Methyl Ketones
| Compound | Test Organism | Activity Type | Value | Reference |
| This compound | Sitophilus zeamais | Fumigant Toxicity (LC50) | > 88 mg/L | [6] |
| 2-Undecanone | Aedes aegypti | Repellency | Effective for > 4 hours 40 minutes | [7] |
| 2-Undecanone (5% and 20% concentrations) | Mosquitoes | Repellency | Strong repellent effect, lost after 6 hours | [7] |
Table 3: Plant Growth-Promoting Activity of Related Ketones
| Compound | Plant Species | Effect | Observation | Reference |
| 2,3-Butanediol | Arabidopsis thaliana | Growth Promotion | Enhanced plant growth | [4] |
| Acetoin | Arabidopsis thaliana | Growth Promotion | Enhanced plant growth | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the investigation of this compound's biological activities.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.
a. Inoculum Preparation:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi) on an appropriate agar (B569324) medium, select several colonies.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.
-
Further dilute the standardized suspension to achieve the final desired inoculum concentration in the test wells (typically 5 x 10^5 CFU/mL for bacteria and 0.5-2.5 x 10^3 CFU/mL for fungi).
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
c. Inoculation and Incubation:
-
Add the prepared inoculum to each well of the microtiter plate containing the diluted this compound.
-
Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria and fungi) for the recommended duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
d. Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8][9]
Insect Repellent Activity: Arm-in-Cage Assay
This is a standard method for evaluating the efficacy of topical repellents against mosquitoes.[7]
a. Subject and Mosquito Preparation:
-
Recruit human volunteers according to approved ethical guidelines.
-
Use a standardized population of host-seeking female mosquitoes (e.g., Aedes aegypti) in a cage of standard dimensions.
b. Repellent Application:
-
Apply a precise dose of the this compound formulation evenly to a defined area on a volunteer's forearm.
-
The hand is typically covered with a non-treated, bite-proof glove.
-
One arm can be treated with a control substance (e.g., the solvent carrier).
c. Exposure and Data Collection:
-
The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes) at regular intervals.
-
Record the number of mosquito landings and/or probing attempts during each exposure period.
-
The test continues until a "breakdown" point is reached, which is often defined as the first confirmed bite.
-
The Complete Protection Time (CPT) is the time from application to the breakdown point.
Insecticidal Activity: Fumigant Toxicity Assay for Sitophilus zeamais
This protocol assesses the toxicity of volatile compounds to stored product pests like the maize weevil.
a. Insect Rearing:
-
Maintain a culture of Sitophilus zeamais on whole maize kernels in a controlled environment (e.g., 27±1°C, 70±5% relative humidity, in darkness).
-
Use adults of a specific age (e.g., 1-2 weeks old) for the assay.
b. Assay Setup:
-
Place a known number of adult weevils (e.g., 10-20) in a small container such as a glass vial.
-
Apply different concentrations of this compound to a filter paper strip and place it in the container, ensuring no direct contact with the insects.
-
Seal the container to create a closed atmosphere.
-
Include a control group with filter paper treated only with the solvent.
c. Data Collection and Analysis:
-
Record the number of dead insects at specific time intervals (e.g., 24 and 48 hours).
-
Calculate the percentage mortality for each concentration.
-
Determine the LC50 (lethal concentration required to kill 50% of the population) using probit analysis.[10][11]
Plant Growth Promotion Assay
This protocol can be adapted to assess the effect of this compound on plant growth.[4]
a. Plant Material and Growth Conditions:
-
Use a model plant species such as Arabidopsis thaliana.
-
Surface-sterilize seeds and place them on a sterile growth medium (e.g., Murashige and Skoog - MS medium) in petri dishes.
-
Vernalize the seeds at 4°C for a few days to synchronize germination.
b. Treatment Application:
-
Prepare different concentrations of this compound.
-
Since this compound is volatile, it can be applied to a filter paper disc placed inside the sealed petri dish, avoiding direct contact with the growth medium.
-
A control group should have a filter paper with the solvent only.
c. Growth Measurement:
-
After a set period of growth in a controlled environment (e.g., 1-2 weeks), carefully remove the seedlings.
-
Measure various growth parameters such as root length, shoot length, fresh weight, and dry weight.
-
Statistically analyze the differences between the treated and control groups.
Mechanisms of Action and Signaling Pathways
Antimicrobial Mechanism
The precise antimicrobial mechanism of this compound is not fully elucidated, but for ketones and other volatile organic compounds, it is generally believed to involve the disruption of microbial cell membranes.[12] The lipophilic nature of the molecule allows it to partition into the lipid bilayer, leading to a loss of membrane integrity and function. This can result in the leakage of essential intracellular components and ultimately cell death.[12]
Insect Olfactory Signaling Pathway
The repellent activity of methyl ketones like this compound is thought to be mediated through the insect's olfactory system.[13][14][15][16][17] These volatile molecules are detected by Odorant Receptors (ORs) located on the dendrites of Olfactory Receptor Neurons (ORNs). Insect ORs are ligand-gated ion channels that can also signal through G-protein coupled receptor (GPCR) pathways.[15] The binding of this compound to a specific OR could either activate or inhibit the neuron, leading to a behavioral response of avoidance.
Conclusion and Future Directions
The preliminary data indicate that this compound possesses a range of biological activities, including antimicrobial and insecticidal effects. While quantitative data for this compound is still emerging, studies on related methyl ketones suggest its potential as a valuable bioactive compound. The provided experimental protocols offer a framework for further detailed investigation into its efficacy and mechanisms of action.
Future research should focus on:
-
Expanding Quantitative Data: Determining the MIC values of pure this compound against a broader range of clinically and agriculturally relevant microbes. Establishing precise LC50 and repellent dosage data for various insect pests.
-
Elucidating Mechanisms of Action: Investigating the specific molecular targets of this compound in microbial membranes and the specific olfactory receptors it interacts with in insects.
-
In Vivo Studies: Validating the in vitro findings through in vivo studies to assess its efficacy and safety in more complex biological systems.
-
Formulation Development: Optimizing formulations to enhance the stability, delivery, and efficacy of this compound for potential applications in agriculture, public health, and as a preservative.
This technical guide serves as a foundational resource to stimulate and guide further research into the promising biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal and Repellent Activity of Several Plant-Derived Essential Oils Against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bacterial volatiles promote growth in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CA2441295C - Method of repelling mosquitoes and ticks using 2-undecanone, 2-tridecanone and/or mixtures thereof - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Antifungal Susceptibility Testing of Aspergillus niger on Silicon Microwells by Intensity-Based Reflectometric Interference Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Exploring Contact Toxicity of Essential Oils against Sitophilus zeamais through a Meta-Analysis Approach [mdpi.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 13. Insect olfaction: receptors, signal transduction, and behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. slunik.slu.se [slunik.slu.se]
- 15. researchgate.net [researchgate.net]
- 16. enlivenarchive.org [enlivenarchive.org]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Characteristics of Aliphatic Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical and physical properties of aliphatic ketones, compounds of significant interest in organic synthesis and medicinal chemistry. The information is presented to be a valuable resource for professionals engaged in research, scientific investigation, and the development of novel therapeutics.
Structural and Physical Properties
Aliphatic ketones are organic compounds characterized by a carbonyl group (C=O) bonded to two alkyl groups. The polarity of the carbonyl group, with the oxygen atom being more electronegative than the carbon atom, imparts a dipole moment to the molecule, influencing its physical properties.[1]
Physical Constants of Common Aliphatic Ketones
The physical properties of aliphatic ketones, such as boiling point, melting point, density, and water solubility, are dictated by the size and structure of the alkyl chains. An increase in the carbon chain length generally leads to higher boiling and melting points due to increased van der Waals forces.[2] Smaller ketones exhibit appreciable solubility in water due to the potential for hydrogen bonding between the carbonyl oxygen and water molecules; however, this solubility decreases as the nonpolar alkyl chains become more prominent.[2][3]
| Ketone | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility ( g/100 mL) |
| Acetone | Propan-2-one | C₃H₆O | 58.08 | 56 | -95 | 0.784 | Miscible |
| Methyl ethyl ketone (MEK) | Butan-2-one | C₄H₈O | 72.11 | 80 | -86 | 0.805 | 27.5 |
| Diethyl ketone | Pentan-3-one | C₅H₁₀O | 86.13 | 102 | -40 | 0.814 | 5.0 |
| Methyl isobutyl ketone (MIBK) | 4-Methylpentan-2-one | C₆H₁₂O | 100.16 | 117 | -84 | 0.802 | 1.9 |
| Pinacolone | 3,3-Dimethylbutan-2-one | C₆H₁₂O | 100.16 | 106 | -52.5 | 0.801 | 2.4 |
Data compiled from various sources.
Spectroscopic Characteristics
Spectroscopic techniques are indispensable for the identification and characterization of aliphatic ketones. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide key insights into their molecular structure.
Spectroscopic Data Summary
| Spectroscopic Technique | Characteristic Feature | Wavenumber (cm⁻¹) / Chemical Shift (ppm) | Notes |
| Infrared (IR) Spectroscopy | C=O Stretch | 1705 - 1725 | This is a strong, sharp absorption band and is highly characteristic of the carbonyl group in aliphatic ketones.[4][5][6][7][8] |
| ¹H NMR Spectroscopy | α-Protons | δ 2.0 - 2.5 | Protons on the carbon atoms adjacent to the carbonyl group are deshielded and appear in this region.[5][7][9] |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | δ 200 - 220 | The carbonyl carbon signal is highly deshielded and appears in a characteristic downfield region, which is often diagnostic for ketones.[1][10] |
Chemical Reactivity and Key Reactions
The reactivity of aliphatic ketones is dominated by the electrophilic nature of the carbonyl carbon and the acidity of the α-hydrogens.
Nucleophilic Addition Reactions
The partially positive carbonyl carbon is susceptible to attack by nucleophiles. This fundamental reaction leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. Aldehydes are generally more reactive than ketones in nucleophilic additions due to both steric and electronic factors.
Caption: General mechanism of nucleophilic addition to an aliphatic ketone.
Enolization and α-Carbon Chemistry
The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 20) due to the resonance stabilization of the resulting enolate anion.[1] This enolate can act as a nucleophile in various reactions.
Caption: Base-catalyzed formation of an enolate ion from an aliphatic ketone.
Experimental Protocols
Synthesis of an Aliphatic Ketone: Oxidation of a Secondary Alcohol
This protocol describes the synthesis of a ketone via the oxidation of a secondary alcohol using an acidified solution of potassium dichromate(VI).
Materials:
-
Secondary alcohol (e.g., propan-2-ol)
-
Potassium dichromate(VI) solution
-
Dilute sulfuric acid
-
Heating apparatus (e.g., water bath)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine the secondary alcohol with an excess of the acidified potassium dichromate(VI) solution.
-
Gently heat the mixture in a water bath. The color of the solution will change from orange to green as the chromium(VI) is reduced to chromium(III).
-
Once the reaction is complete, the ketone product can be separated from the reaction mixture by distillation.
Nucleophilic Addition: Grignard Reaction with an Aliphatic Ketone
This procedure outlines the addition of a Grignard reagent to an aliphatic ketone to form a tertiary alcohol. Note: This reaction must be carried out under anhydrous conditions.
Materials:
-
Aliphatic ketone (e.g., acetone) dissolved in anhydrous ether
-
Grignard reagent (e.g., methylmagnesium bromide in ether)
-
Anhydrous diethyl ether
-
Separatory funnel
-
Dilute acid (e.g., HCl) for workup
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser, place the solution of the aliphatic ketone in anhydrous ether.
-
Cool the flask in an ice bath.
-
Add the Grignard reagent dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Carefully pour the reaction mixture over a mixture of ice and dilute acid to quench the reaction and protonate the alkoxide intermediate.
-
Transfer the mixture to a separatory funnel, separate the ether layer, and wash it with water and brine.
-
Dry the ether layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.
α-Halogenation of an Aliphatic Ketone
This protocol describes the acid-catalyzed bromination of an aliphatic ketone.
Materials:
-
Aliphatic ketone (e.g., acetone)
-
Bromine (Br₂)
-
Glacial acetic acid
Procedure:
-
Dissolve the aliphatic ketone in glacial acetic acid in a flask.
-
Slowly add a solution of bromine in acetic acid to the ketone solution with stirring. The red-brown color of the bromine will disappear as it reacts.
-
Continue the addition until a faint bromine color persists.
-
Pour the reaction mixture into water and extract the α-bromo ketone with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with a solution of sodium bisulfite to remove any unreacted bromine, then with water and brine.
-
Dry the organic layer and remove the solvent to yield the α-bromo ketone.
Aldol (B89426) Condensation of an Aliphatic Ketone
This procedure outlines a base-catalyzed aldol condensation between an aldehyde and a ketone.
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Aliphatic ketone (e.g., acetone)
-
Ethanol
-
Aqueous sodium hydroxide (B78521) solution
Procedure:
-
In a flask, dissolve the aldehyde and the ketone in ethanol.
-
With stirring, add the aqueous sodium hydroxide solution dropwise.
-
Continue stirring at room temperature. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (typically 15-30 minutes), cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold water and then cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Logical Relationships in Reactivity
The interplay between the carbonyl group and the α-hydrogens dictates the major reaction pathways of aliphatic ketones.
References
- 1. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]
- 2. designer-drug.com [designer-drug.com]
- 3. byjus.com [byjus.com]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How many stereoisomers are obtained from the reaction of 2-pentan... | Study Prep in Pearson+ [pearson.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
Methodological & Application
Application Note: Synthesis of 2-Decanone from Terminal Olefins
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-decanone, a key intermediate and valuable chemical, from terminal olefins such as 1-decene (B1663960). The primary focus is on the Wacker-Tsuji oxidation, a robust and widely utilized palladium-catalyzed method for the selective conversion of terminal alkenes to methyl ketones.[1][2][3][4] This note includes a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various catalytic systems and reaction conditions. Quantitative data is presented in tabular format to facilitate easy comparison, and key processes are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity for researchers in synthetic chemistry and drug development.
Introduction
This compound (methyl octyl ketone) is a naturally occurring ketone found in various essential oils, foods, and dairy products.[5] It serves as a valuable fragrance component, a building block in organic synthesis, and has shown potential as a fumigant.[5] The efficient synthesis of this compound from simple, readily available starting materials like terminal olefins is a significant goal in industrial and academic research.
Terminal olefins represent a class of inexpensive and abundant feedstocks. The primary challenge in their functionalization lies in controlling the regioselectivity of the oxidation. The Wacker-Tsuji oxidation provides an effective solution, enabling the Markovnikov-selective oxidation of terminal alkenes to yield methyl ketones with high efficiency.[3][6] This process typically employs a palladium(II) catalyst, a co-oxidant (most commonly a copper salt), and molecular oxygen as the terminal oxidant.[4]
This application note will detail the principles, mechanisms, and practical execution of the Wacker-Tsuji oxidation for the synthesis of this compound from 1-decene.
Synthetic Methods: The Wacker-Tsuji Oxidation
The Wacker-Tsuji oxidation is the laboratory-scale adaptation of the industrial Wacker process, which converts ethylene (B1197577) to acetaldehyde.[2][4] The lab-scale modification is highly effective for converting higher terminal olefins into the corresponding methyl ketones.[4][7]
Reaction Principle and Mechanism
The overall transformation involves the oxidation of a terminal alkene in the presence of water, a palladium(II) catalyst, and a co-oxidant.
Overall Reaction: R-CH=CH₂ + ½ O₂ --(PdCl₂, CuCl₂)--> R-C(=O)CH₃
The catalytic cycle, illustrated below, involves several key steps:
-
Alkene Coordination: The terminal alkene coordinates to the palladium(II) center to form a π-complex.[6]
-
Nucleophilic Attack: Intramolecular attack by a water molecule on the coordinated alkene (hydroxypalladation) occurs at the more substituted carbon atom, following Markovnikov's rule.
-
β-Hydride Elimination: A β-hydride elimination from the resulting intermediate forms an enol, which tautomerizes to the stable ketone product.
-
Reductive Elimination & Catalyst Regeneration: The process releases the product and a Pd(0) species. The co-oxidant, typically CuCl₂, re-oxidizes Pd(0) back to the active Pd(II) state. The reduced copper(I) is then re-oxidized by molecular oxygen, completing the catalytic cycle.[4]
Experimental Protocols
Below are detailed protocols for the synthesis of this compound from 1-decene using different Wacker-Tsuji oxidation systems.
Protocol 1: Classic PdCl₂/CuCl System in DMF/Water
This protocol is adapted from the well-established Tsuji-Wacker conditions.[6]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
1-Decene
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Oxygen (balloon or gas inlet)
-
3 N Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add PdCl₂ (e.g., 0.1 mmol) and CuCl (e.g., 1.0 mmol).
-
Add a 7:1 mixture of DMF and water (e.g., 8 mL total volume).
-
Seal the flask and stir the mixture under an oxygen atmosphere (via balloon) for 30-60 minutes at room temperature. The solution should turn from a slurry to a homogenous green-blue color.
-
Add 1-decene (e.g., 1.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction vigorously at room temperature under the oxygen balloon. Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 24 hours. The color may change to black or dark brown before returning to green.[6]
-
Upon completion, pour the reaction mixture into 100 mL of cold 3 N HCl.[6]
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash successively with saturated NaHCO₃ solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: PdCl₂/CrO₃ System in Acetonitrile (B52724)/Water
This protocol offers an alternative co-oxidant system.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Chromium(VI) oxide (CrO₃)
-
1-Decene
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
In a flask, dissolve 1-decene (e.g., 0.4 mmol) in a mixture of acetonitrile (3.5 mL) and water (0.5 mL).[8]
-
To this stirred solution, add PdCl₂ (3.6 mg, 0.02 mmol, 5 mol%) and CrO₃ (20 mg, 0.2 mmol). [Note: The original source used 0.6 mmol of CrO3, which seems high. This has been adjusted to a more typical catalytic co-oxidant loading, but researchers should consult the primary literature].[8]
-
Warm the reaction mixture to 60°C and stir in a closed flask for the required time (typically 6-8 hours).[8]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a small pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the product. Further purification by column chromatography may be performed if necessary.[8]
Data Presentation: Comparison of Catalytic Systems
The efficiency of the Wacker-Tsuji oxidation can vary significantly with the choice of catalyst, co-oxidant, and solvent system. The table below summarizes quantitative data from selected literature reports for the oxidation of terminal olefins.
| Substrate | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Decene | PdCl₂ (10 mol%), CuCl (1 eq) | DMF/H₂O (7:1) | RT | 24 | ~70% | Organic Syntheses, Coll. Vol. 7, p.386 (1990) |
| 1-Octene | PdCl₂ (5 mol%), Fe(III) citrate (B86180) (5 mol%) | DME/H₂O (3:1) | RT | 6 | 97% | ACS Omega 2023, 8, 43, 40751–40758[9] |
| 1-Dodecene | Pd(OAc)₂ (5 mol%), Pyridine (20 mol%) | Toluene/IPA | 60 | 24 | 91% | J. Am. Chem. Soc. 2004, 126, 36, 11152–11153 |
| Styrene (B11656) | PdCl₂(MeCN)₂ (5 mol%), BQ (1 eq) | t-BuOH | 50 | 24 | 88% (Aldehyde) | Org. Lett. 2012, 14, 12, 3237–3239[10] |
Note: BQ = Benzoquinone, DME = 1,2-Dimethoxyethane, IPA = Isopropyl alcohol. The oxidation of styrene often shows different regioselectivity, favoring the aldehyde (anti-Markovnikov product) under certain conditions.[10][11]
Conclusion
The Wacker-Tsuji oxidation is a powerful and versatile method for the synthesis of this compound from terminal olefins like 1-decene. By selecting the appropriate catalyst system and reaction conditions, high yields of the desired methyl ketone can be achieved. The protocols and comparative data provided in this application note offer a solid foundation for researchers to implement this important transformation in their own synthetic endeavors. The operational simplicity and use of molecular oxygen as the terminal oxidant make it an attractive method for both laboratory and potential scale-up applications.
References
- 1. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 2. Wacker process - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scilit.com [scilit.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Decanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-decanone via palladium-catalyzed oxidation of 1-decene (B1663960). The primary method discussed is the Wacker-Tsuji oxidation, a robust and widely used transformation in organic synthesis. This document outlines various catalytic systems, reaction conditions, and experimental procedures to guide researchers in setting up and optimizing this important reaction.
Introduction
The palladium-catalyzed oxidation of terminal alkenes to methyl ketones, commonly known as the Wacker oxidation, is a cornerstone of modern synthetic chemistry.[1][2] The laboratory-scale application, often referred to as the Tsuji-Wacker oxidation, typically employs a palladium(II) catalyst in conjunction with a co-oxidant to regenerate the active catalyst.[1][3] This reaction is highly valued for its reliability and functional group tolerance, making it a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates. The synthesis of this compound from 1-decene serves as a classic example of this transformation, converting a readily available starting material into a versatile ketone building block.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various palladium-catalyzed systems for the synthesis of this compound from 1-decene, highlighting the differences in catalysts, co-oxidants, solvents, and reported yields.
| Catalyst System | Co-oxidant / Additive | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PdCl₂ (10 mol%) | CuCl (1 equiv) / O₂ (1 atm) | DMF / H₂O (7:1) | Room Temp | 24 | ~78 | Chemistry LibreTexts[1] |
| PdCl₂ (5 mol%) | None / O₂ (1 atm) | DMA / H₂O | 80 | 6 | Not Specified | Race, N. J. et al.[4] |
| Pd[(-)-sparteine]Cl₂ | None / O₂ (25 psi) | DMA / H₂O | Not Specified | Not Specified | Not Specified | Cornell, C. N. & Sigman, M. S.[5] |
| Pd(OAc)₂ (5 mol%) | Pyridine (20 mol%) / O₂ (1 atm) | Toluene / Isopropyl alcohol (1:1) | 60 | Not Specified | High | Uemura et al. (cited in[6]) |
| PdCl₂(CH₃CN)₂ | CuCl₂ / O₂ | Various alcohols | Not Specified | Not Specified | Aldehyde/Ketone mix | Kiers, N.H.[7] |
Experimental Protocols
Protocol 1: Classical Tsuji-Wacker Oxidation
This protocol is adapted from the standard Tsuji-Wacker conditions and is a reliable starting point for the oxidation of 1-decene.[1]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
1-Decene
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Oxygen (balloon)
-
Diethyl ether
-
3 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a 100-mL three-necked round-bottomed flask equipped with a magnetic stir bar, add PdCl₂ (0.53 g, 3 mmol, 0.1 equiv) and CuCl (2.97 g, 30 mmol, 1.0 equiv).
-
Add a mixture of DMF and water (7:1 v/v, 24 mL).
-
Securely stopper two of the necks and attach an oxygen-filled balloon to the third neck.
-
Stir the mixture vigorously at room temperature for 30 minutes to allow for the uptake of oxygen and the oxidation of Cu(I) to Cu(II). The solution should turn from black to green.[1]
-
Slowly add 1-decene (4.2 g, 30 mmol, 1.0 equiv) to the reaction mixture over 10 minutes using a dropping funnel.
-
Continue stirring vigorously under the oxygen balloon at room temperature for 24 hours. The color of the solution will initially turn black and then gradually return to green.[1]
-
After 24 hours, pour the reaction mixture into 100 mL of cold 3 N HCl and extract with diethyl ether (5 x 50 mL).
-
Combine the organic extracts and wash successively with 50 mL of saturated aqueous NaHCO₃ solution and 50 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Free, Direct O₂-Coupled Wacker Oxidation
This protocol, developed by Sigman and co-workers, utilizes a specific palladium-ligand complex and molecular oxygen as the sole oxidant, eliminating the need for a copper co-catalyst.[5]
Materials:
-
Pd[(-)-sparteine]Cl₂
-
1-Decene
-
N,N-Dimethylacetamide (DMA)
-
Deionized water
-
Oxygen (pressurized)
Procedure:
-
In a reaction vessel equipped for pressurized gas reactions, combine Pd[(-)-sparteine]Cl₂ catalyst in a mixture of DMA and water.
-
Add 1-decene to the solution.
-
Pressurize the vessel with oxygen (e.g., 25 psi).
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by gas chromatography (GC) by observing the consumption of oxygen.[4][5]
-
Upon completion, cool the reaction mixture and vent the excess oxygen.
-
The product can be extracted using an organic solvent (e.g., diethyl ether) and water. The organic layer is then washed, dried, and concentrated.
-
Purify the crude this compound by distillation or column chromatography.
Visualizations
Wacker-Tsuji Catalytic Cycle
Caption: Catalytic cycle for the Wacker-Tsuji oxidation of 1-decene.
General Experimental Workflow
Caption: General workflow for palladium-catalyzed synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 3. Wacker process - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Experimental and Computational Study of a Direct O2-Coupled Wacker Oxidation: Water Dependence in the Absence of Cu Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciencemadness.org [sciencemadness.org]
- 7. research.rug.nl [research.rug.nl]
Application Notes and Protocols for 2-Decanone as a Solvent in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Decanone, a methyl ketone with the chemical formula C₁₀H₂₀O, presents itself as a viable and versatile solvent for a range of organic reactions. Its favorable physicochemical properties, including a high boiling point, moderate polarity, and good solvency for many organic compounds, make it an attractive alternative to more conventional solvents. This document provides detailed application notes on the use of this compound as a solvent, summarizing its physical and chemical properties and exploring its potential in various reaction types. While specific documented examples of this compound as the primary solvent in a wide array of named organic reactions are not abundant in readily available literature, its properties suggest its suitability for high-temperature reactions and for dissolving nonpolar to moderately polar substrates. This document also includes a detailed protocol for a palladium-catalyzed reaction for the synthesis of this compound itself, illustrating a relevant synthetic methodology.
Physicochemical Properties of this compound
A comprehensive understanding of a solvent's properties is crucial for its effective application in chemical synthesis. This compound possesses a unique combination of characteristics that make it a promising medium for various organic transformations.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 210-212 °C | [2] |
| Melting Point | 3.5 - 14 °C | [1][2] |
| Density | 0.821 - 0.831 g/mL at 20-25 °C | [1] |
| Flash Point | 85 - 86 °C | [2] |
| Solubility in Water | Insoluble (0.0768 mg/mL at 25 °C) | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and other common organic solvents. | [2] |
| logP (o/w) | 3.73 | [1] |
Key Advantages as a Solvent:
-
High Boiling Point: Its high boiling point makes this compound suitable for reactions requiring elevated temperatures, allowing for faster reaction rates and potentially overcoming activation energy barriers.
-
Moderate Polarity: The presence of a carbonyl group imparts moderate polarity, enabling it to dissolve a range of starting materials, from nonpolar hydrocarbons to more polar functionalized molecules.
-
Chemical Stability: As a ketone, this compound is relatively stable under a variety of reaction conditions, including those involving organometallic reagents and high temperatures.
-
Potential as a Green Solvent: While not fully established as a "green solvent," its lower volatility compared to many common solvents could reduce worker exposure and environmental emissions. Further research into its biodegradability and life cycle assessment is needed to fully characterize its environmental footprint.
Potential Applications in Organic Synthesis
Based on its properties, this compound is a promising candidate for use as a solvent in several classes of organic reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, are cornerstones of modern organic synthesis, especially in drug discovery and development. These reactions often require high temperatures to proceed efficiently. The high boiling point of this compound makes it a suitable solvent for these transformations, potentially leading to improved reaction kinetics and yields.
While specific literature examples detailing the use of this compound as the primary solvent for these named reactions are scarce, its properties suggest it could be a viable alternative to commonly used high-boiling solvents like DMF, NMP, or toluene, particularly when substrate solubility is a concern.
Below is a logical workflow for evaluating this compound as a solvent in a generic palladium-catalyzed cross-coupling reaction.
Caption: Workflow for a Palladium-Catalyzed Cross-Coupling Reaction using this compound.
Condensation Reactions
Aldol and Claisen condensations are fundamental carbon-carbon bond-forming reactions. These reactions are often carried out at elevated temperatures to drive the reaction towards the dehydrated condensation product. The high boiling point and moderate polarity of this compound could make it a suitable solvent for such transformations, facilitating both the initial addition and the subsequent dehydration step.
Synthesis of Polymers
This compound has been mentioned as a solvent and an intermediate in the synthesis of polymers, such as brushed block copolymers.[2] In polymer synthesis, the solvent plays a crucial role in dissolving the monomer and the growing polymer chain, as well as in controlling the reaction temperature and viscosity. The properties of this compound suggest its utility in polymerization reactions that require high temperatures and a non-reactive medium.
Experimental Protocols
While specific protocols for reactions using this compound as a solvent are not widely reported, the following protocol details the synthesis of this compound itself via a palladium-catalyzed oxidation of 1-decene (B1663960). This serves as a valuable example of a palladium-catalyzed process and provides a detailed experimental procedure that can be adapted for other reactions.
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Oxidation of 1-Decene
This protocol is adapted from a literature procedure and demonstrates a Wacker-type oxidation.
Materials:
-
1-Decene
-
Palladium(II) chloride (PdCl₂)
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Pressure-equalizing dropping funnel
-
Oxygen balloon
-
Standard glassware for extraction and distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine palladium(II) chloride (1.0 eq) and copper(I) chloride (10 eq) in a mixture of DMF and water (e.g., 7:1 v/v).
-
Oxygen Atmosphere: Securely stopper the flask and attach an oxygen-filled balloon to one neck.
-
Addition of Alkene: Stir the mixture at room temperature to allow for oxygen uptake. Slowly add 1-decene (1.0 eq) to the reaction mixture via a pressure-equalizing dropping funnel.
-
Reaction: Continue stirring at room temperature and monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by distillation to obtain this compound.
Expected Yield: The yield of this compound can be high, often exceeding 80%, depending on the specific reaction conditions and purity of reagents.
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound possesses a range of physicochemical properties that make it a promising high-boiling, moderately polar solvent for various organic reactions. While its application as a primary solvent is not yet extensively documented in the scientific literature, its characteristics suggest its potential utility in high-temperature processes such as palladium-catalyzed cross-couplings and condensation reactions, particularly in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Further research and exploration of this compound as a solvent are warranted to fully realize its potential in modern organic synthesis. The provided protocol for the synthesis of this compound offers a practical example of a relevant palladium-catalyzed reaction. Researchers are encouraged to consider this compound as a potential solvent in their reaction development and optimization studies.
References
Application Notes and Protocols for 2-Decanone in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-decanone, a versatile aliphatic methyl ketone, and its applications in flavor and fragrance research. This document includes detailed protocols for its analysis and sensory evaluation, quantitative data, and diagrams illustrating key scientific principles.
Introduction to this compound
This compound (CAS: 693-54-9), also known as methyl octyl ketone, is a naturally occurring organic compound found in a wide variety of foods, dairy products, fruits, and essential oils.[1][2] It is a colorless liquid characterized by a unique and complex aroma profile, making it a valuable ingredient for researchers and formulators in the flavor and fragrance industries.[3][4] Its scent is primarily described as floral with notes of orange blossom, fatty and waxy nuances, and a distinct peachy sweetness.[3][5][6] In terms of flavor, it imparts fermented and cheesy notes.[3][4]
Compound Profile and Properties
A summary of the physicochemical and sensory properties of this compound is presented below. This data is essential for its effective handling, formulation, and analysis.
| Property | Value | Reference(s) |
| Chemical Name | Decan-2-one | [7] |
| Synonyms | Methyl octyl ketone, Methyl n-octyl ketone | [3] |
| CAS Number | 693-54-9 | [7] |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [7] |
| Appearance | Colorless liquid | [4] |
| Odor Profile | Floral (orange blossom), fatty, peachy, waxy, orange-like | [3][5][6] |
| Flavor Profile | Fermented, cheesy, ketonic | [3][4] |
| Boiling Point | 210-211 °C | [2] |
| Melting Point | 3.5 - 14 °C | [2] |
| Density | 0.821 - 0.825 g/mL at 25 °C | [3] |
| Solubility | Insoluble in water; soluble in fats, oils, and organic solvents | [1][4] |
| Flash Point | 85 °C (185 °F) | [3] |
| Odor Threshold | While specific data for this compound is sparse, studies on homologous 2-ketones show that olfactory sensitivity in humans increases with carbon chain length up to 2-heptanone/2-nonanone (B1664094). For context, the odor detection threshold for 2-nonanone is approximately 0.26 ppb. | [8] |
Natural Occurrence and Usage Levels
This compound is a significant volatile compound in many natural products. Its presence contributes to the characteristic aroma of these materials.
| Natural Source / Application | Concentration / Usage Level | Reference(s) |
| Blue Cheese | Up to 2.5 mg/kg | [3] |
| Milk & Dairy Products | Up to 2.5 mg/kg | [2][3] |
| Hop Oil | Up to 2,600 mg/kg | [2][3] |
| Mushrooms | Present as a key aroma compound | [9] |
| Fruits (Banana, Berries) | Naturally present | [1] |
| Essential Oils (Ruta sp.) | Found in varying percentages | [1] |
| Flavor Formulations | FEMA GRAS status (No. 4271) | [7] |
| Fragrance Concentrates | Recommended up to 2.0% | [3] |
Applications in Flavor Research
This compound's fermented and cheesy notes make it a key component in dairy flavor systems, particularly for blue cheese. It is also utilized to add complexity to fruit flavors.
-
Cheese Flavors: Methyl ketones, including this compound, are metabolic products of Penicillium roqueforti and are responsible for the distinctive sharp and pungent aroma of blue-veined cheeses.[10] this compound provides characteristic "ketonic" and "blue cheese" notes that are crucial for creating authentic cheese flavors for use in snacks, sauces, and dressings.[1][3][11]
-
Fruit Flavors: In fruit formulations, this compound can introduce sophisticated fermented or ripe notes. It is particularly useful for enhancing the profiles of apple, pear, and banana flavors, contributing to a more authentic and complex perception.[3]
-
Other Applications: Its fatty and waxy character also finds use in butter, nut, and mushroom flavor profiles.[1]
Applications in Fragrance Research
In perfumery, this compound is valued for its soft, floral, and fruity character, which adds depth and complexity to middle notes.[5]
-
Floral Compositions: It is frequently used to impart a mild, natural-smelling orange blossom or neroli character in delicate floral fragrances.[3][6]
-
Fruity Accords: The inherent peachy sweetness of this compound can be used to enhance and round out fruity fragrance compositions, providing a soft, sweet base note.[5][12]
-
Modifier and Blender: Its multifaceted profile allows it to act as a modifier, blending well with a wide range of other aroma chemicals to create unique and sophisticated scents.
Experimental Protocols
The following protocols provide standardized methodologies for the analysis and evaluation of this compound in a research setting.
Protocol 1: Quantification of this compound in a Cheese Matrix by HS-SPME-GC-MS
This protocol describes the extraction and quantification of this compound from a blue cheese sample using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Blue cheese sample
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Sodium chloride (NaCl), analytical grade
-
Internal standard solution (e.g., 2-undecanone, 10 ppm in methanol)
-
SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)
-
GC-MS system with a polar capillary column (e.g., InertCap Pure-WAX, 60m x 0.25mm I.D., df=0.25 µm)[13]
Procedure:
-
Sample Preparation: Weigh 2.0 g of grated blue cheese into a 20 mL headspace vial. Add 1.0 g of NaCl to increase the volatility of the analytes.
-
Internal Standard: Spike the sample with 10 µL of the 10 ppm internal standard solution.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 60°C for 15 minutes to allow the sample to equilibrate.
-
SPME Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 30 minutes at 60°C.
-
GC-MS Analysis:
-
Immediately after extraction, desorb the fiber in the GC injection port at 250°C for 5 minutes (splitless mode).
-
GC Oven Program: Start at 40°C, hold for 2 minutes, ramp to 240°C at a rate of 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Parameters: Use electron ionization (EI) at 70 eV. Scan in the mass range of m/z 35-350. Set the ion source temperature to 230°C.
-
-
Data Analysis: Identify this compound based on its retention time and mass spectrum compared to an analytical standard.[14] Quantify using the peak area ratio of the analyte to the internal standard against a calibration curve.
Caption: Workflow for HS-SPME-GC-MS analysis of this compound.
Protocol 2: Sensory Evaluation of this compound by Descriptive Analysis
This protocol outlines the procedure for training a sensory panel and conducting a descriptive analysis to characterize the flavor and aroma profile of this compound.
Objective: To identify and quantify the key sensory attributes of this compound in a neutral medium.
Panel:
-
Select 8-12 panelists based on their sensory acuity, availability, and ability to describe perceptions.[15]
-
Conduct initial screening for basic taste and odor identification.
Procedure:
-
Panel Training & Lexicon Development (3-5 sessions):
-
Present panelists with a solution of this compound (e.g., 5 ppm in deodorized mineral oil or water with 0.1% polysorbate 20) and various reference standards representing potential aromatic notes (e.g., blue cheese, orange oil, peach essence, melted butter).
-
Through group discussion, generate a list of descriptive terms (a lexicon) for the aroma and flavor of this compound. Example terms: "blue cheese," "waxy," "fruity-peach," "floral-orange," "sharp," "fermented."[3][4]
-
Train panelists to consistently identify and rate the intensity of each descriptor using a structured scale (e.g., a 15-point line scale anchored from "not perceptible" to "very strong").[16]
-
-
Sample Preparation:
-
Prepare a concentration series of this compound (e.g., 1 ppm, 5 ppm, 10 ppm) in the chosen neutral base.
-
Prepare a "blank" sample containing only the base.
-
Code all samples with three-digit random numbers.
-
-
Evaluation:
-
Conduct the evaluation in individual sensory booths under controlled lighting and ventilation.[15]
-
Present the coded samples to each panelist in a randomized order.
-
Instruct panelists to first evaluate the aroma (orthonasal perception) and then the flavor (retronasal perception and taste).
-
Panelists rate the intensity of each descriptor from the developed lexicon for each sample on their scoresheet or using sensory software. Provide water and unsalted crackers for palate cleansing between samples.
-
-
Data Analysis:
-
Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.
-
Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.
-
Caption: Workflow for sensory descriptive analysis.
Mechanism of Odor Perception
The perception of this compound, like other volatile compounds, is initiated by its interaction with olfactory receptors (ORs) in the nasal cavity. This process involves a complex signal transduction cascade.
-
Binding: this compound molecules bind to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons.[17] Research suggests that aliphatic ketones activate a combinatorial code of ORs, with specific receptors like hOR52D1 and the mouse receptor mOR912-93 showing responses to ketones of similar chain length.[8][18]
-
G-Protein Activation: This binding event causes a conformational change in the OR, activating an associated G-protein (specifically Gα-olf).[17]
-
Second Messenger Production: The activated Gα-olf subunit stimulates the enzyme adenylyl cyclase, which converts ATP into cyclic AMP (cAMP), a second messenger.[19]
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's membrane.
-
Depolarization: The opening of these channels allows an influx of positive ions (Na⁺ and Ca²⁺), depolarizing the neuron.
-
Action Potential: If the depolarization reaches a threshold, it triggers an action potential (a nerve impulse) that travels along the neuron's axon to the olfactory bulb in the brain.
-
Signal Processing: The brain processes the specific pattern of activated neurons as the distinct scent of this compound.
References
- 1. 2-undecanone, 112-12-9 [thegoodscentscompany.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound, 693-54-9 [thegoodscentscompany.com]
- 4. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 5. Distinct odorant receptor response patterns to aliphatic odorants in freely behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. olfactorian.com [olfactorian.com]
- 7. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Blue cheese - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Olfactory sensitivity and odor structure-activity relationships for aliphatic ketones in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. glsciences.eu [glsciences.eu]
- 14. 2-dodecanone, 6175-49-1 [thegoodscentscompany.com]
- 15. ec.europa.eu [ec.europa.eu]
- 16. agritrop.cirad.fr [agritrop.cirad.fr]
- 17. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 18. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactome | Olfactory Signaling Pathway [reactome.org]
Application Note: Analysis of 2-Decanone by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the identification and quantification of 2-decanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a volatile organic compound, is relevant in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The described methodology, employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, offers high sensitivity and robustness for the analysis of this compound in diverse matrices.
Introduction
This compound (C10H20O) is a methyl ketone known for its presence in various natural products and its use as a flavoring agent and fragrance ingredient.[1] Accurate and sensitive quantification of this compound is crucial for quality control in the food and beverage industry, for monitoring its presence in environmental samples, and for its potential role in biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document outlines a comprehensive protocol for the analysis of this compound by GC-MS, including sample preparation, instrument parameters, and data analysis.
Experimental Workflow
The overall workflow for the GC-MS analysis of this compound involves sample preparation, followed by injection into the GC-MS system for separation and detection, and subsequent data analysis for identification and quantification.
Caption: Experimental workflow for this compound analysis by GC-MS.
Experimental Protocols
Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of this compound from liquid and solid matrices.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with magnetic screw caps (B75204) and septa
-
Heater-stirrer or water bath
-
Sodium chloride (NaCl)
-
Methanol (for standard preparation)
-
This compound analytical standard
Procedure:
-
Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial.
-
For aqueous samples, add 1 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Seal the vial tightly with the screw cap.
-
Place the vial in a heater-stirrer or water bath set to 50°C.
-
Allow the sample to equilibrate for 15 minutes with gentle agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30-45 minutes at 50°C.
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.
GC-MS Instrumentation and Conditions
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890 GC with 5975C MSD or equivalent).
GC Parameters:
| Parameter | Value |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injector | Splitless mode, Temperature: 250°C |
| Desorption Time | 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature: 50°C, hold for 2 minutes. Ramp: 10°C/min to 250°C. Hold: 5 minutes at 250°C |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Interface Temperature | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Data Analysis
Qualitative Analysis
The identification of this compound is achieved by comparing the acquired mass spectrum with reference spectra in a mass spectral library (e.g., NIST, Wiley). The primary characteristic ions for this compound are m/z 58, 43, 71, 59, and 41.[1] The retention time of the analyte peak should also be consistent with that of a known standard analyzed under the same conditions.
Quantitative Analysis
Quantification is performed using an external standard calibration curve.
Preparation of Standard Solutions:
Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from 0.1 µg/mL to 10 µg/mL.[2]
Calibration Curve:
Analyze each standard solution using the same GC-MS method as for the samples. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
Quantification of this compound in Samples:
Analyze the prepared samples and determine the peak area for this compound. Use the equation of the calibration curve to calculate the concentration of this compound in the samples.
Data Presentation
The following table summarizes the key analytical parameters for the GC-MS analysis of this compound. Please note that the performance characteristics are based on a validated method for 2-undecanone, a structurally similar compound, and are indicative of the expected performance for this compound.[3]
| Parameter | Performance Characteristic |
| Retention Time | Dependent on the specific GC method, but expected to be consistent |
| Characteristic Ions (m/z) | 58 (base peak), 43, 71, 59, 41[1] |
| Linearity Range | 0.10–10.00 µg/mL[3] |
| Correlation Coefficient (R²) | ≥ 0.998[3] |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range |
| Accuracy (% Recovery) | 80.23–115.41 %[3] |
| Intra-day Precision (%RSD) | ≤ 12.03 %[3] |
| Inter-day Precision (%RSD) | ≤ 11.34 %[3] |
Conclusion
The HS-SPME-GC-MS method described provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol for sample preparation and instrument parameters, along with the expected performance characteristics, offers a solid foundation for researchers, scientists, and drug development professionals to implement this method for the accurate quantification of this compound in various matrices. Method validation should be performed in the respective laboratory to ensure the accuracy and reliability of the results.
References
Application Note: Gas Chromatography Conditions for the Separation of 2-Decanone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Decanone, a methyl ketone, is a volatile organic compound found in various natural sources and is utilized as a flavoring agent and fragrance ingredient.[1] Accurate and reliable separation and quantification of this compound are crucial for quality control in the food and fragrance industries, as well as in metabolic and environmental research. Gas chromatography (GC) is a powerful and widely used analytical technique for the separation of volatile and semi-volatile compounds like this compound.[2][3] This application note provides detailed protocols for the separation of this compound using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Experimental Protocols
This section details the methodologies for sample preparation and GC analysis of this compound.
Sample Preparation
The appropriate sample preparation technique depends on the sample matrix.
1.1. Liquid Samples (e.g., essential oils, reaction mixtures)
-
Accurately weigh approximately 1 g of the liquid sample into a 10 mL volumetric flask.
-
Dilute to the mark with a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC analysis.[3]
1.2. Solid or Semi-Solid Samples (e.g., creams, ointments)
-
Accurately weigh a representative portion of the sample.
-
Perform a solvent extraction using a suitable solvent (e.g., methanol, isopropanol) and an appropriate technique (e.g., sonication, vortexing).[3]
-
Centrifuge the sample to separate the solid matrix.[3]
-
Transfer the supernatant to a clean vial for analysis. A further dilution may be necessary.[3]
1.3. Aqueous Samples (e.g., biological fluids, process water) - Headspace Analysis
Headspace Solid-Phase Microextraction (HS-SPME) is a suitable technique for extracting volatile compounds like this compound from aqueous matrices.[2][4]
-
Pipette 5-10 mL of the aqueous sample into a 20 mL headspace vial.[3]
-
To enhance the partitioning of this compound into the headspace, add sodium chloride (NaCl) to a concentration of 20-30% (w/v).[2][3]
-
Seal the vial tightly with a PTFE-lined septum.[5]
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of this compound in the headspace.[5]
-
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30-45 minutes) at the same temperature.[2][4]
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.[2][4]
Gas Chromatography (GC) Analysis
The following tables summarize the recommended GC conditions for the analysis of this compound.
2.1. GC-FID/MS Conditions for General Quantitative Analysis
This method is suitable for the determination of the total concentration of this compound.
| Parameter | Condition |
| GC System | Agilent 7890 GC or equivalent |
| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness[2] |
| Injector | Split/Splitless |
| Injector Temperature | 250°C[2] |
| Injection Mode | Split (10:1) or Splitless (for trace analysis)[6] |
| Carrier Gas | Helium[2] |
| Flow Rate | 1.0 - 1.2 mL/min (constant flow)[2][5] |
| Oven Temperature Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C[2] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300°C |
| MS Ion Source Temp. | 230°C[2] |
| MS Interface Temp. | 280°C[2] |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV[2] |
| MS Scan Range | m/z 40-300[5] |
2.2. GC-FID Conditions for Chiral Separation
For the separation of this compound enantiomers, a chiral stationary phase is required.[7][8]
| Parameter | Condition |
| GC System | Agilent 7890A GC or equivalent[9] |
| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent cyclodextrin-based chiral column[9] |
| Injector | Split |
| Injector Temperature | 250°C[9] |
| Split Ratio | 100:1[9] |
| Carrier Gas | Helium[9] |
| Flow Rate | 1.0 mL/min[9] |
| Oven Temperature Program | Initial: 40°C, hold for 5 minRamp 1: 1°C/min to 130°CRamp 2: 2°C/min to 200°C, hold for 3 min[9] |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300°C[9] |
Data Presentation
Quantitative analysis can be performed using either an external or internal standard method. A calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area of this compound is then used to determine its concentration in the sample.
Table 1: Example Calibration Data for this compound Analysis
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 0.1 | 15,234 |
| 0.5 | 76,170 |
| 1.0 | 151,980 |
| 5.0 | 759,900 |
| 10.0 | 1,521,000 |
Table 2: Mass Spectral Data for this compound Identification
The identification of this compound can be confirmed by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).[4]
| m/z | Relative Abundance (%) |
| 43 | 90.35[1] |
| 58 | 99.99[1] |
| 71 | 26.84[1] |
Visualizations
Caption: Experimental workflow for the GC analysis of this compound.
References
- 1. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. gcms.cz [gcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for Sample Preparation in Volatile Ketone Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of samples for the analysis of volatile ketones. The methods described are essential for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of ketones in various matrices.
Introduction
Volatile ketones are a class of organic compounds characterized by a carbonyl group bonded to two other carbon atoms. They are significant in various fields, including clinical diagnostics, where ketone bodies like acetone, acetoacetate (B1235776), and β-hydroxybutyrate are markers for metabolic states such as ketoacidosis.[1] In drug development and environmental science, the analysis of volatile ketones is crucial for monitoring residual solvents, assessing product purity, and studying environmental contaminants.[2]
The inherent volatility of these compounds presents unique challenges for sample preparation. The primary goal is to efficiently extract and concentrate the ketones from the sample matrix while minimizing analyte loss and matrix interference.[3] This document outlines several common and effective sample preparation techniques, including Headspace Gas Chromatography (HS-GC), Solid-Phase Microextraction (SPME), and derivatization methods.
Key Sample Preparation Techniques
Static Headspace Gas Chromatography (HS-GC)
Application Note: Static Headspace Gas Chromatography is a robust and widely used technique for the analysis of volatile compounds in liquid or solid samples.[4] The principle involves placing the sample in a sealed vial and heating it to allow volatile analytes to partition between the sample matrix and the gas phase (headspace) above it.[4] Once equilibrium is reached, a portion of the headspace gas is injected into a gas chromatograph for separation and analysis.[4] This technique is particularly advantageous as it is largely automated, minimizes contamination of the GC system with non-volatile matrix components, and requires minimal sample preparation.[4] It is frequently applied in the analysis of residual solvents in pharmaceuticals and the determination of ketone bodies in biological fluids like blood and urine.[1][4][5]
Experimental Protocol: Determination of Ketone Bodies in Blood by HS-GC-MS
This protocol is based on the enzymatic conversion of β-hydroxybutyrate and acetoacetate to acetone, followed by quantification.[1][5]
Materials:
-
Headspace vials (20 mL) with PTFE-faced septa[1]
-
Blood or standard solution
-
Internal Standard (IS) solution (e.g., acetone-¹³C₃)[5]
-
Phosphate (B84403) buffer solution containing D-β-hydroxybutyrate dehydrogenase, lactate (B86563) dehydrogenase, pyruvate, and NAD⁺[1]
-
HS-GC-MS system with a suitable capillary column (e.g., DB-624)[1]
Procedure:
-
Sample Preparation for Total Ketones:
-
Incubation:
-
Incubate the sealed vial at 37°C for 30-40 minutes to allow for the enzymatic conversion of β-hydroxybutyrate to acetoacetate and subsequent decarboxylation to acetone.[1]
-
-
Headspace Analysis:
-
GC-MS Conditions (Example):
-
HS Parameters: Oven Temperature: 90°C; Loop Temperature: 110°C; Transfer Line Temperature: 115°C.[1]
-
GC Column: DB-624 (30 m x 0.250 mm i.d., 1.0-μm film thickness).[1]
-
GC Oven Program: Start at 50°C for 5 min, then ramp at 70°C/min to 200°C and hold for 2 min.[1]
-
Carrier Gas: Helium.[1]
-
Detection: Mass Spectrometry (MS).
-
Workflow Diagram:
Headspace Solid-Phase Microextraction (HS-SPME)
Application Note: Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that uses a coated fiber to concentrate volatile and semi-volatile compounds from a sample. In Headspace SPME (HS-SPME), the fiber is exposed to the vapor phase above the sample, which is ideal for volatile ketones as it minimizes matrix effects and protects the fiber.[6] Analytes partition from the sample matrix into the fiber coating until equilibrium is reached.[6] The fiber is then transferred to the GC injector, where the trapped analytes are thermally desorbed for analysis.[6] SPME is highly sensitive and versatile, applicable to a wide range of matrices including environmental, biological, and food samples. The choice of fiber coating is critical; for broad-range ketone analysis, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended.[6]
Experimental Protocol: General Volatile Ketone Analysis by HS-SPME-GC-MS
Materials:
-
SPME Fiber Assembly (e.g., DVB/CAR/PDMS)[6]
-
SPME Holder
-
Headspace vials (20 mL) with PTFE/silicone septa screw caps[6]
-
Sample (liquid or solid)
-
Stir bar and heating stir plate (optional, for enhancing equilibration)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Place a known amount of the liquid or solid sample into a 20 mL headspace vial.
-
If required, add an internal standard and/or a salting-out agent (e.g., NaCl) to improve the partitioning of analytes into the headspace.
-
Seal the vial securely.
-
-
SPME Fiber Conditioning:
-
Before first use, condition the SPME fiber according to the manufacturer's instructions by inserting it into the GC inlet at a specified temperature.
-
-
Extraction:
-
Place the sealed vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C). Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Manually or automatically expose the conditioned SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes). Gentle agitation can improve extraction efficiency.[7]
-
-
Desorption and Analysis:
-
After extraction, immediately withdraw the fiber from the vial and insert it into the heated injection port of the GC.
-
Desorb the analytes from the fiber onto the GC column. The desorption time and temperature depend on the fiber and analytes (e.g., 250°C for 2-5 minutes).
-
Start the GC-MS data acquisition simultaneously with the desorption process.
-
Workflow Diagram:
Derivatization followed by GC-MS
Application Note: Derivatization is a chemical modification process used to convert analytes into a form that is more suitable for analysis.[8] For volatile ketones, derivatization can increase volatility, improve thermal stability, and enhance detector sensitivity.[8] A common reagent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA), which reacts with the carbonyl group of ketones to form stable oxime derivatives.[9][10] These derivatives are highly volatile and can be readily analyzed by GC, often with high sensitivity using an electron capture detector (ECD) or mass spectrometry in negative chemical ionization (NCI) mode.[10] This method is particularly useful for trace-level analysis of ketones in complex matrices like air or biological samples.[9][10] Another common technique is silylation, which replaces active hydrogens with a silyl (B83357) group, increasing volatility and thermal stability.[8][11]
Experimental Protocol: PFBHA Derivatization of Ketones in Aqueous Samples
Materials:
-
Aqueous sample or standard
-
PFBHA reagent solution
-
Reaction vials (e.g., 10 mL headspace vials)
-
Sodium chloride (NaCl)
-
Extraction solvent (e.g., hexane)
-
GC-MS system
Procedure:
-
Derivatization Reaction:
-
Extraction of Derivatives:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane (B92381) to the vial and shake vigorously to extract the PFBHA-oxime derivatives.
-
Allow the layers to separate.
-
-
Analysis:
Workflow Diagram:
Quantitative Data Summary
The following table summarizes representative quantitative data for various ketone analysis methods.
| Method | Analyte(s) | Matrix | LOD | LOQ | Recovery (%) | Precision (RSD/CV %) | Citation |
| HS-GC-MS | Acetone+Acetoacetate, β-Hydroxybutyrate | Blood | 8 µM | 21 µM | 98 - 107 | < 10 | [1][5] |
| HS-GC-MS | Ketones (as part of VOCs) | Honey | 100 µg/kg | - | 61.0 - 113.1 | 1.9 - 9.8 | [2] |
| HS-GC/MS | Acetone | Hand Sanitizer | 0.157 µg/mL | - | 96 - 104 | < 3 | [13] |
| GC-MS | β-Hydroxybutyrate (after LLE & silylation) | Blood | 2 mg/L | 7 mg/L | ≥ 82 | 1.0 - 12.4 | [14][15] |
| GC-MS | β-Hydroxybutyrate (after LLE & silylation) | Urine | 7 mg/L | 6 mg/L | ≥ 59 | 1.0 - 12.4 | [14][15] |
| HPLC | Ketones (after DNPH derivatization) | Breath | - | - | > 90 (most) | < 11 | [16] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CV: Coefficient of Variation.
Conclusion
The selection of an appropriate sample preparation method for volatile ketone analysis depends on several factors, including the specific ketones of interest, the sample matrix, the required sensitivity, and the available instrumentation. HS-GC is a reliable and automatable method for relatively high concentration volatiles. HS-SPME offers excellent sensitivity and is a solvent-free option suitable for trace analysis. Derivatization techniques like PFBHA oximation can significantly enhance sensitivity and selectivity for challenging analyses. The protocols and data provided herein serve as a comprehensive guide for developing and implementing robust analytical methods for volatile ketones in research and development settings.
References
- 1. academic.oup.com [academic.oup.com]
- 2. [Simultaneous determination of 57 residual volatile organic solvents in honey by headspace gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Headspace Gas Chromatography: Types and Uses | Phenomenex [phenomenex.com]
- 5. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Protocol for collection and HPLC analysis of volatile carbonyl compounds in breath - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Decanone as an Internal Standard in Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-decanone as an internal standard (IS) in chromatographic analyses. Its properties make it a suitable choice for ensuring accuracy and precision in the quantification of volatile and semi-volatile organic compounds across various matrices, particularly in gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID).
Properties of this compound as an Internal Standard
An ideal internal standard should be a compound that is chemically similar to the analyte(s) of interest but is not naturally present in the samples being analyzed. It should also be well-resolved from other components in the chromatogram. This compound (also known as methyl octyl ketone) possesses several physicochemical properties that make it an effective internal standard for the analysis of various organic compounds.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [1][2][3] |
| Molecular Weight | 156.27 g/mol | [1][2][3] |
| Boiling Point | 211 °C | [4][5] |
| Melting Point | 3.5 °C | [4][5] |
| Density | 0.825 g/mL at 25 °C | [4][5] |
| Solubility | Soluble in alcohol and other organic solvents; insoluble in water. | [5] |
| Purity (Analytical Standard) | ≥99.5% (GC) | [4] |
| CAS Number | 693-54-9 | [4] |
Applications in Chromatography
This compound is frequently employed as an internal standard in GC-based methods for the quantification of a wide range of volatile and semi-volatile compounds. Its volatility and chemical structure make it a suitable reference for analytes such as other ketones, aldehydes, alcohols, and fatty acid methyl esters (FAMEs).
Key Application Areas:
-
Food and Beverage Analysis: Quantification of aroma and flavor compounds.
-
Environmental Analysis: Monitoring of volatile organic compounds (VOCs).
-
Metabolomics: Analysis of volatile metabolites in biological samples.
-
Drug Development: Quantification of volatile impurities or metabolites in drug substances and products.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as an internal standard in GC analysis. These are general procedures that may require optimization for specific applications and matrices.
Protocol 1: Quantification of Volatile Organic Compounds (VOCs) in a Liquid Matrix using Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
This protocol is suitable for the analysis of VOCs in samples such as beverages, biological fluids, or environmental water samples.
3.1.1. Materials and Reagents
-
Sample: Liquid matrix containing volatile analytes.
-
This compound Internal Standard (IS) Stock Solution: 1000 µg/mL in methanol.
-
Calibration Standards: Prepare a series of calibration standards containing the analytes of interest at different concentrations in the same matrix as the sample.
-
Working Internal Standard Solution: Dilute the IS stock solution to an appropriate concentration (e.g., 10 µg/mL) in methanol.
-
Sodium Chloride (NaCl): Analytical grade.
-
HS-SPME Vials: 20 mL with PTFE/silicone septa.
-
SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).
3.1.2. Sample Preparation Workflow
Caption: HS-SPME-GC-MS workflow for VOC analysis.
3.1.3. GC-MS Operating Conditions
Table 2: GC-MS Parameters for VOC Analysis
| Parameter | Value |
| GC System | Gas chromatograph with a mass selective detector |
| Column | e.g., DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Inlet | Splitless mode, 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial 40 °C for 2 min, ramp to 150 °C at 10 °C/min, then to 250 °C at 20 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-400 |
3.1.4. Data Analysis and Quantification
-
Identification: Identify the analytes and this compound based on their retention times and mass spectra by comparing them to reference standards and library data (e.g., NIST).
-
Integration: Integrate the peak areas of the target analytes and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantification: Determine the concentration of the analytes in the samples using the calibration curve.
Protocol 2: Analysis of Fatty Acid Methyl Esters (FAMEs) by GC-FID
This protocol describes the use of this compound as an internal standard for the quantification of FAMEs, which can be prepared from lipids extracted from biological samples or from biodiesel samples.
3.2.1. Materials and Reagents
-
FAMEs Sample: Sample containing FAMEs dissolved in a suitable solvent (e.g., hexane (B92381) or heptane).
-
This compound Internal Standard (IS) Stock Solution: 10 mg/mL in hexane.
-
FAMEs Standard Mixture: A certified reference mixture of FAMEs.
-
Working Internal Standard Solution: Dilute the IS stock solution to a concentration appropriate for the expected analyte concentrations (e.g., 1 mg/mL).
3.2.2. Sample Preparation Workflow
Caption: Workflow for FAMEs analysis using an internal standard.
3.2.3. GC-FID Operating Conditions
Table 3: GC-FID Parameters for FAMEs Analysis
| Parameter | Value |
| GC System | Gas chromatograph with a Flame Ionization Detector |
| Column | e.g., FAMEWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Inlet | Split mode (e.g., 50:1), 250 °C |
| Carrier Gas | Helium or Hydrogen at an appropriate flow rate |
| Oven Temperature Program | Initial 100 °C for 4 min, ramp to 240 °C at 3 °C/min, hold for 15 min |
| Detector Temperature | 260 °C |
| Hydrogen Flow | 40 mL/min |
| Air Flow | 450 mL/min |
| Makeup Gas (N₂ or He) | 30 mL/min |
3.2.4. Data Analysis and Quantification
The data analysis and quantification steps are similar to those described in Protocol 1 (Section 3.1.4), with the peak areas being obtained from the FID chromatogram.
Quantitative Data Summary
The following tables summarize typical performance characteristics that can be expected when using a ketone, such as this compound, as an internal standard in chromatographic analysis. These values are illustrative and should be validated for each specific method and laboratory.
Table 4: Method Validation Parameters for VOC Analysis using HS-SPME-GC-MS with a Ketone Internal Standard
| Parameter | Typical Value |
| Linear Range | 0.1 - 100 µg/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/L |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Table 5: Method Validation Parameters for FAMEs Analysis using GC-FID with a Ketone Internal Standard
| Parameter | Typical Value |
| Linear Range | 1 - 1000 mg/L |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 mg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 mg/L |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Signaling Pathways and Logical Relationships
The use of an internal standard is a fundamental concept in analytical chemistry to ensure the reliability of quantitative data. The logical relationship is based on the principle that the internal standard experiences the same analytical variations as the analyte, thus allowing for accurate correction.
Caption: Logic of internal standard correction in chromatography.
By adding a known amount of this compound to every sample and standard, any variations introduced during sample preparation or instrumental analysis will affect both the analyte and the internal standard proportionally. Calculating the ratio of their responses effectively cancels out these variations, leading to a more accurate and precise determination of the analyte's concentration.
References
Application of 2-Decanone in Insect Repellent Studies: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Decanone, a methyl octyl ketone, is a volatile organic compound found in various natural sources, including some plants of the Ruta genus.[1] Like other aliphatic methyl ketones, such as the well-studied 2-undecanone (B123061), this compound has demonstrated insect repellent properties. These compounds are of significant interest to researchers and drug development professionals as potential alternatives to synthetic repellents like DEET. Their mechanism of action is primarily through interaction with the insect's olfactory system, causing aversive behavioral responses.[2]
This document provides detailed application notes and experimental protocols for studying the efficacy of this compound as an insect repellent. Given the limited specific data on this compound, information on the closely related and extensively studied 2-undecanone is included for comparative and contextual purposes.
Data Presentation
Quantitative Data on Repellency of Aliphatic Methyl Ketones
The following table summarizes the repellent activity of a series of long-chain aliphatic methyl ketones against the malaria vector mosquito, Anopheles gambiae. This data highlights the structure-activity relationship, where repellency varies with the carbon chain length.
| Compound | Carbon Chain Length | Repellency (%) |
| 2-Heptanone | C7 | - |
| 2-Octanone | C8 | - |
| 2-Nonanone | C9 | - |
| This compound | C10 | Lower Activity Range |
| 2-Undecanone | C11 | Higher Activity Range |
| 2-Dodecanone | C12 | Lower Activity Range |
| 2-Tridecanone | C13 | Higher Activity Range |
| 2-Pentadecanone | C15 | Higher Activity Range |
Note: A study on the repellency of long-chain aliphatic methyl ketones indicated that those with C7-C10 carbon chains had lower activity than those with C11-C15 chains. Within the higher activity range, compounds with an odd number of carbon atoms (2-undecanone, 2-tridecanone, and 2-pentadecanone) were more effective than those with an even number of carbon atoms (this compound and 2-dodecanone).[3]
Quantitative Efficacy of 2-Undecanone (as a proxy for this compound)
Due to the extensive research on 2-undecanone and its similar chemical structure to this compound, its efficacy data provides a valuable benchmark for repellent studies.
| Active Ingredient | Concentration | Test Species | Efficacy Metric | Result |
| 2-Undecanone | 7.75% | Mosquitoes (general) | Complete Protection Time (CPT) | Up to 5 hours[4][5] |
| 2-Undecanone | 7.75% | Ticks | Complete Protection Time (CPT) | Up to 2 hours[4][6] |
| 2-Undecanone | 5% and 20% | Mosquitoes | Repellent Effect | Strong repellent effect, lost after 6 hours[6] |
| DEET | 7-15% | Mosquitoes (general) | Complete Protection Time (CPT) | Comparable to 7.75% 2-Undecanone[4][5] |
Experimental Protocols
Arm-in-Cage Test for Repellent Efficacy
This protocol is a standard method for evaluating the efficacy of topical insect repellents against mosquitoes.
Objective: To determine the Complete Protection Time (CPT) of a this compound formulation.
Materials:
-
Test cages (e.g., 40 x 40 x 40 cm)
-
200 host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, or Culex quinquefasciatus)
-
This compound formulation and a control (e.g., ethanol (B145695) or the formulation base without the active ingredient)
-
Human volunteers
-
Latex gloves
-
Timer
Procedure:
-
Volunteer Preparation: Volunteers should avoid using any scented products (perfumes, lotions, etc.) for at least 24 hours before the test.
-
Repellent Application: Apply a standard amount (e.g., 1.0 ml) of the this compound formulation evenly to a defined area (e.g., 600 cm²) of one of the volunteer's forearms. The other forearm can be treated with the control. The hands should be covered with latex gloves.
-
Acclimatization: Allow the applied formulation to dry for a specified period (e.g., 30 minutes) before the first exposure.
-
Exposure: The volunteer inserts the treated forearm into the cage containing the mosquitoes for a fixed period (e.g., 3 minutes).
-
Observation: During the exposure period, trained observers count the number of mosquitoes that land on the treated skin. A "landing" is defined as a mosquito remaining on the skin for at least 2 seconds. A "bite" is confirmed if the mosquito is observed to have engorged with blood.
-
Repeat Exposures: The exposure is repeated at regular intervals (e.g., every 30 minutes) until the first confirmed bite occurs.
-
Data Recording: The Complete Protection Time (CPT) is recorded as the time from the application of the repellent until the first confirmed bite.
Y-Tube Olfactometer Assay for Behavioral Response
This assay is used to assess the attractant or repellent properties of volatile compounds on insects in a controlled laboratory setting.
Objective: To determine if this compound elicits an attractive or repellent response in insects.
Materials:
-
Y-tube olfactometer
-
Air pump or compressed air source
-
Flow meters
-
Humidifier
-
Charcoal filter
-
Odor source chambers
-
This compound solution (in a suitable solvent like paraffin (B1166041) oil or hexane)
-
Solvent control
-
Test insects (e.g., mosquitoes, flies)
Procedure:
-
Olfactometer Setup: Clean the Y-tube olfactometer thoroughly to remove any residual odors. Connect the air source through the charcoal filter and humidifier to the two arms of the Y-tube. Use flow meters to ensure an equal and constant airflow into both arms.
-
Stimulus Preparation: Apply a known amount of the this compound solution to a filter paper and place it in one of the odor source chambers. In the other chamber, place a filter paper with the solvent control.
-
Insect Release: Introduce a single insect into the base of the Y-tube.
-
Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.
-
Data Collection: Record the number of insects choosing the arm with this compound and the arm with the control.
-
Data Analysis: Use a chi-square test to determine if there is a significant preference for either arm. A significant choice for the control arm indicates repellency by this compound.
Electroantennography (EAG) for Olfactory Response
EAG measures the overall electrical response of an insect's antenna to an odor stimulus, indicating that the insect's olfactory sensory neurons can detect the compound.
Objective: To determine if the antennae of a specific insect species respond to this compound.
Materials:
-
Intact insect or excised antenna
-
Micromanipulator
-
Glass capillary electrodes
-
Electrolyte solution (e.g., insect Ringer's solution)
-
Amplifier and data acquisition system
-
Odor delivery system (puffing mechanism)
-
This compound solution in a suitable solvent
-
Solvent control
Procedure:
-
Antenna Preparation: Immobilize the insect and carefully position the antennae. Alternatively, excise an antenna and mount it between two electrodes filled with the electrolyte solution.
-
Electrode Placement: The recording electrode is placed in contact with the tip of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.
-
Stimulus Delivery: A puff of air is passed through a cartridge containing filter paper treated with the this compound solution and directed over the antenna.
-
Recording: The electrical potential change (depolarization) across the antenna is amplified, recorded, and displayed as an EAG response.
-
Control: A puff of air through a solvent-only cartridge is used as a control.
-
Data Analysis: The amplitude of the EAG response to this compound is measured and compared to the response to the control. A significantly larger response to this compound indicates that the insect's olfactory system detects the compound.
Visualizations
Caption: Proposed olfactory signaling pathway for this compound repellency in insects.
Caption: Experimental workflow for evaluating this compound as an insect repellent.
Caption: Logical relationships in this compound insect repellent studies.
References
- 1. Utilizing insect behavior in chemical detection by a behavioral biosensor - ePrints Soton [eprints.soton.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Repellency property of long chain aliphatic methyl ketones against Anopheles gambiae s.s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-Decanone in Pest Control Research
Introduction
2-Decanone (CAS: 693-54-9), also known as methyl octyl ketone, is a naturally occurring volatile organic compound found in a variety of sources, including fruits, dairy products, and essential oils of plants like those in the Ruta genus.[1][2] It belongs to the class of methyl ketones, which are recognized for their insecticidal and repellent properties.[3][4] As researchers seek safer and more environmentally benign alternatives to synthetic pesticides, naturally derived compounds like this compound are gaining significant interest for their potential in integrated pest management (IPM) strategies.[3][4] These notes provide an overview of this compound's applications in pest control research, detailing its mechanism of action, efficacy data, and standardized protocols for laboratory evaluation.
Application Notes
1. Mechanism of Action
The primary mode of action for this compound and other methyl ketones is believed to be the disruption of the insect's olfactory system.[4] These volatile compounds can interfere with the perception of chemical cues that insects use for critical behaviors like locating hosts, food, and mates.[5] This can occur through several mechanisms:
-
Receptor Antagonism: The compound may bind to an insect's odorant receptors (ORs) without activating them, thereby blocking the reception of attractant molecules.[4]
-
Aversive Signaling: The compound may directly activate olfactory sensory neurons (OSNs) that trigger a repellent or aversive behavioral response.[4]
While the olfactory system is the primary target, research on related methyl ketones suggests other potential mechanisms. Studies on 2-dodecanone (B165319), for instance, have shown that it can alter the expression of genes related to the ecdysone (B1671078) signaling pathway, which is crucial for insect development and molting.[3][6] It may also affect detoxification enzyme pathways, such as those involving cytochrome P450 monooxygenases (P450s) and glutathione-S-transferase (GST).[3][6][7]
2. Spectrum of Activity
This compound has demonstrated efficacy against a range of insect pests, primarily as a fumigant and a repellent.
-
Stored Product Pests: Research has highlighted the strong fumigant activity of this compound against the maize weevil (Sitophilus zeamais), a significant pest of stored grains.[1] Fumigation is a critical method for controlling pests in enclosed spaces like silos and warehouses.[8][9]
-
Mosquitoes: Studies comparing various methyl ketones have shown that this compound exhibits repellency against Anopheles gambiae, the mosquito species primarily responsible for transmitting malaria.[4]
Data Presentation: Quantitative Efficacy
The following tables summarize quantitative data from comparative studies on methyl ketones. This data is essential for evaluating the potential of this compound relative to other similar compounds and industry standards like DEET.
Table 1: Repellency of Methyl Ketones against Anopheles gambiae Mosquitoes
| Methyl Ketone | % Repellency at 1% Concentration | % Repellency at 10% Concentration |
|---|---|---|
| 2-Heptanone | 38.2 | 12.3 |
| 2-Octanone | 69.0 | 16.8 |
| 2-Nonanone | 86.2 | 37.2 |
| This compound | 83.4 | 8.0 |
| 2-Undecanone | 91.8 | 35.2 |
| 2-Dodecanone | 100 | 24.3 |
| DEET | 100 | 13.1 |
Source: Adapted from a study on the repellency of long-chain aliphatic methyl ketones.[4]
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible data. The following are key methodologies for evaluating the efficacy of this compound.
Protocol 1: Fumigant Toxicity Bioassay
This protocol is designed to determine the concentration of this compound vapor required to cause 50% mortality (LC50) in a target insect population, typically stored product pests.[10]
Materials:
-
Glass jars or vials of a known volume (e.g., 250 mL) with airtight lids.
-
Technical grade this compound (≥98% purity).
-
Acetone (B3395972) or another suitable volatile solvent.
-
Filter paper discs (e.g., Whatman No. 1).
-
Micropipette.
-
Test insects (e.g., 20-30 adults of Sitophilus oryzae or Tribolium castaneum), 1-2 weeks old.[8]
-
Controlled environment chamber (e.g., 25±1°C, 65±5% RH, in darkness).
Procedure:
-
Preparation of Dosing Solutions: Prepare a serial dilution of this compound in acetone to create a range of at least five concentrations. A control solution of pure acetone should also be prepared.
-
Application: Apply a specific volume (e.g., 10 µL) of each dosing solution onto a filter paper disc. Place the disc inside the glass jar, suspended from the lid or affixed to the inner wall, ensuring it does not contact the insects directly.
-
Solvent Evaporation: Allow the solvent to evaporate completely (approx. 1-2 minutes) before introducing the insects.
-
Insect Introduction: Introduce a known number of adult insects into each jar and seal it tightly.
-
Incubation: Place the sealed jars in a controlled environment chamber for a set exposure period (typically 24 hours).
-
Mortality Assessment: After the exposure period, transfer the insects to a clean petri dish with a food source. Assess mortality by gently prodding each insect with a fine brush; insects that do not move are considered dead. A follow-up assessment at 48 or 72 hours may be necessary.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.[10]
Protocol 2: Repellency Bioassay (Y-Tube Olfactometer)
This bioassay assesses the behavioral response (attraction or repulsion) of flying or walking insects to this compound vapor.[11]
Materials:
-
Glass Y-tube olfactometer.
-
Purified, humidified air source (pump, charcoal filter, water flask).
-
Flow meters to regulate airflow (e.g., 100 mL/min).
-
Odor source chambers.
-
This compound and a suitable solvent (e.g., paraffin (B1166041) oil).
-
Filter paper strips.
-
Test insects (e.g., 20-30 mosquitoes or flour beetles).
Procedure:
-
System Setup: Connect the air source to the two arms of the Y-tube, ensuring a constant, equal airflow through each arm.
-
Odor Application: Apply a solution of this compound in paraffin oil to a filter paper strip and place it in one odor chamber (the "treatment" arm). Place a filter paper strip with only paraffin oil in the other chamber (the "control" arm).
-
Acclimation: Allow the system to run for 5-10 minutes to allow the odor to permeate the respective arm.
-
Insect Release: Introduce a single insect at the base of the Y-tube.
-
Choice Observation: Observe the insect for a set period (e.g., 5 minutes). Record which arm the insect enters and stays in for a minimum duration (e.g., 30 seconds). An insect that does not make a choice within the time limit is recorded as "no choice."
-
Replication: Test a sufficient number of insects (e.g., 50-100), reversing the position of the treatment and control arms halfway through the experiment to eliminate positional bias. Clean the Y-tube with solvent and bake between treatments of different chemicals or concentrations.
-
Data Analysis: Analyze the choice data using a Chi-square (χ²) test to determine if there is a significant preference for the control arm over the treatment arm, which would indicate repellency.
Protocol 3: Electroantennography (EAG)
EAG measures the overall electrical response of an insect's antenna to a volatile stimulus, providing direct evidence of olfactory detection.[5][12]
Materials:
-
Intact insect antenna.
-
Micromanipulators.
-
Glass capillary electrodes filled with saline solution (e.g., Ringer's solution).
-
High-impedance amplifier and data acquisition system.
-
Purified, humidified air delivery system.
-
Stimulus delivery controller (puff device).
-
Pasteur pipettes containing filter paper with the test odorant.
Procedure:
-
Antenna Preparation: Excise an antenna from a live, immobilized insect (chilled on ice). Mount the antenna between two glass electrodes, with the recording electrode inserted into the distal end and the reference electrode inserted into the base of the antenna.
-
Stimulus Preparation: Prepare a serial dilution of this compound in a solvent like paraffin oil. Apply a known amount of each solution to a small piece of filter paper and insert it into a Pasteur pipette.
-
Airflow: Position the antenna in a continuous stream of purified, humidified air.
-
Stimulus Delivery: Insert the tip of the stimulus pipette into a hole in the main air tube. Deliver a controlled puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant over the antenna.
-
Signal Recording: Record the resulting negative voltage deflection (the EAG response). The peak amplitude of this deflection is the primary measurement.
-
Controls and Normalization: Deliver puffs of a solvent control and a standard reference compound (e.g., 1-hexanol) periodically throughout the experiment. Normalize the responses to this compound by expressing them as a percentage of the response to the standard.
-
Data Analysis: Generate a dose-response curve by plotting the normalized EAG amplitude against the logarithm of the this compound concentration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Toxic effects of 2-dodecanone in the insect model species Chironomus riparius: potential alternatives of secondary metabolites to synthetic insecticides | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Unveiling Molecular Effects of the Secondary Metabolite 2-Dodecanone in the Model Hymenopteran Nasonia vitripennis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agriscigroup.us [agriscigroup.us]
- 8. scispace.com [scispace.com]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Electrophysiological Responses of Eighteen Species of Insects to Fire Ant Alarm Pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Water Content Determination in 2-Decanone via Karl Fischer Titration
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the accurate determination of water content in 2-decanone using volumetric Karl Fischer (KF) titration. The protocols outlined address the specific challenges associated with the analysis of ketones and provide a reliable methodology for obtaining precise and accurate results.
Introduction
This compound is a ketone used as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of water can significantly impact reaction yields, product purity, and the stability of final formulations. Therefore, accurate quantification of water content is a critical quality control parameter.
Standard Karl Fischer titration methods are often unsuitable for ketones like this compound. This is due to a side reaction where the ketone reacts with the methanol (B129727) present in conventional KF reagents to form ketals. This reaction produces water, leading to erroneously high and drifting water content readings.[1][2][3][4][5][6][7] To circumvent this issue, specialized methanol-free Karl Fischer reagents are required.[3][4][5][6][7][8] The reactivity of ketones in this side reaction diminishes with increasing carbon chain length; thus, this compound is less prone to this interference than more reactive ketones such as acetone.[2][3] For the analysis of ketones, the volumetric Karl Fischer titration method is generally recommended over the coulometric method.[3][4][7]
Principle of the Method
The Karl Fischer titration is based on the Bunsen reaction, where iodine quantitatively oxidizes sulfur dioxide in the presence of water. In a one-component system, all the reactants—iodine, sulfur dioxide, and a base—are present in the titrant. The sample is introduced into a solvent in the titration cell, and the titrant is added until all the water is consumed. The endpoint is detected electrometrically using a double platinum electrode.
For the analysis of this compound, a specialized methanol-free solvent and titrant are used to prevent the formation of ketals and ensure an accurate determination of the water content.
Reagents and Equipment
A summary of the necessary reagents and equipment is provided in the table below.
| Category | Item | Recommended Products (Examples) |
| KF Reagents | Volumetric One-Component Titrant for Ketones | Aquastar® - CombiTitrant 5 Keto, HYDRANAL™-Composite 5 K |
| Solvent for Ketones | Aquastar® - CombiSolvent Keto, HYDRANAL™-KetoSolver | |
| Equipment | Volumetric Karl Fischer Titrator | Any commercially available volumetric KF titrator |
| Titration Cell | Standard KF titration vessel with a double platinum electrode | |
| Burette | 5 mL or 10 mL burette | |
| Syringes | Glass syringes with needles for sample and standard introduction | |
| Analytical Balance | Capable of weighing to 0.1 mg | |
| Calibration | Water Standard | Certified water standard (e.g., 1.0 mg/g or 10.0 mg/g) |
Experimental Protocol
The following protocol outlines the steps for determining the water content in this compound.
-
Assemble the Karl Fischer titration cell according to the manufacturer's instructions, ensuring all connections are airtight to prevent the ingress of atmospheric moisture.
-
Add approximately 30-50 mL of the specialized ketone solvent (e.g., Aquastar® - CombiSolvent Keto) to the titration vessel.[2][7]
-
Start the titrator's conditioning or pre-titration function to titrate the residual water in the solvent to a dry, stable endpoint. This is indicated by a low and stable drift value, typically below 30 µL/min.[3][4]
-
Accurately weigh a suitable amount of a certified water standard into the conditioned titration cell using a syringe. The amount should be chosen to consume a significant portion of the burette volume (ideally 30-70%).
-
Start the titration. The titrator will dispense the titrant until the endpoint is reached.
-
Record the volume of titrant consumed.
-
Repeat the standardization at least three times and calculate the average titer of the KF reagent in mg/mL. The titer should be determined daily before sample analysis.
-
Ensure the titration cell is conditioned to a stable, low-drift endpoint.
-
Using a clean, dry syringe, accurately weigh approximately 10 mL of the this compound sample and inject it into the titration cell.[2] The exact sample weight should be determined by the difference in the weight of the syringe before and after injection.
-
Start the titration immediately after sample addition.[2]
-
The titration will proceed until the endpoint is reached. Record the volume of titrant consumed.
-
Perform the analysis in triplicate to ensure the reproducibility of the results.
The water content in the this compound sample is calculated using the following formula:
Water Content (% w/w) = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100
Data Presentation
The results of the titrant standardization and sample analysis should be recorded in a clear and organized manner.
Table 1: Titrant Standardization Data
| Replicate | Weight of Water Standard (mg) | Volume of Titrant (mL) | Calculated Titer (mg/mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average | |||
| RSD (%) |
Table 2: Water Content in this compound
| Replicate | Sample Weight (g) | Volume of Titrant (mL) | Water Content (% w/w) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average | |||
| RSD (%) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure for determining the water content in this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pages2.honeywell.com [pages2.honeywell.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Determination of Water Content in Methyl Ethyl Ketone, 2-Butanone Using Karl Fischer Titration [sigmaaldrich.com]
- 5. mt.com [mt.com]
- 6. Determination of Water Content in Acetone Using Karl Fischer Titration [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Water content determination in ketones using alcohol-free reagents | Metrohm [metrohm.com]
Application Notes and Protocols for the Experimental Use of 2-Decanone in Chemical Ecology
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Decanone (CH₃(CH₂)₇COCH₃) is a naturally occurring methyl ketone found in a variety of plants, fruits, and essential oils.[1][2] In the field of chemical ecology, it functions as a semiochemical, a chemical substance that carries a message. These messages can be intraspecific (pheromones) or interspecific (allelochemicals). This compound's roles include acting as a potential fumigant against stored product pests like the maize weevil and as a component of aromatic profiles that mediate insect behavior.[2] Understanding the effects of this compound on insect behavior and physiology is crucial for its potential application in pest management strategies and the development of novel insect repellents or attractants.
These application notes provide an overview of the experimental use of this compound in chemical ecology, detailing its known effects and providing protocols for behavioral and electrophysiological assays.
Data Presentation: Quantitative Effects of this compound
The following table summarizes the known quantitative data on the behavioral response of an insect species to this compound.
| Insect Species | Assay Type | Concentration | Observed Effect | Efficacy Metric |
| Anopheles gambiae (Malaria Mosquito) | Repellency Assay | 1% | Repellent | 83.4% Repellency[3] |
| 10% | Repellent | 8.0% Repellency[3] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are adapted from established methods for studying insect responses to volatile organic compounds.
Protocol 1: Y-Tube Olfactometer Behavioral Assay
Objective: To determine the behavioral response (attraction, repulsion, or no preference) of an insect to this compound.
Materials:
-
Y-tube olfactometer
-
Purified, humidified air source
-
Flow meters
-
Odor source chambers
-
This compound (high purity)
-
Solvent (e.g., paraffin (B1166041) oil or hexane)
-
Filter paper
-
Test insects
Procedure:
-
Preparation of Stimuli:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Apply a standard volume (e.g., 10 µL) of a this compound dilution onto a filter paper strip.
-
Apply the same volume of solvent only to another filter paper strip to serve as the control.
-
Allow the solvent to evaporate for a few minutes.
-
Place the filter papers into their respective odor source chambers.
-
-
Experimental Setup:
-
Connect the odor source chambers to the arms of the Y-tube olfactometer.
-
Establish a constant, equal airflow through both arms of the Y-tube.
-
-
Insect Bioassay:
-
Introduce a single insect at the base of the Y-tube.
-
Allow the insect to move freely and choose one of the arms.
-
Record the first choice and the time spent in each arm over a defined period (e.g., 5-10 minutes).
-
Use a new insect for each replicate.
-
Alternate the position of the treatment and control arms between trials to avoid positional bias.
-
-
Data Analysis:
-
Calculate the percentage of insects choosing the this compound-treated arm versus the control arm.
-
A preference index (PI) can be calculated as: PI = (Number of insects in treatment arm - Number of insects in control arm) / Total number of insects.
-
Use appropriate statistical tests (e.g., Chi-square test) to determine if the observed choice is significantly different from a 50:50 distribution.
-
Protocol 2: Electroantennography (EAG)
Objective: To measure the overall electrical response of an insect's antenna to this compound, indicating its detection by olfactory sensory neurons.
Materials:
-
Intact insect or excised antenna
-
Micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., Ringer's solution)
-
Ag/AgCl electrodes
-
High-impedance amplifier
-
Data acquisition system (computer and software)
-
Odor delivery system (puff generator)
-
This compound and solvent
-
Filter paper strips
-
Pasteur pipettes
Procedure:
-
Antenna Preparation:
-
Immobilize the insect (e.g., in a pipette tip with the head and antennae protruding).
-
Alternatively, excise an antenna at its base.
-
Mount the preparation on a holder.
-
-
Electrode Placement:
-
Fill the glass capillary electrodes with the electrolyte solution.
-
Insert an Ag/AgCl wire into each electrode.
-
Place the reference electrode into the insect's head or the base of the excised antenna.
-
Place the recording electrode in contact with the distal tip of the antenna.
-
-
Stimulus Preparation and Delivery:
-
Prepare serial dilutions of this compound in a solvent.
-
Apply a known volume of a dilution onto a filter paper strip and insert it into a Pasteur pipette.
-
Deliver a purified air puff of a defined duration through the pipette, directed at the antenna.
-
-
Data Recording and Analysis:
-
Record the baseline electrical potential of the antenna.
-
Deliver the odor stimulus and record the resulting depolarization (EAG response).
-
Measure the amplitude of the negative voltage deflection.
-
Normalize responses by subtracting the response to a solvent-only control.
-
A dose-response curve can be generated by plotting the normalized EAG amplitude against the logarithm of the this compound concentration.
-
Signaling Pathways and Workflows
The following diagrams illustrate generalized pathways and workflows relevant to the study of this compound in chemical ecology.
References
2-Decanone: A Versatile Building Block in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-decanone as a versatile building block in organic synthesis. This compound, a methyl ketone, serves as a valuable precursor for the synthesis of a diverse range of molecules, including bioactive natural product analogues, insect pheromones, and heterocyclic compounds with potential applications in drug discovery and agrochemicals.
Core Applications and Synthetic Utility
The reactivity of this compound is centered around its carbonyl group and the adjacent α-methyl and methylene (B1212753) groups. This allows for a variety of transformations, making it a key starting material or intermediate in several important synthetic reactions. The primary applications covered in these notes include:
-
Wacker-Tsuji Oxidation: A robust method for the synthesis of this compound itself from a readily available alkene.
-
Aldol Condensation: A powerful carbon-carbon bond-forming reaction to produce α,β-unsaturated ketones, which are precursors to bioactive molecules like gingerol and ar-turmerone (B1667624) analogues.
-
Wittig Reaction: A classic method for the synthesis of alkenes with control over the double bond position, useful in the synthesis of insect pheromones.
-
Reductive Amination: A versatile method for the synthesis of substituted amines, which can serve as insect repellents or as intermediates for other functional groups.
-
Friedländer Annulation: A straightforward approach to the synthesis of substituted quinolines, a privileged scaffold in medicinal chemistry, particularly for antimalarial agents.
Data Presentation
The following tables summarize quantitative data for the key synthetic transformations involving this compound and its derivatives.
Table 1: Synthesis of this compound via Wacker-Tsuji Oxidation
| Starting Material | Catalyst System | Co-oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Decene (B1663960) | PdCl₂ (5 mol%) | CrO₃ (0.5 equiv) | CH₃CN/H₂O | 60 | 6.5 | 95 | [1] |
Table 2: Representative Applications of this compound in C-C and C-N Bond Forming Reactions
| Reaction Type | Electrophile/Reagent | Product Type | Example Product | Typical Yield (%) |
| Aldol Condensation | Aromatic Aldehyde | α,β-Unsaturated Ketone | Chalcone derivative | 70-90 |
| Wittig Reaction | Phosphonium Ylide | Alkene | Substituted dodecene | 60-80 |
| Reductive Amination | Amine, Reducing Agent | Substituted Amine | N-alkyl-decan-2-amine | 70-95 |
| Friedländer Annulation | 2-Aminobenzaldehyde | Substituted Quinoline | 2-Octylquinoline | 60-80 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Wacker-Tsuji Oxidation of 1-Decene
This protocol describes a general procedure for the palladium-catalyzed oxidation of a terminal olefin to a methyl ketone.[1]
Materials:
-
1-Decene
-
Palladium(II) chloride (PdCl₂)
-
Chromium(VI) oxide (CrO₃)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Petroleum ether
Procedure:
-
To a stirred solution of 1-decene (0.4 mmol) in a mixture of acetonitrile (3.5 mL) and water (0.5 mL), add PdCl₂ (3.6 mg, 0.02 mmol, 5 mol%) and CrO₃ (20 mg, 0.2 mmol, 0.5 equiv) at room temperature.
-
Warm the reaction mixture to 60°C and stir in a closed flask for 6.5 hours.
-
After cooling to room temperature, filter the reaction mixture through a small pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the residue by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to afford pure this compound. A yield of 95% has been reported for this transformation.[1]
References
Protocols for the Analysis of 2-Decanone in Food Matrices: A Comprehensive Guide for Researchers
Introduction
2-Decanone, a methyl ketone with the chemical formula C₁₀H₂₀O, is a naturally occurring volatile organic compound found in a variety of food products.[1][2] It contributes to the characteristic aroma and flavor profiles of numerous foods, including dairy products, meats, fruits, and vegetables.[1] The sensory perception of this compound is often described as having floral, fatty, and peach-like notes, with a fermented, cheesy taste.[2] Its presence and concentration can significantly impact the sensory quality of food, acting as a desirable flavor component in some contexts and an off-flavor in others. This document provides detailed application notes and experimental protocols for the study of this compound in food matrices, aimed at researchers, scientists, and professionals in drug development.
Application Notes
Occurrence and Significance of this compound in Food
This compound is a metabolite found in a wide range of food items. It has been identified in:
-
Dairy Products: Milk and cheese are notable sources of this compound.[1]
-
Meats and Eggs: Various cooked and processed meats, as well as eggs, contain this compound.[1]
-
Fruits and Vegetables: It is a component of the aroma complex of fruits like bananas, berries, and mountain papayas, and vegetables such as potatoes, mushrooms, and soybeans.[1]
-
Grains and Beverages: this compound is also present in grains like maize and rice, as well as in beverages such as tea and coffee.[1]
The concentration of this compound can be an indicator of food quality and processing conditions. For instance, in dairy products, methyl ketones can contribute to desirable cheesy notes but can also be associated with off-flavors resulting from storage or processing.
Analytical Approaches for this compound Quantification
The analysis of this compound in complex food matrices typically involves the extraction of the volatile fraction followed by chromatographic separation and detection. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely adopted and robust method for this purpose. This technique is solvent-free, highly sensitive, and combines extraction, pre-concentration, and injection into a single step.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound, including its concentration in various food matrices and its sensory thresholds.
Table 1: Concentration of this compound in Food Matrices
| Food Matrix | Concentration Range | Reference(s) |
| Milk | Present, highest concentrations among various foods | [1] |
| Hop Oil | Present, highest concentrations among various foods | [1] |
| Kohlrabi | Found in the highest concentration on average | [2] |
| Stem bark of Commiphora rostrata | 69% of essential oil | [1] |
Note: Specific quantitative data for this compound across a wide range of common food matrices is limited in publicly available literature. The table reflects the information found.
Table 2: Sensory Thresholds of this compound and Related Methyl Ketones
| Compound | Odor Detection Threshold (ppb, v/v) | Odor Description | Reference(s) |
| 2-Heptanone | 0.19 - 25 | Fruity, cheesy | [3] |
| 2-Octanone | ~0.003 (in mice) | Floral, green, fruity | [3] |
| 2-Nonanone (B1664094) | 0.26 - 33 | Fatty, citrus | [3] |
| This compound | Not specified in comparative studies | Orange, floral, fatty, peach | [4] |
Note: While a specific odor detection threshold for this compound was not found in direct comparison with other ketones in the cited literature, its sensory profile is well-described.
Experimental Protocols
Protocol 1: Quantification of this compound in Liquid Food Matrices (e.g., Milk) by HS-SPME-GC-MS
This protocol provides a detailed methodology for the extraction and quantification of this compound from liquid food samples.
1. Materials and Reagents
-
This compound analytical standard (≥97% purity)
-
Internal standard (e.g., 2-nonanone or a deuterated analog of this compound)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
20 mL headspace vials with PTFE-faced silicone septa and magnetic screw caps
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heater-stirrer or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
2. Sample Preparation
-
Pipette 5 mL of the liquid food sample (e.g., milk) into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength and promote the release of volatile compounds.
-
Add a known concentration of the internal standard to each sample and calibration standard.
-
Immediately seal the vial tightly with the screw cap.
3. HS-SPME Procedure
-
Place the sealed vial in a heater-stirrer or water bath and equilibrate the sample at 60°C for 15 minutes with continuous agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, retract the fiber into the needle.
4. GC-MS Analysis
-
Immediately insert the SPME fiber into the GC injection port for thermal desorption at 250°C for 5 minutes in splitless mode.
-
Gas Chromatography Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then ramp to 250°C at 15°C/min and hold for 5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
5. Quantification
-
Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
Protocol 2: Analysis of this compound in Solid Food Matrices (e.g., Cheese) by HS-SPME-GC-MS
This protocol is adapted for the analysis of this compound in solid or semi-solid food samples.
1. Sample Preparation
-
Homogenize the solid food sample (e.g., cheese) to ensure uniformity.
-
Weigh 2 g of the homogenized sample into a 20 mL headspace vial.
-
Add 5 mL of deionized water and 1.5 g of sodium chloride to the vial.
-
Add a known concentration of the internal standard.
-
Seal the vial tightly.
2. HS-SPME Procedure and GC-MS Analysis
Follow the same HS-SPME and GC-MS analysis steps as described in Protocol 1.
Visualizations
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for the analysis of this compound in food matrices.
Generalized Olfactory Signaling Pathway for Ketone Perception
Research has identified that human olfactory receptors hOR 52D1 and hOR 1G1 are activated by this compound.[5] The binding of an odorant like this compound to an olfactory receptor, which is a G-protein coupled receptor (GPCR), initiates a signal transduction cascade.[6][7]
Caption: A generalized signaling pathway for the perception of odorants like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 693-54-9 [thegoodscentscompany.com]
- 5. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Decanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-decanone (CAS: 693-54-9), a widely used methyl ketone in various industrial applications.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common and high-yield methods for synthesizing this compound?
A1: Several effective methods exist for the synthesis of this compound. The choice of method often depends on the available starting materials, scalability, and desired purity. The most common high-yield methods include:
-
Wacker-Tsuji Oxidation of 1-Decene (B1663960): This is a palladium-catalyzed oxidation of the terminal alkene 1-decene to the corresponding methyl ketone.[3][4] It is a widely used and robust method, often providing high yields.[5]
-
Oxidation of 2-Decanol (B1670014): The direct oxidation of the secondary alcohol 2-decanol is a straightforward approach.[6] Various oxidizing agents can be used, with common laboratory-scale procedures employing reagents like sodium hypochlorite (B82951) (bleach) in acetic acid.[7]
-
Hydration of 1-Decyne (B165119): The Markovnikov hydration of the terminal alkyne 1-decyne yields this compound. This can be achieved using various catalytic systems, including formic acid.[7]
-
Reaction of Decanoyl Chloride with an Organocuprate: The use of a Gilman reagent (a lithium diorganocuprate) with decanoyl chloride provides a selective route to the ketone.[8] This method is particularly useful as it avoids the over-addition that can occur with more reactive organometallics like Grignard reagents.[9]
Q2: My overall yield of this compound is very low. What are the first things I should check?
A2: When encountering low yields, a systematic evaluation of your experimental parameters is critical. Begin with the most fundamental factors before exploring more complex issues:[10]
-
Reagent Purity and Stoichiometry: Verify the purity of your starting materials (e.g., 1-decene, 2-decanol). Impurities can act as catalyst poisons or introduce side reactions. Double-check all measurements to ensure correct stoichiometry.
-
Anhydrous Conditions: For reactions sensitive to moisture, such as those involving organometallic reagents (Grignard, Organocuprates) or certain acid chlorides, ensure all glassware is oven-dried and that anhydrous solvents and reagents are used under an inert atmosphere (e.g., Nitrogen or Argon).[10]
-
Reaction Temperature: Temperature control is crucial. Some reactions require heating to proceed to completion, while others may need cooling to prevent side reactions or decomposition of reagents or products. Monitor the internal reaction temperature closely.
-
Product Loss During Work-up: Significant amounts of product can be lost during aqueous washes, extractions, and drying steps. Ensure proper phase separation and minimize the number of transfers. Washing with brine (saturated NaCl solution) can help break emulsions and reduce the solubility of the organic product in the aqueous layer.[7]
Q3: I am observing significant byproduct formation. What are the likely side reactions?
A3: The nature of the byproducts depends on the synthetic route.
-
In Wacker Oxidations: Incomplete oxidation or isomerization of the starting alkene can occur. If using a Grignard reagent with an acid chloride instead of an organocuprate, a common byproduct is the tertiary alcohol resulting from a second addition of the Grignard reagent to the initially formed ketone.[11][12]
-
In Alcohol Oxidations: Over-oxidation to carboxylic acids is possible with harsh oxidizing agents, although this is less common for ketones. Incomplete oxidation will leave unreacted starting alcohol.
-
In Alkyne Hydrations: Anti-Markovnikov addition could lead to the formation of decanal, though this is typically a minor product with appropriate catalysts.
Troubleshooting Guide
Problem: Low Yield in Wacker-Tsuji Oxidation of 1-Decene
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | The palladium catalyst (e.g., PdCl₂) is crucial. Ensure it has been stored correctly. In the classic Wacker system, the copper co-catalyst (e.g., CuCl₂) is responsible for re-oxidizing the palladium.[13] If the solution turns black (indicating Pd(0) precipitation), the catalytic cycle has stopped.[14] |
| Insufficient Oxygen | The terminal oxidant is typically oxygen. Ensure efficient stirring and a positive pressure of oxygen or air to regenerate the catalyst.[4] |
| Incorrect Solvent System | The reaction often requires a specific solvent system, such as DMF/water, to solubilize both the organic substrate and the inorganic catalyst salts.[13][15] Ensure the correct ratio is used. |
| Low Reaction Temperature | While some Wacker oxidations proceed at room temperature, others require gentle heating (e.g., 50-60 °C) to achieve a reasonable rate.[5][16] |
Problem: Incomplete Reaction or Low Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC). If starting material is still present, consider extending the reaction time. |
| Poor Reagent Quality | Use fresh, high-purity reagents. For example, thionyl chloride used to make an acyl chloride can degrade upon storage.[10] Similarly, Grignard or organocuprate reagents are sensitive to air and moisture and should be freshly prepared or titrated before use.[17] |
| Inadequate Mixing | For heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants. |
Problem: Product Lost During Purification
| Potential Cause | Troubleshooting Step |
| Distillation Issues | This compound has a boiling point of approximately 210-211 °C.[6][15] If performing vacuum distillation, ensure the pressure and temperature are appropriate to avoid product decomposition or loss. |
| Column Chromatography | Product may be lost on the column if the silica (B1680970) gel is too acidic or if the incorrect eluent system is used. A small-scale trial run can help optimize the separation conditions.[5] |
Quantitative Data on Synthesis Reactions
The following table summarizes conditions and yields for common this compound synthesis methods.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
| Wacker-Tsuji Oxidation | 1-Decene | PdCl₂, CrO₃ | Acetonitrile / Water | 20-60 °C, 6.5 h | 95% | [5] |
| Wacker Oxidation | 1-Decene | PdCl₂, CuCl, O₂ | DMF / Water (7:1) | Room Temp, 24 h | 69% | [15] |
| Oxidation of Alcohol | 2-Decanol | Permanganic acid, CuSO₄ | Dichloromethane (B109758) | Not specified | Not specified | [6] |
| Hydration of Alkyne | 1-Octyne (analogue) | Formic Acid | None | 100 °C, 6 h | 85% (isolated) | [7] |
| Ketonization | Decanoic Acid | Acetic Acid, Fe-Ce-Al Oxide | Gas Phase | 400 °C | 91% (2-undecanone) | [18] |
Key Experimental Protocols
Protocol 1: Wacker Oxidation of 1-Decene
This protocol is adapted from a general procedure for the Wacker-Tsuji oxidation of terminal olefins.[5][15]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, add palladium(II) chloride (PdCl₂, 0.05 eq) and copper(I) chloride (CuCl, 1 eq).
-
Solvent Addition: Add a 7:1 mixture of dimethylformamide (DMF) and water.
-
Reaction Initiation: Begin vigorous stirring and introduce oxygen from the balloon. Stir for approximately 1 hour until the solution turns green.
-
Substrate Addition: Slowly add 1-decene (1 eq) to the reaction mixture.
-
Reaction: Continue stirring under the oxygen atmosphere at room temperature. Monitor the reaction by GC or TLC until the starting material is consumed (typically 24 hours). The color should cycle from green to black and back to green.
-
Work-up: Pour the reaction mixture into cold 3M hydrochloric acid.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x).
-
Washing & Drying: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.[15]
Protocol 2: Oxidation of 2-Decanol with Bleach
This protocol is based on a general method for oxidizing secondary alcohols.[7]
-
Setup: Assemble a three-neck flask with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Charging Reactor: In the flask, combine 2-decanol (1 eq) and glacial acetic acid (1.2 eq).
-
Reaction: Begin stirring and cool the flask in an ice-water bath to maintain a temperature below 30-35 °C. Slowly add sodium hypochlorite solution (household bleach, ~8.25%, 1.5 eq) dropwise from the funnel. Monitor the temperature closely.
-
Quenching: After the addition is complete and the reaction has stirred for 1-2 hours, test for the presence of excess oxidant with starch-iodide paper (should turn blue/black). If positive, add a small amount of sodium bisulfite solution until the test is negative.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (2x).
-
Washing & Drying: Combine the organic layers and wash carefully with saturated sodium bicarbonate solution until gas evolution ceases, then wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and remove the solvent using a rotary evaporator to yield crude this compound. Further purification can be achieved by distillation.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
Caption: Catalytic cycle for the Wacker-Tsuji oxidation.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound CAS 693-54-9 - Chemical Supplier Unilong [unilongindustry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Khan Academy [khanacademy.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Wacker process - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. chembk.com [chembk.com]
- 16. sciencemadness.org [sciencemadness.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. WO2013112562A1 - A method for synthesis of ketones from plant oils - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Methyl Ketones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of methyl ketones. Our goal is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during methyl ketone synthesis in a question-and-answer format.
Issue 1: Low Yield of the Desired Methyl Ketone in Acetoacetic Ester Synthesis
-
Question: My acetoacetic ester synthesis is resulting in a low yield of the target methyl ketone. What are the potential causes and how can I improve it?
-
Answer: Low yields in the acetoacetic ester synthesis can stem from several factors. Here are the most common issues and their solutions:
-
Incomplete Enolate Formation: The first step, the deprotonation of ethyl acetoacetate, is crucial. If the base is not strong enough or if the reaction conditions are not anhydrous, enolate formation will be incomplete.
-
Solution: Use a strong base like sodium ethoxide in ethanol. Ensure all glassware is oven-dried and reagents are anhydrous.
-
-
Side Reactions of the Alkyl Halide: The alkyl halide can undergo elimination reactions, especially if it is secondary or tertiary, competing with the desired alkylation.
-
Solution: Use primary alkyl halides whenever possible as they are less prone to elimination.
-
-
Dialkylation: The monoalkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time.[1][2]
-
Solution: Use one equivalent of the alkylating agent. If dialkylation is a persistent issue, consider using a bulkier base for the initial deprotonation.
-
-
Hydrolysis of the Ester: The ester can be hydrolyzed by hydroxide (B78521) ions if water is present, especially during the saponification step.
-
Solution: Use anhydrous conditions for the alkylation step. During saponification, carefully control the reaction time and temperature.[3]
-
-
Issue 2: Formation of Aldol (B89426) Condensation Byproducts
-
Question: I am observing significant amounts of α,β-unsaturated ketone byproducts in my reaction mixture. How can I prevent this aldol condensation?
-
Answer: Aldol condensation is a common side reaction when synthesizing methyl ketones, especially under basic conditions.[4] Here’s how to minimize it:
-
Low Temperature: Running the reaction at a lower temperature can significantly reduce the rate of the aldol condensation reaction.
-
Choice of Base: A sterically hindered, non-nucleophilic base can be less likely to promote the condensation reaction.
-
Slow Addition of Reagents: Adding the base or the ketone slowly to the reaction mixture can help to keep the concentration of the enolate low at any given time, thus disfavoring the condensation reaction.
-
Issue 3: Over-oxidation or Formation of Carboxylic Acids
-
Question: My methyl ketone synthesis is yielding carboxylic acids as a major byproduct. What is causing this and how can I avoid it?
-
Answer: The formation of carboxylic acids is often a result of over-oxidation, particularly in methods like the Wacker-Tsuji oxidation or if the methyl ketone product is susceptible to haloform-type reactions under basic conditions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Control of Oxidant: In oxidation reactions, carefully control the stoichiometry of the oxidizing agent.
-
Avoid Excess Base and Halogen: In reactions where a haloform reaction is possible, avoid using a large excess of base and halogenating agent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in methyl ketone synthesis?
A1: The most prevalent side reactions include:
-
Aldol Self-Condensation: Especially with ketones that have α-hydrogens, leading to the formation of β-hydroxy ketones and their dehydration products (α,β-unsaturated ketones).[4]
-
Over-alkylation: In syntheses like the acetoacetic ester method, the product can be alkylated more than once.[1][2]
-
Elimination Reactions: Alkyl halides used in alkylation steps can undergo elimination, particularly secondary and tertiary halides.
-
Enamine Formation: Reaction of the ketone with secondary amine impurities or reagents can lead to the formation of enamines.[4][5][6]
-
Hydrolysis: Ester functionalities present in starting materials or intermediates can be hydrolyzed under acidic or basic conditions.[3]
Q2: How can I improve the regioselectivity of the Wacker-Tsuji oxidation to favor the methyl ketone?
A2: The Wacker-Tsuji oxidation of terminal olefins typically yields methyl ketones. To enhance this selectivity:
-
Ligand Selection: The choice of ligand for the palladium catalyst can influence the regioselectivity.
-
Reaction Conditions: Carefully controlling the reaction temperature and the nature of the co-solvent (often DMF/water) is crucial.[7][8][9]
-
Substrate Control: Terminal alkenes are generally oxidized more readily than internal alkenes.[10]
Q3: Can I use secondary or tertiary alkyl halides in the acetoacetic ester synthesis?
A3: It is generally not recommended to use secondary or tertiary alkyl halides in the acetoacetic ester synthesis. These substrates are prone to undergo elimination reactions (E2) under the basic conditions required for enolate formation, leading to the formation of alkenes as byproducts and significantly reducing the yield of the desired alkylated ketone. Primary alkyl halides are the preferred substrates for this reaction.
Data Presentation
Table 1: Comparison of Yields in Palladium-Catalyzed Methyl Ketone Synthesis from Allylic Alcohols
| Allylic Alcohol Substrate | Product | Yield (%) |
| 1,3-diphenylprop-2-en-1-ol | 1,3-diphenylbutan-2-one | 85 |
| 1-(p-tolyl)prop-2-en-1-ol | 1-(p-tolyl)butan-2-one | 82 |
| 1-phenylprop-2-en-1-ol | 1-phenylbutan-2-one | 88 |
| 1-(4-methoxyphenyl)prop-2-en-1-ol | 1-(4-methoxyphenyl)butan-2-one | 86 |
Data sourced from a study on one-pot isomerization-methylation catalyzed by Pd(OAc)₂.
Table 2: Influence of Catalyst on Methyl Ketone Production in Engineered E. coli
| Strain | Relevant Genotype | Methyl Ketone Titer (mg/L) | Fold Increase vs. Wild Type |
| EGS084 | Fatty acid overproducing | ~5 | 1 |
| EGS560 | β-ketoacyl-CoA overproducing (fadA deletion) | ~375 | ~75 |
This table summarizes the enhancement of methyl ketone production through genetic engineering, indicating the importance of precursor availability.[11]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of α-Methyl Ketones from Allylic Alcohols
This protocol describes a one-pot isomerization-methylation of allylic alcohols to α-methyl ketones.
Materials:
-
Allylic alcohol (0.5 mmol)
-
Lithium tert-butoxide (LiOtBu) (0.75 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.035 mmol)
-
Tris(2-furyl)phosphine (P(2-Fur)₃) (0.07 mmol)
-
Methanol (B129727) (MeOH) (solvent)
Procedure:
-
To a reaction vessel, add the allylic alcohol (0.5 mmol), LiOtBu (0.75 mmol), Pd(OAc)₂ (0.035 mmol), and P(2-Fur)₃ (0.07 mmol).
-
Add methanol as the solvent.
-
Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-methyl ketone.
Protocol 2: Wacker-Tsuji Oxidation of a Terminal Olefin
This protocol outlines the synthesis of a methyl ketone from a terminal olefin using the Wacker-Tsuji oxidation.
Materials:
-
Terminal olefin (1.0 mmol)
-
Palladium(II) chloride (PdCl₂) (0.1 mmol)
-
Copper(I) chloride (CuCl) (1.0 mmol)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Oxygen (balloon)
Procedure:
-
In a round-bottom flask, dissolve PdCl₂ (0.1 mmol) and CuCl (1.0 mmol) in a mixture of DMF and water (e.g., 7:1 v/v).
-
Stir the solution under an oxygen atmosphere (balloon) for 30 minutes to allow for the oxidation of Cu(I) to Cu(II).[7]
-
Add the terminal olefin (1.0 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield the methyl ketone.
Visualizations
Caption: Mechanism of base-catalyzed aldol condensation, a common side reaction.
Caption: Experimental workflow for the acetoacetic ester synthesis of methyl ketones.
Caption: Logical troubleshooting workflow for common issues in methyl ketone synthesis.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Acetoacetic ester synthesis (of ketones) [chemicalnote.com]
- 3. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
- 4. assets.cambridge.org [assets.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wacker-Tsuji Oxidation [organic-chemistry.org]
- 9. Peroxide-Mediated Wacker Oxidations for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wacker Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Engineering of Bacterial Methyl Ketone Synthesis for Biofuels - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Synthesis Purification of 2-Decanone
Welcome to the technical support center for the purification of 2-decanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for isolating and purifying this compound after its synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound sample after synthesis?
A1: The impurities present in your crude this compound sample will largely depend on the synthetic route employed. However, common impurities may include:
-
Unreacted starting materials: For instance, if this compound is synthesized by the oxidation of 2-decanol, residual alcohol is a likely impurity.[1]
-
Side products: Depending on the reaction conditions, side reactions can lead to the formation of other ketones, aldehydes, or carboxylic acids.
-
Solvents: Residual reaction solvents may be present.
-
Catalysts or reagents: Traces of catalysts or reagents used in the synthesis may also contaminate the product.
Q2: What is the best initial purification strategy for a crude this compound mixture?
A2: The optimal initial strategy depends on the nature and boiling points of the impurities.
-
Fractional Distillation: If the impurities have boiling points significantly different from this compound (211 °C), fractional distillation is an effective first step for bulk purification.[2]
-
Column Chromatography: For mixtures containing impurities with a wide range of polarities, column chromatography is a suitable purification method.
-
Bisulfite Extraction: As this compound is a methyl ketone, it can be selectively separated from other non-reactive organic compounds by forming a solid adduct with sodium bisulfite. The ketone can then be regenerated.[3][4]
Q3: How can I assess the purity of my this compound sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective method for assessing the purity of this compound and identifying any residual impurities.[5] The purity can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.
Q4: My this compound sample is a colorless to slightly yellow liquid. Is the color an indication of impurity?
A4: Pure this compound is typically a clear, colorless liquid. A slight yellow tint can indicate the presence of impurities, possibly from side reactions or degradation.[2] Further purification may be necessary to remove these colored impurities.
Troubleshooting Guides
Fractional Distillation
| Problem | Possible Cause | Solution |
| Poor Separation | - Boiling points of impurities are too close to this compound.- Inefficient fractionating column. | - Increase the length or packing efficiency of the fractionating column.- Optimize the heating rate to ensure a slow and steady distillation. |
| Bumping/Uneven Boiling | - Lack of boiling chips or stir bar.- Heating too rapidly. | - Add fresh boiling chips or a magnetic stir bar.- Reduce the heating mantle temperature for a more controlled boil. |
| Low Recovery | - Significant hold-up in the distillation apparatus.- Leaks in the system. | - Use an appropriately sized apparatus for the sample volume.- Ensure all joints are properly sealed with grease if necessary. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system (eluent).- Column was not packed properly.- Sample was loaded improperly. | - Perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.- Ensure the column is packed uniformly without any air bubbles or cracks.- Dissolve the sample in a minimal amount of the initial eluent and load it as a narrow band. |
| Cracking of the Stationary Phase | - The column ran dry. | - Never let the solvent level drop below the top of the stationary phase. |
| Tailing of the this compound Peak | - The sample is too concentrated.- Interactions between this compound and the stationary phase. | - Dilute the sample before loading.- Consider using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). |
Bisulfite Extraction
| Problem | Possible Cause | Solution |
| Incomplete reaction with sodium bisulfite | - Insufficient shaking or reaction time.- The sodium bisulfite solution is not saturated. | - Vigorously shake the mixture for an extended period to ensure complete adduct formation.- Use a freshly prepared, saturated aqueous solution of sodium bisulfite.[4] |
| Difficulty in regenerating this compound | - Incomplete decomposition of the bisulfite adduct. | - Ensure the solution is sufficiently basic (pH > 10) by adding a strong base like NaOH.- Gentle warming of the solution may aid in the decomposition. |
| Emulsion formation during extraction | - Agitation is too vigorous. | - Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for a longer period. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₂₀O | [2] |
| Molecular Weight | 156.27 g/mol | [2] |
| Boiling Point | 211 °C (at 760 mmHg) | [2] |
| Melting Point | 3.5 °C | [2] |
| Density | 0.825 g/mL (at 25 °C) | [2] |
| Refractive Index | n20/D 1.425 (lit.) | [2] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Organic Solvents | Soluble in alcohol | [2] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Objective: To purify this compound from impurities with significantly different boiling points.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Sample Preparation: Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the flask using a heating mantle.
-
Distillation: As the mixture boils, the vapor will rise through the fractionating column. Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.
-
Fraction Collection: Collect the distillate in separate fractions. The fraction that distills at or near the boiling point of this compound (211 °C) should be collected as the purified product.
-
Purity Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., hexane) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the composition of the collected fractions using Thin-Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Purification by Sodium Bisulfite Extraction
Objective: To selectively separate this compound from a mixture containing non-ketonic impurities.
Methodology:
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether).
-
Extraction: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for several minutes. The this compound will react to form a solid bisulfite adduct.[3]
-
Separation: Separate the aqueous layer containing the suspended adduct.
-
Washing: Wash the organic layer with water to ensure all the adduct has been removed.
-
Regeneration: To the aqueous layer, add a strong base (e.g., 10% NaOH) until the solution is strongly basic (pH > 10). This will regenerate the this compound.
-
Final Extraction: Extract the regenerated this compound from the aqueous layer using a fresh portion of organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lookchem.com [lookchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up 2-Decanone Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of 2-decanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The most common industrial synthesis routes for this compound include the oxidation of 2-decanol, the Wacker-Tsuji oxidation of 1-decene (B1663960), and the catalytic hydrogenation of heptylideneacetone.[1][2] Another method involves heating vapors of nonoic acid and acetic acid over thorium oxide.[2] Biocatalytic production through microbial fermentation is also an emerging sustainable alternative.[3] The selection of a specific method is often determined by factors like cost of starting materials, safety considerations, and the desired purity of the final product.[1][4]
Q2: What is this compound and what are its primary applications?
A2: this compound (also known as methyl octyl ketone) is an organic compound classified as a ketone, with the chemical formula C10H20O.[5][6] It is a colorless liquid with a fatty, peach-like aroma.[5][6] Due to its fragrance, it is used in perfumes and cosmetics.[7][8] It also serves as a solvent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[8] Additionally, it is found naturally in various foods and essential oils.[5]
Q3: What are the critical challenges when moving from laboratory-scale to pilot- or industrial-scale production of this compound?
A3: Scaling up this compound production presents several significant challenges.[9][10] Key issues include:
-
Process Optimization and Reproducibility: Conditions optimized in the lab may not translate directly to larger volumes, leading to inconsistencies in yield and quality.[9][10]
-
Heat and Mass Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation and efficient mixing more difficult.[1][11] This can lead to localized "hot spots" or concentration gradients, promoting side reactions and byproduct formation.[1]
-
Downstream Processing: Purification techniques like chromatography, which are effective in the lab, are often impractical and costly at an industrial scale.[1][12] Developing scalable purification methods such as distillation or crystallization is crucial.[1][13]
-
Safety and Cost: The cost and handling of large quantities of reagents, especially hazardous or expensive ones (e.g., metal hydrides, catalysts), become major concerns at scale.[1][4] A thorough Process Hazard Analysis (PHA) is essential.[1]
Q4: How do biocatalytic (fermentation) scale-up challenges differ from chemical synthesis?
A4: While sharing some common challenges like mixing and heat transfer, fermentation scale-up has unique issues.[14] These include maintaining strain stability over numerous generations, ensuring consistent nutrient and oxygen supply in large bioreactors, and preventing contamination.[15][16] The fermentation process itself is often the most expensive step, and its performance directly impacts the complexity and cost of downstream processing.[11][14]
Troubleshooting Guides
Issue 1: Significantly Lower Yield at Pilot Scale Compared to Lab Results
A drop in yield is a common problem during scale-up.[1] A systematic approach is required to identify the root cause.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low yield in this compound scale-up.
Data Comparison: Lab vs. Pilot Scale Yield Issues
| Parameter | Typical Lab Scale | Potential Pilot Scale Issue | Common Causes |
| Yield | >95%[2] | <80%[1] | Inefficient mixing, poor heat transfer, side reactions.[1] |
| Purity | >99% | 90-95% with new impurities | Localized overheating, concentration gradients.[1] |
| Reaction Time | 2-4 hours | 6-8 hours or incomplete reaction | Poor mass transfer, inefficient catalyst dispersion.[9] |
| Heat Control | Easily managed with ice bath | "Hot spots" and temperature spikes | Low surface-area-to-volume ratio in large reactors.[1][11] |
Issue 2: Increased Impurity Formation During Scale-Up
Q: We are observing new or higher levels of byproducts in our pilot plant batch that were not significant at the lab scale. What is the cause and how can we fix it?
A: The formation of new impurities is often linked to temperature and concentration gradients that become more pronounced at a larger scale.[1]
-
Identify the Impurities: Use analytical methods like GC-MS to determine the structure of the byproducts. This can provide clues about the side reactions occurring (e.g., over-oxidation, condensation).
-
Review Reaction Conditions:
-
Temperature: As noted, poor heat transfer can create hot spots where degradation or side reactions are more likely.[1] Improving cooling efficiency or slowing the addition rate of exothermic reagents can mitigate this.[1]
-
Mixing: Inefficient mixing can lead to areas of high reactant concentration, promoting side reactions.[1] Evaluate and potentially modify the agitation speed or impeller design to ensure homogeneity.
-
-
Reagent Stability: Ensure the stability of all reactants, intermediates, and products under the pilot-scale thermal conditions to prevent degradation.[1]
Issue 3: Low Titers in Fermentation Scale-Up
Q: Our microbial strain produces this compound effectively in shake flasks, but the yield (titer) is significantly lower in the large-scale fermenter. Why is this happening?
A: This is a common challenge in scaling up fermentation processes.[14] The conditions in a large bioreactor are very different from a shake flask.
-
Oxygen Transfer: Large fermenters can have limitations in oxygen transfer. The dissolved oxygen level might be insufficient for optimal cell growth and product formation.[16][17]
-
Solution: Increase agitation and aeration rates. Consider using oxygen-enriched air.
-
-
Nutrient Gradients: Inadequate mixing can lead to poor distribution of nutrients, creating zones where cells are starved.[17]
-
Solution: Optimize the feeding strategy and improve mixing efficiency.
-
-
Shear Stress: High agitation speeds required for mixing in large tanks can cause physical damage (shear stress) to the microbial cells.[12]
-
Solution: Find a balance between mixing efficiency and shear stress. This may involve changing the impeller type.
-
-
Strain Instability: Microbial strains can undergo genetic changes over the increased number of generations required for large-scale inoculation, potentially leading to reduced productivity.[15]
-
Solution: Re-evaluate the stability of the production strain and optimize the seed train protocol.[15]
-
Data Comparison: Fermentation Scale-Up Parameters (Illustrative)
| Parameter | Lab Scale (Shake Flask) | Pilot Scale (Bioreactor) | Key Scale-Up Considerations |
| Product Titer | High (e.g., 1.98 g/L for similar product)[18] | Low (e.g., <1.0 g/L) | Oxygen transfer, mixing, shear stress, substrate inhibition.[11][16] |
| Dissolved Oxygen | High surface area for passive aeration | Can be limiting | Requires active control of aeration and agitation.[17] |
| Mixing | Homogeneous via shaking | Prone to gradients | Impeller design and agitation speed are critical.[14] |
| Heat Removal | Passive dissipation | Requires active cooling jacket | Metabolic heat generation can be a limiting factor.[11] |
Key Experimental Protocols
Protocol 1: Chemical Synthesis via Wacker-Tsuji Oxidation of 1-Decene
This protocol describes a general lab-scale procedure for the oxidation of a terminal olefin to a methyl ketone.[2] Scaling up requires careful control of temperature and reagent addition.
-
Materials: 1-Decene, Palladium(II) chloride (PdCl₂), Copper(I) chloride (CuCl), Acetonitrile (B52724), Water, Oxygen or Air supply.
-
Procedure:
-
To a stirred solution of 1-decene in a mixture of acetonitrile and water, add catalytic amounts of PdCl₂ and a co-catalyst like CuCl.[2]
-
Pressurize the reaction vessel with oxygen or bubble air through the mixture. The copper co-catalyst re-oxidizes the palladium, allowing for a catalytic cycle.
-
Maintain the reaction at a controlled temperature (e.g., 20-60°C) and monitor the consumption of the starting material by GC.[2]
-
Upon completion, the reaction mixture is filtered to remove the catalyst.[2]
-
The product is isolated through extraction with a suitable solvent (e.g., diethyl ether) followed by washing and drying.[13]
-
Purification is achieved by distillation under reduced pressure.[13]
-
Scale-Up Workflow for Chemical Synthesis
Caption: General workflow for scaling up chemical production from lab to commercial.
Protocol 2: Biocatalytic Production via Fermentation
This protocol outlines key steps for optimizing and scaling a microbial fermentation process, based on general principles.[17][19][20]
-
1. Strain and Medium Optimization (Lab Scale):
-
Select or engineer a robust microbial strain for this compound production.
-
Optimize the fermentation medium by testing various carbon and nitrogen sources, as well as essential minerals, to maximize product yield.[21] Statistical methods like Design of Experiments (DoE) are more efficient than one-factor-at-a-time (OFAT) approaches.[21]
-
-
2. Bioreactor Parameter Optimization (Bench Scale):
-
Transfer the process to a bench-top bioreactor (1-10 L).
-
Optimize physical parameters:
-
pH: Maintain optimal pH using automated acid/base addition.
-
Temperature: Control temperature precisely using a heating/cooling jacket.
-
Dissolved Oxygen (DO): Control DO by creating a cascade with agitation speed and airflow rate.
-
-
-
3. Pilot Scale-Up (Pilot Scale):
-
Scale the process to a pilot fermenter (e.g., 100-1000 L).[14]
-
Maintain a key parameter constant between scales, such as the oxygen transfer coefficient (kLa) or impeller tip speed, to ensure process consistency.
-
Monitor cell growth (OD600), substrate consumption, and this compound production throughout the fermentation.
-
-
4. Downstream Processing:
-
Primary Recovery: Separate the cells from the broth via centrifugation or microfiltration.[22]
-
Capture/Purification: Isolate this compound from the fermentation broth. Since this compound is poorly soluble in water, liquid-liquid extraction is a viable method.[8][23]
-
Polishing: Further purify the product, typically by distillation, to meet final specifications.[22]
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 7. This compound CAS 693-54-9 - Chemical Supplier Unilong [unilongindustry.com]
- 8. lookchem.com [lookchem.com]
- 9. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 10. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. arxada.com [arxada.com]
- 13. benchchem.com [benchchem.com]
- 14. Scale-up of industrial microbial processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arxada.com [arxada.com]
- 16. Optimization and Scale-Up of Fermentation Processes Driven by Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step-by-Step Guide to Fermentation Optimization in Small Labs [synapse.patsnap.com]
- 18. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for Fermentation Medium Optimization: An In-Depth Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mt.com [mt.com]
- 23. guidechem.com [guidechem.com]
Technical Support Center: Troubleshooting Dragging Endpoints in Karl Fischer Titration of Ketones
Welcome to the technical support center for Karl Fischer (KF) titration. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when determining the water content of ketones. Dragging endpoints are a frequent issue, leading to inaccurate and unreliable results. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you achieve precise and efficient moisture analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing a dragging or "vanishing" endpoint during the Karl Fischer titration of my ketone sample?
A1: A dragging endpoint during the titration of ketones is most commonly caused by a side reaction between the ketone and the methanol (B129727) present in standard Karl Fischer reagents.[1][2] This reaction, known as ketal formation, produces additional water, which is then titrated by the KF reagent.[1][2] This continuous water generation prevents a stable endpoint from being reached, leading to erroneously high water content readings.[1]
Q2: What is ketal formation and how does it interfere with the titration?
A2: Ketal formation is an acid-catalyzed reaction between a ketone and an alcohol (in this case, the methanol in the KF reagent) to form a ketal and water. The water produced by this reaction is then available to react with the Karl Fischer reagent, creating a false impression of a higher water content in the sample. This leads to a continuous consumption of the titrant and a failure to reach a sharp, stable endpoint.
Q3: Are there specific reagents recommended for the Karl Fischer titration of ketones?
A3: Yes, to prevent ketal formation, it is crucial to use specialized Karl Fischer reagents that are methanol-free or contain components that suppress this side reaction.[1][2] Several manufacturers offer "K-type" or "alcohol-free" reagents specifically designed for the analysis of ketones and aldehydes.[3][4][5] Examples include the Hydranal™-Composite 5 K, Aquastar® CombiTitrant 5 Keto, and Hydranal™ NEXTGEN FA reagents.[3][6][7]
Q4: Can I use coulometric Karl Fischer titration for ketones?
A4: While volumetric Karl Fischer titration is often recommended for ketones, coulometric titration can also be used, provided that specialized alcohol-free reagents are employed.[3][7] For highly reactive ketones like cyclohexanone (B45756), additional measures such as cooling the titration cell may be necessary to further suppress side reactions.[3] Some sources suggest that the coulometric method is not recommended for ketones due to the pronounced effect of side reactions.[8]
Q5: My endpoint is still slow even with specialized reagents. What else could be the problem?
A5: Several factors could contribute to a slow endpoint even with the correct reagents:
-
Sample Size: Using a large sample size, especially with reactive ketones like acetone (B3395972) or cyclohexanone, can still lead to a noticeable side reaction and a drifting endpoint. It is recommended to use a smaller sample size.[3]
-
Titration Speed: A rapid titration can help to minimize the impact of the side reaction. The main titration should be performed as quickly as possible after sample addition.[1]
-
Cell Contamination: Residual ketone from previous analyses can contaminate the titration cell and react with the reagent. Thoroughly clean the titration cell between analyses. It is advisable not to use ketones for cleaning KF equipment.[9]
-
Reagent Age and Condition: Ensure your Karl Fischer reagents are fresh and have been stored correctly to maintain their effectiveness.
Q6: How can I improve the accuracy of my results when titrating ketones?
A6: To enhance accuracy:
-
Use Specialized Reagents: This is the most critical step.
-
Optimize Sample Size: Use the smallest representative sample size possible.
-
Perform a "Flying Start": Start the titration immediately after adding the sample to the cell.[3]
-
Regularly Calibrate Your Titrator: Use a certified water standard to ensure the accuracy of your instrument.
-
Maintain Your Equipment: Ensure the titration cell is dry and clean, and the electrode is properly maintained.
Troubleshooting Guide
This table summarizes common issues, their probable causes, and recommended solutions when titrating ketones.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Dragging / Vanishing Endpoint | Ketal formation due to reaction with methanol in standard KF reagents. | Use specialized methanol-free or alcohol-free Karl Fischer reagents (e.g., "K-type" reagents).[1][2][3] |
| Large sample size of a reactive ketone. | Reduce the sample size. For highly reactive ketones, consider using as little as 0.2-0.5 mL.[3] | |
| Titration speed is too slow. | Start the titration immediately after sample addition ("flying start") and use a rapid titration method.[3] | |
| Inconsistently High Water Content | Continuous water generation from ketal formation. | Switch to specialized ketone-compatible KF reagents. |
| Contamination of the titration cell with ketone residue. | Thoroughly clean the titration vessel and electrode between analyses. Avoid using ketones for cleaning.[9] | |
| Slow Reaction/Titration Time | Use of inappropriate reagents (e.g., 2-methoxyethanol (B45455) as a substitute for methanol can lead to slow rates). | Utilize commercially available, optimized K-type reagents designed for a fast and stable endpoint.[3] |
| Low ambient temperature affecting reaction kinetics. | If applicable, consider performing the titration at a controlled ambient temperature. For some ketones, cooling can suppress side reactions. | |
| Poor Reproducibility | Inconsistent sample handling and introduction. | Use a calibrated syringe to introduce the sample and ensure it is injected directly into the solvent without splashing on the cell walls. |
| Variable start time of the titration. | Standardize the time between sample introduction and the start of the titration. | |
| Exhausted or contaminated reagents. | Replace the titrant and solvent with fresh reagents. |
Experimental Protocols
Protocol 1: Volumetric Karl Fischer Titration of Acetone using Methanol-Free Reagents
This protocol provides a general procedure for the determination of water in acetone using a one-component volumetric Karl Fischer titration system with specialized ketone reagents.
Reagents and Equipment:
-
Titrant: Aquastar® - CombiTitrant 5 Keto (or equivalent)
-
Solvent: Aquastar® - CombiSolvent Keto (or equivalent)
-
Volumetric Karl Fischer Titrator with a platinum electrode
-
Titration vessel
-
Calibrated syringe for sample introduction
Procedure:
-
Cell Preparation: Add 30 mL of Aquastar® - CombiSolvent Keto to the clean and dry titration vessel.
-
Pre-Titration: Start the titrator to titrate the solvent to a stable, dry endpoint. This removes any residual moisture from the solvent and the cell.
-
Sample Introduction: Using a calibrated syringe, draw a 10 mL sample of acetone. Accurately determine the weight of the sample by weighing the syringe before and after injection.
-
Titration: Inject the acetone sample into the conditioned solvent and immediately start the titration.
-
Endpoint Determination: The titration is complete when a stable endpoint is reached, as indicated by the instrument. The instrument will calculate the water content based on the volume of titrant consumed.
-
Cleaning: After the analysis, thoroughly clean the titration cell to remove any acetone residue.
Titration Parameters:
-
Polarization Current (Ipol): 20 µA
-
Endpoint Voltage (U(EP)): 100 - 250 mV
-
Stop Criterion (Drift): < 30 µL/min
(Source: Adapted from Sigma-Aldrich/Merck Millipore Application Note)
Protocol 2: Coulometric Karl Fischer Titration of Cyclohexanone using Cooled Direct Injection
This protocol is designed for the analysis of highly reactive ketones like cyclohexanone, where cooling is employed to minimize side reactions.
Reagents and Equipment:
-
Anode Solution: HYDRANAL™-Coulomat AK (for ketones)
-
Cathode Solution: HYDRANAL™-Coulomat CG-K (for ketones)
-
Coulometric Karl Fischer Titrator with a generator electrode and an indicator electrode
-
Electrolytic cell with a cooling chamber
-
Calibrated syringe for sample introduction
Procedure:
-
Cell Preparation: Fill the anode compartment of the electrolytic cell with 100 mL of HYDRANAL™-Coulomat AK and the cathode compartment with HYDRANAL™-Coulomat CG-K.
-
Cooling: Circulate a coolant (e.g., water-glycol mixture) through the cooling chamber of the electrolytic cell to maintain a low temperature (e.g., 10°C).
-
Conditioning: Start the coulometer to electrolytically remove any water present in the reagent until a stable low drift is achieved.
-
Sample Introduction: Draw the cyclohexanone sample into a calibrated syringe and weigh it accurately.
-
Titration: Inject the sample directly into the cooled anolyte and start the titration.
-
Result Calculation: The instrument will measure the total charge required to generate enough iodine to neutralize the water in the sample and calculate the water content.
(Source: Adapted from Hiranuma Application Note)[3]
Data Presentation
The following table presents typical results for the determination of water in various ketones using specialized Karl Fischer reagents, demonstrating the accuracy and reproducibility of the methods.
| Ketone | Titration Method | Reagent System | Sample Size (mL) | Water Content Found (%) | Standard Deviation |
| Acetone | Volumetric | K-type Reagent | 10 | 0.25 | ± 0.01 |
| Methyl Ethyl Ketone | Volumetric | K-type Reagent | 10 | 0.12 | ± 0.005 |
| Cyclohexanone | Volumetric | K-type Reagent | 5 | 0.08 | ± 0.004 |
| Cyclohexanone | Coulometric (Cooled) | Ketone-specific Anolyte/Catholyte | 1 | 0.082 | ± 0.003 |
Note: The data in this table is illustrative and compiled from typical results presented in various application notes. Actual results may vary depending on the specific instrument, reagents, and laboratory conditions.
Visualizing the Problem and Solution
To better understand the chemical processes and workflows involved in troubleshooting the Karl Fischer titration of ketones, the following diagrams are provided.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. mt.com [mt.com]
- 3. pages2.honeywell.com [pages2.honeywell.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. mt.com [mt.com]
- 7. Water content determination in ketones using alcohol-free reagents | Metrohm [metrohm.com]
- 8. Determination of Water Content in Methyl Ethyl Ketone, 2-Butanone Using Karl Fischer Titration [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Temperature Control for Exothermic Ketone Oxidation
Welcome to the Technical Support Center for exothermic ketone oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction temperatures effectively and safely. Here you will find troubleshooting guides for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide provides solutions to common problems encountered during exothermic ketone oxidation reactions.
| Symptom | Possible Cause | Recommended Solution |
| Rapid, uncontrolled temperature increase (Runaway Reaction) | - Inadequate cooling capacity for the scale of the reaction.[1][2] - Too rapid addition of a highly reactive oxidizing agent (e.g., peroxyacids).[3] - Failure of the cooling system (e.g., chiller malfunction, loss of coolant flow).[4][5] - Incorrect solvent with low boiling point or poor heat transfer properties. | - Immediate Action: Stop reagent addition, apply emergency cooling (ice bath), and if necessary, quench the reaction with a suitable agent. - Prevention: - Conduct a thorough risk assessment before scale-up.[2] - Use a semi-batch process with controlled dosing of the oxidizing agent.[5] - Ensure the cooling system is appropriately sized and functioning correctly. - Choose a solvent with a higher boiling point and good thermal conductivity. |
| Reaction temperature is too low / Reaction fails to initiate | - Overly efficient cooling. - Insufficient initial activation energy. - Low ambient temperature affecting the reactor. | - Reduce the cooling rate or set the chiller to a slightly higher temperature. - Gently warm the reaction mixture to the recommended initiation temperature. - Insulate the reactor to protect it from cold drafts. |
| Formation of unexpected side products | - Temperature spikes causing degradation of reactants or products. - Prolonged reaction time at elevated temperatures leading to side reactions like aldol (B89426) condensation.[6] | - Improve temperature monitoring and control to avoid excursions. - Optimize the reaction time; monitor the reaction progress by TLC or in-situ IR and stop it once the starting material is consumed.[6][7] - If possible, run the reaction at a lower temperature for a longer duration. |
| Low yield of the desired oxidized product | - Incomplete reaction due to insufficient temperature. - Over-oxidation to other products (e.g., carboxylic acids) at excessively high temperatures.[8][9] - Degradation of the product at the reaction temperature. | - Gradually increase the reaction temperature in small increments, monitoring for product formation and side products. - If over-oxidation is suspected, reduce the reaction temperature or use a milder oxidizing agent. - Once the reaction is complete, cool the mixture promptly to prevent product degradation. |
| Inconsistent results between batches | - Variations in ambient temperature. - Inconsistent rate of reagent addition. - Differences in the purity of starting materials or reagents. | - Use a temperature-controlled reactor setup to maintain consistent conditions. - Employ a syringe pump or automated dosing system for precise control of reagent addition. - Ensure the quality and consistency of all chemicals used. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when performing an exothermic ketone oxidation?
A1: The primary safety concern is the potential for a runaway reaction, which can occur if the heat generated by the reaction exceeds the rate of heat removal.[2] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[1] It is crucial to have a well-defined plan for temperature control, including an adequate cooling system and a protocol for emergency quenching. Always start with a small-scale reaction to assess the exotherm before scaling up.
Q2: How does the choice of oxidizing agent affect the exotherm?
A2: The choice of oxidizing agent is critical. Stronger oxidizing agents, such as peroxyacids (e.g., m-CPBA), tend to produce more vigorous and exothermic reactions than milder ones.[3][10] When using a highly reactive oxidant, slow and controlled addition is essential to manage the heat generated.
Q3: What is the role of the solvent in temperature control?
A3: The solvent plays a crucial role in heat dissipation. A solvent with a higher boiling point and good heat capacity can absorb more energy from the reaction, helping to moderate the temperature. It is important to choose a solvent that is inert to the reaction conditions and has appropriate thermal properties for the scale of your experiment.
Q4: How can I accurately monitor the internal temperature of my reaction?
A4: Use a calibrated thermometer or thermocouple placed directly in the reaction mixture. For larger reactors, ensure adequate stirring to maintain a uniform temperature and avoid localized hot spots.[5] Real-time monitoring is crucial for detecting any temperature deviations promptly.[7][11]
Q5: What should I do if my cooling system fails during the reaction?
A5: In the event of a cooling system failure, immediately stop the addition of any reagents.[4] If it is safe to do so, immerse the reactor in an ice bath to absorb the excess heat. If the temperature continues to rise uncontrollably, execute your pre-planned emergency quenching procedure.
Experimental Protocols
Protocol 1: Small-Scale Baeyer-Villiger Oxidation of Cyclohexanone (B45756)
This protocol describes the oxidation of cyclohexanone to ε-caprolactone using meta-chloroperoxybenzoic acid (m-CPBA) with careful temperature control.
Materials:
-
Cyclohexanone
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate (B1220275) solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Thermometer or thermocouple
-
Separatory funnel
Procedure:
-
Setup: Place a round-bottom flask equipped with a magnetic stir bar in an ice bath on a magnetic stirrer.
-
Initial Mixture: To the flask, add cyclohexanone (1.0 eq) and dichloromethane. Stir the mixture until the cyclohexanone is fully dissolved and the internal temperature is stable between 0-5 °C.
-
Reagent Addition: Slowly add m-CPBA (1.1 eq) portion-wise to the stirred solution over 30-60 minutes. Monitor the internal temperature closely, ensuring it does not rise above 10 °C. The rate of addition should be adjusted to maintain this temperature range.
-
Reaction: Once the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: After the starting material is consumed (typically 2-4 hours), quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to decompose the excess peroxyacid.
-
Workup: Add a saturated aqueous solution of sodium bicarbonate to neutralize the meta-chlorobenzoic acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ε-caprolactone.
Visualizations
Caption: Troubleshooting workflow for temperature deviations.
Caption: Workflow for developing a safe experimental protocol.
References
- 1. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 2. cedrec.com [cedrec.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Peak Co-elution in GC Analysis of Ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues encountered during the gas chromatography (GC) analysis of ketones.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak co-elution in the GC analysis of ketones?
A1: Peak co-elution in GC analysis of ketones can stem from several factors:
-
Inappropriate GC Column: The stationary phase of the column may not be selective enough to separate ketones with similar chemical properties. For polar compounds like ketones, a polar stationary phase is generally recommended.[1]
-
Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters can all significantly impact separation.
-
Sample Matrix Effects: Interfering compounds in the sample matrix can co-elute with the target ketone analytes.[2]
-
Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution can be challenging, especially with perfectly overlapping peaks. Here are some indicators:
-
Peak Shape Deformities: Look for asymmetrical peaks, such as shoulders or tailing. A shoulder is a sudden discontinuity in the peak shape, which might indicate two peaks eluting simultaneously.[3]
-
Detector-Based Peak Purity Analysis: If you are using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), you can assess peak purity. With a DAD, if the UV spectra collected across a single peak are not identical, co-elution is likely.[3][4] Similarly, with an MS, you can compare mass spectra across the peak to check for inconsistencies.[3][4]
Q3: What is the first step I should take to troubleshoot peak co-elution?
A3: The first step is to revisit and optimize your GC method parameters, as this is often the simplest and most cost-effective approach. Focus on the temperature program and the carrier gas flow rate.
Q4: Can sample preparation help in resolving co-elution?
A4: Yes, effective sample preparation is crucial. It can remove interfering matrix components that might co-elute with your target ketones.[2] Techniques like Solid-Phase Extraction (SPE) or derivatization can be employed to clean up the sample and improve selectivity.[2] For instance, derivatization of carbonyl compounds, including ketones, with reagents like o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBOA) can improve their chromatographic behavior and separation.[5][6]
Troubleshooting Guides
Guide 1: Optimizing GC Method Parameters
If you are experiencing peak co-elution, adjusting your GC method can often resolve the issue. The following table summarizes key parameters and their impact on resolution.
| Parameter | Recommendation for Improving Separation | Rationale |
| Initial Oven Temperature | Lower the initial temperature. | Increases the interaction of analytes with the stationary phase, which can enhance resolution, especially for volatile ketones.[1] |
| Temperature Ramp Rate | Use a slower ramp rate.[1] | A slower temperature increase provides more time for the separation to occur, which is beneficial for compounds with similar boiling points.[1] |
| Carrier Gas Flow Rate | Optimize the flow rate. | An optimal flow rate ensures the best column efficiency. |
| Injection Volume | Reduce the injection volume. | This can help to prevent column overload, which leads to peak broadening and potential overlap. |
-
Initial Analysis: Run your current method to establish a baseline chromatogram.
-
Temperature Program Adjustment:
-
Lower the initial oven temperature by 10-20°C.
-
Reduce the temperature ramp rate by half (e.g., from 10°C/min to 5°C/min).
-
Run the analysis and compare the chromatogram to the baseline.
-
-
Flow Rate Optimization:
-
If temperature optimization is insufficient, adjust the carrier gas flow rate. Consult your GC system's manual for determining the optimal flow rate for your column dimensions.
-
Perform a series of runs with slightly different flow rates (e.g., ± 0.2 mL/min from the recommended optimum) to find the best separation.
-
-
Injection Volume Reduction:
-
If peak fronting or broad peaks are observed, reduce the injection volume by half.
-
Ensure that the reduced volume still provides an adequate signal-to-noise ratio for your analytes.
-
Guide 2: Selecting the Appropriate GC Column
The choice of GC column is the most critical factor for achieving selectivity.[1]
| Parameter | Recommendation for Ketone Analysis | Rationale |
| Stationary Phase | Use a polar stationary phase, such as a Polyethylene Glycol (PEG) or "WAX" column.[1] | Ketones are polar compounds, and a stationary phase with similar polarity will provide better retention and selectivity based on the "like dissolves like" principle.[1] |
| Column Length | Increase the column length (e.g., from 30 m to 60 m).[1] | A longer column provides more theoretical plates, leading to better resolution.[1] |
| Internal Diameter (ID) | Use a smaller ID column (e.g., 0.25 mm or 0.18 mm).[1] | Smaller ID columns offer greater efficiency and improved resolution.[1] |
| Film Thickness | Thicker films are suitable for volatile analytes and can increase retention. | This may improve the separation of early eluting peaks.[1] |
-
Column Selection: Based on the polarity of your target ketones, select a column with a suitable polar stationary phase. A good starting point for many ketone analyses is a WAX column.[1]
-
Column Installation:
-
Column Conditioning: Condition the new column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Method Transfer and Optimization: Transfer your existing method to the new column and re-optimize the temperature program and flow rate as described in Guide 1.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak co-elution in GC analysis.
Caption: A decision tree for troubleshooting peak co-elution.
The relationship between GC parameters and their effect on peak resolution is a fundamental concept in chromatography. The "Resolution Equation" highlights the key factors that can be manipulated to improve separation.
Caption: Key factors influencing GC peak resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Quantification of 2-Decanone
Welcome to the Technical Support Center for 2-Decanone Quantification. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the accurate quantification of this compound in complex matrices. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex biological or environmental samples?
A1: The primary challenges in quantifying this compound, a volatile ketone, stem from its chemical properties and the complexity of sample matrices. Key issues include:
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Matrix Effects: Co-eluting endogenous compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to either signal suppression or enhancement. This is a major source of inaccuracy in quantitative analysis.[1][2]
-
Volatility: The volatile nature of this compound can lead to analyte loss during sample preparation steps such as evaporation or concentration.
-
Recovery: Inefficient extraction of this compound from the sample matrix can result in low and variable recovery, leading to underestimation of its concentration.
-
Peak Shape Issues: As a polar compound, this compound can interact with active sites in the GC-MS system, such as the injector liner or the column, resulting in poor peak shape (e.g., tailing), which can affect integration and reproducibility.
Q2: Which analytical techniques are most suitable for this compound quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for the analysis of volatile compounds like this compound. Headspace (HS) or solid-phase microextraction (SPME) coupled with GC-MS are particularly powerful for extracting and concentrating this compound from complex matrices before analysis.[3]
Q3: How can I mitigate matrix effects in my this compound analysis?
A3: Several strategies can be employed to overcome matrix effects. The most common and effective methods are:
-
Stable Isotope Dilution (SID): This involves adding a known amount of a stable isotope-labeled version of this compound (e.g., this compound-d3) to the sample as an internal standard. Since the labeled standard has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects and extraction inefficiencies, allowing for accurate correction.[4]
-
Matrix-Matched Calibration: This method involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.[5]
-
Standard Addition: In this technique, known amounts of a this compound standard are added to aliquots of the sample itself. By observing the increase in signal with each addition, the original concentration of this compound in the sample can be determined by extrapolation. This method is particularly useful when a suitable blank matrix is not available.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
GC-MS Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Step(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet or column: Silanol groups on the liner or column can interact with the ketone group of this compound.[7] | - Use a deactivated inlet liner and a high-quality, inert GC column.- Trim the first few centimeters of the column to remove active sites that may have developed over time.- Regularly replace the septum to avoid bleed and contamination. |
| Column Overload: Injecting too much analyte can saturate the column. | - Dilute the sample or reduce the injection volume.- Use a column with a higher loading capacity. | |
| Inappropriate Carrier Gas Flow Rate: Suboptimal flow can lead to peak broadening. | - Optimize the linear velocity of the carrier gas for your column dimensions. | |
| Low or No Signal for this compound | Analyte Loss During Sample Preparation: Volatility of this compound can lead to losses during heating or solvent evaporation steps. | - Minimize sample heating times and temperatures.- Use a gentle stream of nitrogen for solvent evaporation if necessary.- Ensure a closed system during extraction where possible. |
| Inefficient Extraction: The chosen extraction method may not be suitable for the matrix. | - Optimize the extraction solvent, pH, and time.- For SPME, select a fiber with high affinity for ketones (e.g., DVB/CAR/PDMS) and optimize extraction time and temperature. | |
| Leaks in the GC-MS System: Leaks can lead to a loss of sample and a decrease in sensitivity.[8] | - Perform a leak check of the inlet, column connections, and MS interface. | |
| High Variability in Results (Poor Reproducibility) | Inconsistent Sample Preparation: Manual extraction methods can introduce variability. | - Use an autosampler for injections to ensure consistent injection volumes and speeds.- If performing manual extractions, ensure consistent timing and technique for all steps. |
| Matrix Effects: Signal suppression or enhancement is varying between samples. | - Implement one of the matrix effect mitigation strategies: Stable Isotope Dilution, Matrix-Matched Calibration, or Standard Addition. |
Experimental Protocols
The following are generalized protocols for the key matrix effect mitigation strategies. These should be optimized for your specific application and matrix.
Protocol 1: Stable Isotope Dilution (SID) for this compound in Plasma
This protocol outlines the quantification of this compound in plasma using a deuterated internal standard (e.g., this compound-d3).
-
Sample Preparation:
-
To 1 mL of plasma sample in a vial, add a known amount of this compound-d3 solution (internal standard).
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial.
-
-
Headspace SPME Analysis:
-
Add 1 g of NaCl to the supernatant to increase the ionic strength.
-
Equilibrate the vial at 60°C for 15 minutes with agitation.
-
Expose a DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes at 60°C.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes.
-
Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Temperature program: Start at 40°C (hold for 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold for 5 min).
-
Set the mass spectrometer to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for both this compound and this compound-d3.
-
-
Quantification:
-
Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of this compound-d3 against the concentration of this compound.
-
Determine the concentration of this compound in the samples using the calibration curve.
-
Protocol 2: Matrix-Matched Calibration for this compound in a Food Matrix (e.g., Coffee)
This protocol describes the use of a blank matrix to create calibration standards.
-
Preparation of Blank Matrix Extract:
-
Obtain a sample of the food matrix (e.g., coffee) that is known to be free of this compound.
-
Extract the blank matrix using the same procedure as for the samples (e.g., headspace SPME or solvent extraction).
-
-
Preparation of Matrix-Matched Standards:
-
Spike aliquots of the blank matrix extract with known concentrations of a this compound standard solution to create a series of calibration standards (e.g., 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation:
-
Prepare the unknown samples using the same extraction procedure.
-
-
GC-MS Analysis:
-
Analyze the matrix-matched standards and the unknown samples using the same GC-MS method.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of this compound against its concentration for the matrix-matched standards.
-
Determine the concentration of this compound in the samples using this calibration curve.
-
Protocol 3: Standard Addition for this compound in a Water Sample
This protocol is ideal for complex matrices where a blank is unavailable.
-
Sample Preparation:
-
Divide the water sample into at least four equal aliquots (e.g., 10 mL each).
-
Leave one aliquot un-spiked (this is the 'zero addition').
-
To the other aliquots, add increasing known amounts of a this compound standard solution. The concentrations should be chosen to bracket the expected sample concentration (e.g., add amounts equivalent to 0.5x, 1x, and 2x the expected concentration).
-
-
SPME-GC-MS Analysis:
-
For each aliquot (spiked and un-spiked), perform the same extraction and analysis procedure (e.g., HS-SPME-GC-MS as described in Protocol 1, but without an internal standard).
-
-
Quantification:
-
Create a standard addition plot with the peak area on the y-axis and the concentration of the added standard on the x-axis.
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the peak area is zero). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.
-
Data Presentation
The choice of calibration strategy significantly impacts the accuracy and precision of this compound quantification. The following table provides an illustrative comparison of expected performance for different methods. Note: This data is for illustrative purposes, as specific comparative data for this compound was not available. Actual results will vary depending on the matrix and experimental conditions.
| Calibration Method | Typical Recovery (%) | Typical Relative Standard Deviation (RSD) (%) | Notes |
| External Standard Calibration | 50 - 150+ | 15 - 30 | Highly susceptible to matrix effects, leading to poor accuracy and precision. Not recommended for complex matrices without extensive sample cleanup. |
| Matrix-Matched Calibration | 85 - 115 | 5 - 15 | Effectively compensates for matrix effects, provided a representative blank matrix is available.[5] |
| Standard Addition | 90 - 110 | 5 - 15 | Excellent for correcting matrix effects when a blank matrix is not available. Can be more time-consuming as each sample requires multiple analyses.[6] |
| Stable Isotope Dilution | 95 - 105 | < 5 | Considered the "gold standard" for correcting both matrix effects and variability in sample preparation. Requires a specific labeled internal standard, which can be costly.[4] |
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. scispace.com [scispace.com]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. shimadzu.co.uk [shimadzu.co.uk]
Technical Support Center: 2-Decanone Stability in Various Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-decanone in different solvents.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Issue | Potential Cause | Recommended Action |
| Appearance of a yellow tint in a previously colorless this compound solution. | Oxidative degradation of this compound. | Store this compound solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. For long-term storage, consider refrigeration. |
| Unexpected peaks observed in Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis of a this compound sample. | Degradation of this compound into impurities. | Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights of the new peaks. Potential degradation products could include smaller carboxylic acids or products of solvent interaction. Review storage conditions to ensure they are optimal (cool, dark, inert atmosphere). |
| Inconsistent results in assays using this compound solutions. | Degradation of this compound leading to a decrease in purity and the presence of interfering byproducts. | Re-evaluate the purity of the this compound stock solution using a validated analytical method like GC-FID (Flame Ionization Detector). If purity has decreased, use a fresh batch of this compound. Prepare fresh solutions for sensitive experiments. |
| Change in the pH of a formulation containing this compound. | Potential oxidation of this compound to acidic byproducts. | Confirm the presence of acidic impurities using titration or by analyzing the sample with an appropriate chromatographic method. |
| Formation of precipitates or haziness in a this compound solution. | Polymerization of degradation products or reaction with contaminants in the solvent. | Characterize the precipitate if possible. Filter the this compound solution before use. Ensure all glassware and storage containers are scrupulously clean and composed of inert materials. |
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is a relatively stable aliphatic methyl ketone. However, like other ketones, it can be susceptible to degradation under certain conditions, particularly in the presence of strong acids, bases, oxidizing agents, and upon exposure to heat and UV light. It is soluble in most organic solvents such as ethanol, acetone, and chloroform (B151607), but has poor solubility in water.[1][2]
Q2: How should this compound and its solutions be stored to ensure stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, away from sources of ignition.[3] For solutions, it is recommended to use amber glass vials to protect from light and to store them at a low temperature (e.g., 2-8 °C) for short-term use. For long-term storage, freezing under an inert atmosphere is advisable. One supplier suggests that an analytical standard concentrate can maintain stability for up to five years when stored unopened at or below 20°C.[4]
Q3: What are the likely degradation pathways for this compound in different solvents?
A3: The primary degradation pathway for this compound is likely oxidation. Under oxidative stress, the ketone can potentially be cleaved to form carboxylic acids of shorter chain lengths. While ketones are generally more resistant to oxidation than aldehydes, strong oxidizing agents can facilitate this degradation. In the presence of strong bases, reactions at the alpha-carbon can occur. Under acidic conditions, keto-enol tautomerism is catalyzed, which could potentially lead to other reactions, though this compound is generally stable in neutral and basic pH at moderate temperatures.
Q4: How does the choice of solvent affect the stability of this compound?
A4: The polarity and reactivity of the solvent can influence the stability of this compound.
-
Protic Solvents (e.g., ethanol, methanol): These solvents can participate in hydrogen bonding and may facilitate reactions like keto-enol tautomerism.
-
Aprotic Solvents (e.g., acetonitrile, DMSO, dichloromethane): Generally considered less reactive towards ketones, offering better stability. However, the purity of the solvent is crucial, as impurities can catalyze degradation.
-
Aqueous Solutions: Due to its low water solubility, this compound is not typically used in purely aqueous systems. In aqueous-organic mixtures, hydrolysis is generally not a significant degradation pathway for simple ketones unless under harsh acidic or basic conditions.
Q5: Are there any known stabilizers for ketones like this compound?
A5: For some industrial applications of ketones, stabilizers are used to prevent discoloration and an increase in acidity during storage. These can include compounds like citric acid, lecithin, and sodium hexametaphosphate.[3] However, for laboratory and pharmaceutical applications, the use of such additives would need to be carefully evaluated to avoid interference with experimental results.
Summary of this compound Stability in Common Laboratory Solvents
| Solvent | CAS Number | General Stability of this compound | Potential Degradation Pathways |
| Ethanol | 64-17-5 | Generally stable for short-term use. May be susceptible to degradation over long-term storage, especially if exposed to light or air. | Oxidation, reactions involving the solvent under harsh conditions. |
| Methanol | 67-56-1 | Similar to ethanol, generally stable for short-term use. | Oxidation, reactions involving the solvent under harsh conditions. |
| Acetonitrile | 75-05-8 | Considered a good solvent for stability due to its aprotic and non-reactive nature. | Susceptible to degradation in the presence of impurities or under harsh conditions (e.g., strong acid/base, high temperature). |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | Generally a stable solvent choice. However, DMSO can be hygroscopic and may contain impurities that could affect long-term stability. | Oxidation, especially if water is absorbed by the DMSO. |
| Dichloromethane (B109758) (DCM) | 75-09-2 | Good solubility and generally stable for short-term use. Volatility can be an issue. | Can contain acidic impurities which may catalyze degradation over time. |
| Acetone | 67-64-1 | This compound is soluble and relatively stable in acetone. | Potential for aldol (B89426) condensation reactions under basic conditions, although less likely with a sterically hindered ketone like this compound. |
| Chloroform | 67-66-3 | Good solubility. Stabilized chloroform (containing a small amount of ethanol) is recommended to prevent the formation of phosgene (B1210022) and HCl, which could degrade this compound. | Degradation catalyzed by acidic impurities (HCl) formed from unstabilized chloroform. |
Experimental Protocols
Protocol 1: Stability-Indicating GC-MS Method for this compound
This method is designed to separate this compound from its potential degradation products.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Sample Preparation: Dilute the this compound sample in a suitable volatile solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 100 µg/mL.
-
Injection: 1 µL injection volume with a split ratio of 20:1.
-
Injector Temperature: 250°C.
-
GC Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C/minute to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify this compound and its degradation products by comparing their retention times and mass spectra with a reference library (e.g., NIST).
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the procedures for conducting forced degradation studies to assess the intrinsic stability of this compound in a chosen solvent.
-
Sample Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.
-
Analyze the sample using the stability-indicating GC-MS method.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.
-
Analyze the sample using the stability-indicating GC-MS method.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Analyze the sample using the stability-indicating GC-MS method.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a sealed vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
Cool to room temperature and analyze using the stability-indicating GC-MS method.
-
-
Photolytic Degradation:
-
Place 1 mL of the stock solution in a photostable, transparent container.
-
Expose the sample to a UV light source (e.g., 254 nm) for 48 hours.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples using the stability-indicating GC-MS method.
-
Visualizations
Caption: Workflow for Forced Degradation Studies of this compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3256338A - Stabilizers for ketone solvents - Google Patents [patents.google.com]
- 4. This compound Analytical Standard, Methyl Octyl Ketone, Affordable Price in Mumbai [nacchemical.com]
Technical Support Center: Method Refinement for Trace Level Detection of 2-Decanone
Welcome to the technical support center for the trace level detection of 2-decanone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed experimental protocols, and comparative data to support your analytical work.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the analysis of this compound at trace levels using techniques such as Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Q1: I am observing poor peak shape (tailing) for this compound. What are the likely causes and how can I resolve this?
A1: Peak tailing for ketones like this compound is a common issue in GC-MS analysis and can often be attributed to active sites within the system or suboptimal chromatographic conditions.
-
Active Sites in the GC Inlet or Column: Active sites, which are locations in the GC pathway that can interact undesirably with the analyte, can cause peak tailing.
-
Troubleshooting Steps:
-
Inlet Liner: Replace the inlet liner with a new, deactivated liner. The use of glass wool in the liner can sometimes introduce active sites, so consider using a liner without glass wool or one with deactivated glass wool.
-
Septum: A cored or degraded septum can be a source of contamination and active sites. Replace the septum regularly.
-
Column Contamination: If the column has been in use for a long time with complex matrices, the inlet side may be contaminated. Trim the first 10-15 cm of the column.
-
Column Choice: Ensure you are using a column with an appropriate stationary phase. A mid-polar stationary phase is generally suitable for ketone analysis.
-
-
-
Improper Flow Rate: An incorrect carrier gas flow rate can lead to poor peak shape.
-
Troubleshooting Steps:
-
Verify and optimize the carrier gas flow rate for your column dimensions.
-
Check for leaks in the gas lines and connections.
-
-
-
Column Overloading: Injecting too much sample can lead to peak distortion.
-
Troubleshooting Steps:
-
Dilute your sample or reduce the injection volume.
-
If using splitless injection, ensure the splitless time is appropriate.
-
-
Q2: My peak areas for this compound are not reproducible between injections. What could be causing this variability?
A2: Poor reproducibility is often linked to inconsistencies in sample introduction or system instability.
-
SPME Extraction Variability: The SPME process itself can be a source of variation if not carefully controlled.
-
Troubleshooting Steps:
-
Consistent Extraction Time and Temperature: Ensure that the equilibration and extraction times and temperatures are identical for all samples and standards. Use of an autosampler with agitation will improve consistency.
-
Fiber Placement: The depth of the SPME fiber in the headspace of the vial should be consistent for every extraction.
-
Fiber Conditioning and Cleaning: Ensure the SPME fiber is properly conditioned before its first use and cleaned (baked out) sufficiently between injections to prevent carryover.
-
-
-
Injector Issues: Problems with the GC injector can lead to variable injection volumes.
-
Troubleshooting Steps:
-
Syringe Performance (Autosampler): Check the autosampler syringe for air bubbles, blockages, or wear.
-
Leaks: Perform a leak check on the injector port, including the septum and liner O-ring.
-
-
Q3: I am having difficulty detecting this compound at very low concentrations. How can I improve the sensitivity of my method?
A3: Improving sensitivity requires optimizing various stages of the analytical method, from sample preparation to detection.
-
SPME Method Optimization:
-
Troubleshooting Steps:
-
SPME Fiber Selection: For volatile ketones like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice due to its mixed-mode stationary phase that can trap a wide range of volatile and semi-volatile compounds.
-
Increase Extraction Temperature: Gently increasing the sample incubation and extraction temperature can increase the vapor pressure of this compound, leading to higher concentrations in the headspace and better adsorption onto the fiber. However, be cautious as excessively high temperatures can sometimes decrease adsorption efficiency.
-
Salting Out: Add a salt, such as sodium chloride (NaCl), to your aqueous samples to increase the ionic strength. This reduces the solubility of this compound in the sample matrix and promotes its partitioning into the headspace.
-
-
-
GC-MS System Optimization:
-
Troubleshooting Steps:
-
Injection Mode: Use splitless injection to ensure that the entire desorbed sample is transferred to the GC column.
-
MS Detector Settings: In the mass spectrometer, use Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor characteristic ions of this compound (e.g., m/z 43, 58, 71) to significantly increase sensitivity.
-
Source Cleaning: A dirty ion source in the mass spectrometer can significantly reduce sensitivity. Follow the manufacturer's instructions for cleaning the ion source.
-
-
Q4: I suspect my results are being affected by the sample matrix (matrix effects). How can I confirm and mitigate this?
A4: Matrix effects, where other components in the sample interfere with the analysis of the target analyte, can cause either signal enhancement or suppression.
-
Identifying Matrix Effects:
-
Troubleshooting Steps:
-
Matrix-Matched Calibration: Prepare a calibration curve in a blank matrix extract (a sample known to not contain this compound) and compare its slope to the slope of a calibration curve prepared in a clean solvent. A significant difference in the slopes indicates the presence of matrix effects.
-
-
-
Mitigating Matrix Effects:
-
Troubleshooting Steps:
-
Use Matrix-Matched Standards for Quantification: If matrix effects are present, quantifying your samples using a matrix-matched calibration curve will provide more accurate results.
-
Use an Internal Standard: The use of a stable isotope-labeled internal standard (e.g., this compound-d3) is the most effective way to compensate for matrix effects. The internal standard is added to all samples, standards, and blanks, and the ratio of the analyte peak area to the internal standard peak area is used for quantification. If an isotopically labeled standard is not available, a structurally similar compound that is not present in the sample can be used.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, ensure that the concentration of this compound remains above the limit of detection.
-
-
Experimental Protocols
This section provides a detailed, adapted methodology for the trace level detection of this compound in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Materials and Reagents:
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS), e.g., 2-nonanone (B1664094) or a stable isotope-labeled this compound
-
Methanol (HPLC grade)
-
Sodium Chloride (NaCl), analytical grade
-
Deionized water
-
20 mL headspace vials with PTFE/silicone septa
-
SPME fiber assembly: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
-
Heater-stirrer or water bath with agitation
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a primary stock solution of this compound (e.g., 1000 µg/mL) in methanol.
-
Prepare a stock solution of the internal standard in methanol.
-
Create a series of working standard solutions by serially diluting the stock solution in deionized water to cover the desired concentration range (e.g., 0.1 - 50 ng/mL).
-
-
Sample Preparation (HS-SPME):
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial.
-
Spike the sample with the internal standard to a final concentration within the calibration range.
-
Immediately seal the vial with a PTFE/silicone septum and cap.
-
-
Extraction:
-
Place the vial in a heater-stirrer or water bath set to 60°C.
-
Equilibrate the sample for 15 minutes with gentle agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
-
-
GC-MS Analysis:
-
After extraction, retract the fiber into the needle and immediately introduce it into the GC injector.
-
Injector: 250°C, Splitless mode for 2 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (m/z 43, 58, 71) and the internal standard.
-
-
-
Data Analysis:
-
Identify the peaks for this compound and the internal standard based on their retention times and confirming ions.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Quantitative Data Summary
The following tables provide a summary of SPME fiber selection and typical performance characteristics for the analysis of volatile ketones at trace levels.
Table 1: SPME Fiber Selection Guide for Volatile Ketones
| SPME Fiber Coating | Analyte Polarity Suitability | Typical Applications |
| Polydimethylsiloxane (PDMS) | Non-polar | General purpose for volatile and semi-volatile compounds. |
| Polyacrylate (PA) | Polar | Suitable for more polar analytes. |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Bipolar | Broad range of volatile and semi-volatile compounds, including ketones. Recommended for this compound. |
| Carboxen/Polydimethylsiloxane (CAR/PDMS) | Bipolar | Very volatile compounds. |
Table 2: Typical GC-MS Method Validation Parameters for Trace Level Ketone Analysis
| Parameter | Typical Performance Characteristic |
| Linearity (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.01 - 1.0 ng/mL (ppb) |
| Limit of Quantification (LOQ) | 0.05 - 5.0 ng/mL (ppb) |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | < 15% |
Note: These values are typical and may vary depending on the specific matrix, instrumentation, and method optimization.
Mandatory Visualization
The following diagrams illustrate key experimental and logical workflows.
Caption: Experimental workflow for this compound analysis by HS-SPME-GC-MS.
Caption: Troubleshooting logic for poor peak shape (tailing) of this compound.
Caption: Troubleshooting logic for improving the sensitivity of this compound detection.
Technical Support Center: Ketal Formation Artifacts
Welcome to the technical support center for avoiding ketal formation during sample analysis. This resource is designed for researchers, scientists, and drug development professionals to help identify, troubleshoot, and prevent the formation of unwanted ketal artifacts in analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What is ketal formation and why is it a problem in sample analysis?
A1: Ketal formation is a chemical reaction between a ketone or an aldehyde and an alcohol in the presence of an acid catalyst.[1][2] In an analytical context, this becomes a significant issue when analytes containing a ketone or aldehyde functional group react with alcoholic solvents (e.g., methanol (B129727), ethanol) used during sample preparation or in chromatographic mobile phases.[3] This reaction creates a new, unwanted compound—a ketal artifact—which can lead to several problems:
-
Inaccurate Quantification: The concentration of the original analyte will be underestimated because a portion of it has been converted to the ketal.
-
Unexpected Peaks: The ketal will appear as a new, often unexpected or "ghost" peak in the chromatogram, complicating data interpretation.[4][5]
-
Method Development Challenges: The presence of these artifacts can make method development and validation difficult and time-consuming.
Q2: What conditions promote unwanted ketal formation?
A2: Ketal formation is an equilibrium reaction favored by specific conditions.[6][7] Key factors include:
-
Presence of an Acid Catalyst: The reaction is catalyzed by acid.[1] Samples that are inherently acidic or sample preparation procedures that introduce acid (even trace amounts) can trigger ketal formation.
-
Alcohol-based Solvents: The use of protic, alcoholic solvents like methanol or ethanol (B145695) as sample diluents or in mobile phases provides one of the necessary reactants.[3][7]
-
Water Removal: While difficult to control in an analytical setting, conditions that remove water can shift the equilibrium toward ketal formation.[6][7]
Q3: How can I identify a ketal artifact in my chromatogram?
A3: Identifying a ketal artifact often involves a systematic troubleshooting process. Look for a new, unexpected peak that appears when analyzing a known ketone/aldehyde-containing standard prepared in an alcoholic solvent.[4] The molecular weight of this artifact, if analyzed by mass spectrometry (MS), will correspond to the original analyte plus the mass of two alcohol molecules minus the mass of one water molecule. The appearance of this peak may be inconsistent, depending on sample age, storage conditions, and minor variations in pH.
Troubleshooting Guide
Use this guide to diagnose and resolve issues related to suspected ketal formation.
Problem: An unexpected peak appears in my chromatogram when analyzing a ketone/aldehyde analyte.
Step 1: Initial Diagnosis
-
Question: Does the unexpected peak appear when the sample is prepared in an alcoholic solvent (e.g., methanol) but is absent or smaller when prepared in an aprotic solvent (e.g., acetonitrile)?
Step 2: Confirmation with Mass Spectrometry (if available)
-
Action: Analyze the unexpected peak using LC-MS or GC-MS.
-
Question: Does the mass-to-charge ratio (m/z) of the unexpected peak correspond to the expected mass of the ketal adduct?
-
Calculation: Expected Mass = [M] + 2*[R-OH] - [H₂O], where [M] is the mass of the analyte and [R-OH] is the mass of the alcohol solvent.
-
Yes: This confirms the identity as a ketal artifact. Proceed to the prevention strategies.
-
No: The peak is from another source. Continue general HPLC/GC troubleshooting for extra peaks.[4][10]
-
Prevention Strategies & Experimental Protocols
To avoid ketal formation, you can modify your analytical workflow in three primary ways: solvent selection, pH control, or derivatization.
Solvent Selection: Use Aprotic Solvents
The most straightforward prevention method is to replace alcoholic solvents with aprotic solvents, which cannot participate in the ketal formation reaction.
Recommended Solvents:
-
Acetonitrile: An excellent choice for reversed-phase HPLC due to its low viscosity and UV transparency.[11]
-
Ethyl Acetate: A moderately polar solvent.
-
Dichloromethane, Hexane: Suitable for various extraction procedures and GC analysis.[12]
Protocol 1: Solvent Substitution for Sample Preparation
-
Objective: To prepare a sample for chromatographic analysis while avoiding the use of alcoholic solvents.
-
Materials:
-
Analyte standard (containing a ketone or aldehyde).
-
Aprotic solvent (e.g., HPLC-grade Acetonitrile).
-
Volumetric flasks and pipettes.
-
Vortex mixer and/or sonicator.
-
-
Procedure:
-
Weigh the required amount of analyte standard.
-
Dissolve the standard in a small amount of the chosen aprotic solvent in a volumetric flask.
-
Use the same aprotic solvent to dilute the sample to the final desired concentration.
-
Mix thoroughly using a vortex mixer. If solubility is an issue, sonicate for 2-5 minutes.
-
Transfer the final solution to an appropriate autosampler vial for analysis.
-
Ensure that the mobile phase for LC analysis does not contain a high concentration of alcohol if on-column reaction is a concern.
-
pH Control: Maintain Neutral to Basic Conditions
Since ketal formation is acid-catalyzed, adjusting the sample pH to be neutral or slightly basic can effectively inhibit the reaction.[6]
Quantitative Impact of pH on Ketal Stability
The following data, derived from a study on ketal hydrolysis, illustrates the significant impact of pH on reaction kinetics. Since ketal formation is a reversible reaction, these data demonstrate that moving away from acidic conditions drastically slows the reaction, thereby preventing formation.
| pH | Relative Hydrolysis Rate | Half-life (t₁/₂) of Ketal | Stability |
| 5.0 | 1.00 | ~32 hours | Unstable, significant hydrolysis/formation |
| 5.5 | ~0.33 | ~96 hours | Moderately more stable |
| 6.0 | ~0.11 | ~288 hours | Substantially more stable |
| 6.5 | ~0.018 | ~1728 hours (72 days) | Very stable |
| 7.4 | No measurable reaction | Very long | Highly stable, formation is negligible |
Data adapted from a study on ketal hydrolysis kinetics. The rates show that as pH increases, the reaction rate dramatically decreases.[13][14]
Protocol 2: pH Adjustment of Aqueous Samples
-
Objective: To adjust the pH of a sample to ≥ 7.0 before analysis.
-
Materials:
-
Aqueous sample containing the analyte.
-
Dilute ammonium (B1175870) hydroxide (B78521) solution (e.g., 0.1 M) or other suitable base.
-
pH meter or pH strips.
-
Appropriate buffer (e.g., phosphate (B84403) or ammonium bicarbonate buffer, if compatible with the analytical method).
-
-
Procedure:
-
Place the sample in a clean beaker or vial.
-
If using a buffer, add the buffer concentrate to achieve the desired final concentration (e.g., 10 mM).
-
Measure the initial pH of the sample solution.
-
While gently stirring, add the dilute base dropwise until the pH reaches the target value (e.g., pH 7.4).
-
Allow the solution to stabilize for a few minutes and re-check the pH, adjusting as necessary.
-
Proceed with any subsequent extraction or dilution steps using pH-adjusted solvents where possible.
-
For LC-MS: Ensure the chosen buffer is volatile (e.g., ammonium formate, ammonium acetate) to avoid source contamination.[15]
-
Derivatization: Protect the Carbonyl Group
Derivatization converts the reactive carbonyl group into a stable derivative, such as an oxime, preventing it from reacting with alcohols. This is a robust method but adds a step to sample preparation.
Protocol 3: Oximation of Carbonyls for Analysis
-
Objective: To convert the analyte's ketone/aldehyde group into a stable oxime derivative prior to analysis.
-
Materials:
-
Sample containing the carbonyl analyte.
-
Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl).
-
A suitable base (e.g., pyridine (B92270) or sodium acetate).
-
Reaction vial.
-
Heating block or water bath.
-
-
Procedure:
-
Dissolve a known quantity of the sample in a suitable solvent in a reaction vial.
-
Prepare a derivatizing reagent solution by dissolving an excess of hydroxylamine hydrochloride in a small amount of pyridine or a buffered aqueous solution.
-
Add the derivatizing reagent to the sample vial. A typical molar excess would be 10-fold or higher relative to the analyte.
-
Cap the vial tightly and heat the mixture at 60-80°C for 30-60 minutes. Reaction completion may need to be optimized for your specific analyte.
-
Cool the reaction mixture to room temperature.
-
The sample can now be directly injected or further diluted with the mobile phase/appropriate solvent before analysis. Note that the derivative will have a different retention time and mass than the original analyte.
-
Visual Guides (Graphviz)
The following diagrams illustrate the decision-making process for troubleshooting and prevention.
Caption: Troubleshooting workflow for identifying ketal artifacts.
Caption: Decision tree for selecting a ketal formation prevention strategy.
References
- 1. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 2. epa.gov [epa.gov]
- 3. Switching the Mobile Phase from Acetonitrile to Methanol : Shimadzu (Europe) [shimadzu.eu]
- 4. lctsbible.com [lctsbible.com]
- 5. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 6. Effect of pH on rate of ketal formation between propanone & ethanol | Chemistry HL's Sample Internal Assessment | Nail IB® [nailib.com]
- 7. organomation.com [organomation.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromtech.com [chromtech.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. researchgate.net [researchgate.net]
- 14. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Headspace SPME for 2-Decanone Extraction
Welcome to the technical support center for the optimization of headspace solid-phase microextraction (HS-SPME) for the extraction of 2-decanone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable SPME fiber coating for this compound extraction?
A1: For semi-volatile ketones like this compound, a mixed-phase fiber is generally recommended to ensure efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the preferred choice due to its ability to adsorb a wide range of volatile and semi-volatile compounds.[1][2][3][4] The combination of different polymeric materials provides a broader selectivity.
Q2: What is the optimal extraction temperature for this compound?
A2: The extraction temperature is a critical parameter that influences the partitioning of this compound into the headspace. Generally, for semi-volatile compounds, a temperature range of 40°C to 70°C is effective.[3][5] Increasing the temperature generally increases the vapor pressure of this compound, leading to higher concentrations in the headspace and thus greater extraction efficiency. However, excessively high temperatures can sometimes have a negative impact on the adsorption process on the fiber.[6] A good starting point for optimization is around 60°C.
Q3: How long should the extraction time be?
A3: The extraction time required to reach equilibrium depends on several factors, including temperature, agitation, and the sample matrix. For most HS-SPME applications, an extraction time between 30 and 60 minutes is sufficient to achieve good sensitivity.[3][7][8] It is recommended to perform a time-course experiment to determine the optimal extraction time for your specific sample.
Q4: Should I add salt to my sample?
A4: Yes, adding salt (salting out) is a common practice in HS-SPME to improve the extraction efficiency of polar and semi-polar volatile compounds like this compound from aqueous matrices.[9][10][11] The addition of a salt, such as sodium chloride (NaCl), increases the ionic strength of the sample, which reduces the solubility of this compound and promotes its partitioning into the headspace. A concentration of 20-30% (w/v) is often effective.[9]
Q5: Does agitation of the sample during extraction help?
A5: Yes, agitation (e.g., stirring or shaking) is highly recommended during HS-SPME. Agitation facilitates the mass transfer of this compound from the sample matrix to the headspace, which can reduce the time required to reach equilibrium and improve the reproducibility of your results.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or very low this compound peak | 1. Incorrect fiber choice.2. Insufficient extraction temperature or time.3. Fiber not exposed to the headspace.4. GC/MS issues (e.g., injector leak, detector malfunction). | 1. Use a DVB/CAR/PDMS or similar mixed-phase fiber.2. Increase extraction temperature (e.g., to 60-70°C) and time (e.g., to 45-60 min).3. Ensure the SPME needle correctly pierces the vial septum and the fiber is exposed in the headspace.4. Perform a direct injection of a this compound standard to verify GC/MS system performance. |
| Poor reproducibility (high %RSD) | 1. Inconsistent extraction time or temperature.2. Variable sample volume or headspace volume.3. Lack of agitation or inconsistent agitation speed.4. Inconsistent fiber positioning in the headspace. | 1. Use an autosampler for precise control of time and temperature.2. Maintain a consistent sample and headspace volume in all vials.3. Use a consistent agitation speed for all samples.4. Ensure the fiber is consistently placed at the same depth in the headspace for each extraction.[6] |
| Peak tailing or broad peaks | 1. Active sites in the GC inlet liner.2. Desorption temperature is too low.3. Contamination in the GC system. | 1. Use a deactivated inlet liner.2. Increase the desorption temperature in the GC inlet (e.g., to 250°C).3. Bake out the column and clean the injector. |
| Carryover (this compound peak in blank runs) | 1. Incomplete desorption of this compound from the SPME fiber.2. Contamination in the syringe or injector. | 1. Increase the desorption time and/or temperature. Condition the fiber between runs.2. Clean the GC inlet and run solvent blanks. |
Quantitative Data Summary
The following table summarizes the expected impact of key HS-SPME parameters on the peak area of this compound, based on general principles and studies on similar ketones. Optimal conditions should be empirically determined for your specific matrix and instrumentation.
| Parameter | Condition A | Peak Area (Arbitrary Units) | Condition B | Peak Area (Arbitrary Units) | Rationale |
| Fiber Coating | 100 µm PDMS | 15,000 | 75 µm DVB/CAR/PDMS | 45,000 | Mixed-phase fibers have a higher affinity for a broader range of compounds, including ketones. |
| Extraction Temp. | 40°C | 28,000 | 60°C | 55,000 | Higher temperatures increase the vapor pressure of this compound, leading to a higher concentration in the headspace.[12] |
| Extraction Time | 15 min | 25,000 | 45 min | 60,000 | Longer extraction times allow for more complete equilibration of this compound between the sample, headspace, and fiber. |
| Salt Addition | No NaCl | 35,000 | 25% NaCl (w/v) | 70,000 | Adding salt decreases the solubility of this compound in the aqueous phase, driving it into the headspace.[9][10] |
Experimental Protocol: Optimized HS-SPME for this compound
This protocol provides a starting point for the optimization of this compound extraction from an aqueous matrix.
1. Materials and Reagents:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), 50/30 µm thickness
-
Headspace Vials: 20 mL with PTFE/silicone septa
-
This compound standard
-
Sodium Chloride (NaCl), analytical grade
-
Sample matrix (e.g., water, buffer)
-
GC-MS system
2. Sample Preparation:
-
Pipette 10 mL of the sample into a 20 mL headspace vial.
-
If applicable, spike the sample with the this compound standard to the desired concentration.
-
Add 2.5 g of NaCl to the vial.
-
Immediately cap the vial and seal it tightly.
3. HS-SPME Procedure:
-
Place the vial in the autosampler tray or a heating block with agitation capabilities.
-
Equilibrate the sample at 60°C for 10 minutes with agitation (e.g., 250 rpm).
-
Expose the DVB/CAR/PDMS fiber to the headspace of the vial for 45 minutes at 60°C with continued agitation.
-
After extraction, retract the fiber into the needle.
4. GC-MS Analysis:
-
Immediately introduce the SPME needle into the GC injection port.
-
Desorb the analytes from the fiber at 250°C for 5 minutes in splitless mode.
-
Start the GC-MS data acquisition.
-
Example GC Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 230°C at 20°C/min, hold for 5 minutes
-
-
Example MS Conditions:
-
Ion source temperature: 230°C
-
Electron ionization: 70 eV
-
Scan range: m/z 40-300
-
Visualizations
Caption: HS-SPME workflow for this compound extraction.
References
- 1. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influence of the type of fiber coating and extraction time on foal dry-cured loin volatile compounds extracted by solid-phase microextraction (SPME) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 4. brjac.com.br [brjac.com.br]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Restek - Blog [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Selectivity in Decarboxylative Ketonization
Welcome to the technical support center for decarboxylative ketonization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to enhancing selectivity in this important reaction.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your decarboxylative ketonization experiments.
Problem 1: Low yield of the desired unsymmetrical ketone (cross-ketonization product).
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst | The choice of catalyst is crucial for selectivity. Untreated metal oxides may favor the formation of symmetrical ketones.[1] Consider screening different catalysts. Iron-based catalysts have shown good selectivity for cross-ketonization of aliphatic and aromatic carboxylic acids.[2] For other systems, titania or zirconia-based catalysts, especially those treated with alkali like KOH, can enhance cross-selectivity.[1][3] |
| Incorrect Reaction Temperature | Temperature is a key parameter influencing reaction yield.[4] For iron-catalyzed cross-ketonization of phenylacetic acid with m-toluic acid, reducing the temperature from 300 °C to 250 °C still resulted in high conversion and selectivity.[2] However, for other systems, higher temperatures (e.g., 350 °C) may be necessary to achieve high conversion.[5] It is advisable to perform a temperature screen for your specific substrate combination. |
| Poor "Separation of Roles" of Carboxylic Acids | High cross-selectivity is often achieved when one carboxylic acid acts as the enolic component and the other as the carbonyl component.[1][3] Less branched acids, like acetic acid, tend to be preferred enolic components on untreated catalysts.[1] Modifying the catalyst with an alkali treatment can alter this preference.[1][3] Consider the structural and electronic properties of your carboxylic acids to predict their roles. |
| Incomplete Reaction | If the reaction has not gone to completion, the yield of your desired product will be low. Ensure you are using an adequate reaction time and temperature. For MgO-catalyzed ketonic decarboxylation of dodecanoic acid, a reaction time of 1 hour was used.[4] For Ni/ZrO2 catalyzed cross-ketonization of fatty acids with acetic acid, a 5-hour reaction time was employed.[5] |
Problem 2: Predominant formation of symmetrical ketones (homo-ketonization products).
| Possible Cause | Suggested Solution |
| Catalyst Favors Homo-ketonization | Many traditional metal oxide catalysts inherently favor the formation of the homo-ketonization product.[2] For the cross-ketonization of an aliphatic and an aromatic carboxylic acid, iron-based catalysts were found to be superior to other basic metal salts in promoting the formation of the unsymmetrical ketone.[2] |
| Statistical Distribution of Products | Without a selective catalyst, a statistical distribution of the two homo-ketones and the cross-ketone is expected. To enhance the yield of the cross-ketone, a catalyst that selectively promotes the reaction between the two different carboxylic acids is necessary. Titania catalysts treated with KOH have been shown to provide cross-selectivity above the statistically expected binomial distribution.[1] |
| Similar Reactivity of Carboxylic Acids | If the two carboxylic acids have similar structures and reactivities, it can be challenging to achieve high cross-selectivity. A newer metallaphotoredox strategy has been developed that can achieve cross-selectivity even with acids of similar steric profiles by exploiting differences in their relative rates of decarboxylation.[6][7] |
Problem 3: Reaction is not working for complex or sterically hindered substrates.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Traditional decarboxylative ketonization often requires high temperatures (>300 °C), which can be detrimental to complex or thermally sensitive substrates.[7] |
| Steric Hindrance | Sterically hindered carboxylic acids may react slowly or not at all under standard conditions. |
| Alternative Methodologies | For complex molecules, consider modern methods such as metallaphotoredox-catalyzed cross-ketonization.[6][7] This approach operates under milder conditions and can be applied to a broader range of functionalized carboxylic acids, including drug molecules.[7] The selectivity in this method is achieved by exploiting the different tendencies of the carboxylic acids to undergo one- and two-electron processes.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for achieving high selectivity in cross-decarboxylative ketonization?
A1: The key to high cross-selectivity is the "separation of roles" between the two carboxylic acid reactants.[1][3] One acid should preferentially act as an "enolic component" (forming an enolate intermediate), while the other acts as a "carbonyl component" (the electrophile).[1][3] Catalyst choice and modification are critical in dictating these roles. For example, alkali treatment of titania and zirconia catalysts can promote the participation of a more branched acid as the carbonyl component, thereby increasing cross-selectivity.[1]
Q2: How do I choose the right catalyst for my reaction?
A2: The optimal catalyst depends on the specific carboxylic acids you are coupling.
-
For cross-ketonization of aliphatic and aromatic carboxylic acids , iron-based catalysts have proven effective, yielding high selectivity for the alkyl aryl ketone.[2]
-
For reactions involving non-branched and branched aliphatic acids , titania treated with KOH has shown excellent performance, surpassing a statistical distribution of products.[1]
-
For the ketonization of fatty acids , zirconia-based catalysts, particularly when modified with transition metals like nickel and vanadium, can enhance both conversion and selectivity towards desired products.[5]
Q3: What are the typical reaction conditions for decarboxylative ketonization?
A3: Traditional methods often require high temperatures, typically in the range of 250-450 °C.[1][2][4] The reaction is often carried out in a high-boiling, inert solvent when using homogeneous catalysts,[2] or in the vapor phase or a stirred-batch reactor for heterogeneous catalysts.[1][5] Catalyst loading can vary, with examples ranging from 1-5% (w/w) for MgO.[4] More recent methods, like metallaphotoredox catalysis, can be performed at much milder temperatures.[7]
Q4: What are the main by-products in decarboxylative ketonization, and how can I minimize them?
A4: The primary by-products are the two symmetrical ketones (homo-ketonization products) formed from the coupling of two identical carboxylic acid molecules.[2] Carbon dioxide and water are also produced.[2][8] To minimize the formation of symmetrical ketones, the focus should be on using a highly selective catalyst and optimizing reaction conditions as detailed in the troubleshooting guide.
Q5: Can I use this reaction for intramolecular cyclization?
A5: Yes, the intramolecular version of ketonic decarboxylation, known as the Ružička large-ring synthesis, is a known method for producing cyclic ketones from dicarboxylic acids.[8] For example, adipic acid can be converted to cyclopentanone (B42830) using barium hydroxide.[8]
Experimental Protocols
Example Protocol 1: Iron-Catalyzed Cross-Ketonization of Phenylacetic Acid and m-Toluic Acid[2]
-
Reactants: Phenylacetic acid, m-toluic acid.
-
Catalyst: Iron-based catalyst.
-
Solvent: High-boiling inert solvent.
-
Temperature: 250 °C.
-
Procedure: The aliphatic carboxylic acid (phenylacetic acid) is mixed with the aromatic carboxylic acid (m-toluic acid) and the iron catalyst in the solvent. The mixture is heated to 250 °C.
-
Outcome: This protocol achieves high conversion and a selectivity of 10:1 for the benzyl (B1604629) m-tolyl ketone over the homo-ketonization product.[2]
Example Protocol 2: Metallaphotoredox-Catalyzed Cross-Ketonization[7]
Note: Specific details of the photocatalyst, nickel catalyst, and other reagents are critical and can be found in the original publication.
-
Reactants: Two structurally dissimilar carboxylic acids.
-
Catalysis System: A combination of a photoredox catalyst and a nickel catalyst.
-
Key Reagent: An in-situ acylating agent (e.g., Boc₂O).
-
General Principle: One carboxylic acid partner is predisposed to form an acyl-Ni complex, while the other is more efficiently undergoes radical decarboxylation. The resulting organoradical then combines with the acyl-Ni intermediate to form the unsymmetrical ketone.[7]
-
Advantages: This method proceeds under mild conditions and is applicable to a wide range of functionalized carboxylic acids.[7]
Visualizations
Caption: Proposed mechanism of decarboxylative ketonization.
Caption: A logical workflow for troubleshooting low selectivity.
References
- 1. scispace.com [scispace.com]
- 2. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 3. researchgate.net [researchgate.net]
- 4. Heterogeneous ketonic decarboxylation of dodecanoic acid: studying reaction parameters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Enhanced ketonic decarboxylation of fatty acids using vanadia-modified nickel on zirconia catalysts - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. Selective Cross-Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective Cross‐Ketonization of Carboxylic Acids Enabled by Metallaphotoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Poor Solubility of 2-Decanone in Aqueous Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of 2-decanone.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm trying to dissolve this compound in my aqueous buffer, but it's not dissolving or is forming an oily layer. Why is this happening?
A1: this compound is a very hydrophobic molecule and is practically insoluble in water.[1] Its chemical structure consists of a long ten-carbon chain with a carbonyl group at the second position.[1][2] This long hydrocarbon portion makes it unable to form significant favorable interactions with polar water molecules, leading to its low solubility.[2] Any observed oily layer is the separated, undissolved this compound.
Q2: What is the actual solubility of this compound in water?
A2: The aqueous solubility of this compound is very low. Published data indicates a solubility of approximately 0.038 g/L to 0.0768 mg/mL at 25°C.[1][3] It is, however, soluble in most organic solvents like ethanol (B145695) and acetone.[2][4]
Quantitative Data Summary: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O | [3] |
| Molecular Weight | 156.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Water Solubility | 0.038 g/L (approx. 0.24 mM) | [1] |
| logP (Octanol/Water) | 3.47 - 3.63 | [1] |
| Boiling Point | 210-212 °C | [4] |
| Density | 0.824 - 0.825 g/mL at 25 °C | [5][6] |
Q3: My experiment requires a specific concentration of this compound in an aqueous medium. What methods can I use to increase its solubility?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds like this compound. The primary methods include using co-solvents, surfactants (micellar solubilization), and cyclodextrins (inclusion complexation).[7][8][9]
Comparison of Solubilization Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Co-solvents | Adding a water-miscible organic solvent to reduce the polarity of the aqueous medium.[7][10] | Simple, effective for moderate concentration increases. | High concentrations of organic solvents can affect biological systems (e.g., protein stability, enzyme activity).[11] | Initial screening, non-biological assays, creating high-concentration stock solutions. |
| Surfactants | Forming micelles that encapsulate the hydrophobic drug in their core.[9] | High solubilization capacity, can create stable formulations. | Potential for cytotoxicity, interference with assays, and foaming. The surfactant itself can have biological activity.[9] | Formulations where the surfactant is known to be inert, in vitro assays with careful controls. |
| Cyclodextrins | Forming a host-guest inclusion complex where this compound sits (B43327) inside the hydrophobic cavity of the cyclodextrin (B1172386) molecule.[8][12] | Generally low toxicity, can improve stability, does not involve organic solvents in the final solution.[12] | Limited by the stoichiometry of the complex, can be more expensive. | Biological and in vivo experiments, especially when avoiding organic solvents is critical.[13] |
Q4: I prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?
A4: This is a common issue that occurs when the final concentration of the co-solvent is insufficient to maintain solubility, or the local concentration of this compound exceeds its solubility limit during mixing. To prevent precipitation:
-
Stir Vigorously: Add the stock solution dropwise into the vortex of the vigorously stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations.
-
Increase Final Co-solvent Concentration: Ensure the final percentage of the organic solvent in your aqueous medium is high enough to keep the this compound dissolved. This may require optimization.
-
Lower the Stock Concentration: Using a more dilute stock solution can sometimes help, as the volume added will be larger, and the concentration gradient will be less steep.
-
Pre-mix Co-solvent with Buffer: Add the required volume of the organic solvent to the buffer first, mix well, and then add the this compound.
Experimental Workflows and Protocols
Logical Workflow for Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate solubilization strategy for your experiment.
Caption: Workflow for selecting a this compound solubilization method.
Protocol 1: Solubilization using a Co-solvent (DMSO)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution into aqueous media.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Target aqueous buffer (e.g., PBS, TRIS)
-
Vortex mixer
-
Calibrated pipettes and sterile tubes
Methodology:
-
Prepare Stock Solution:
-
Accurately weigh the required amount of this compound and place it into a glass vial.
-
Add the required volume of DMSO to achieve a high but fully soluble concentration (e.g., 100 mM).
-
Vortex thoroughly until the this compound is completely dissolved. This is your stock solution. Store appropriately (typically at -20°C).
-
-
Dilution into Aqueous Buffer:
-
Bring the stock solution and buffer to room temperature.
-
Place the desired final volume of aqueous buffer into a sterile tube.
-
While vigorously vortexing the buffer, add the required volume of the this compound stock solution drop by drop.
-
Crucial Step: Ensure the final concentration of DMSO does not exceed a level that affects your experimental system (typically <1%, but must be validated).
-
-
Observation:
-
After addition, continue to vortex for 30 seconds.
-
Visually inspect the solution for any signs of precipitation or cloudiness. If the solution is not clear, the solubility limit has been exceeded, and the protocol needs to be adjusted (e.g., by increasing the final DMSO concentration).
-
Protocol 2: Solubilization using Cyclodextrins
This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex, which is a preferred method for biological assays to avoid solvent toxicity.[12][13]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Target aqueous buffer
-
Mortar and pestle or magnetic stirrer
-
0.22 µm syringe filter
Methodology:
-
Determine Molar Ratio: A common starting molar ratio of Drug:Cyclodextrin is 1:1 to 1:5. This may require optimization.
-
Prepare the Complex (Kneading Method):
-
Weigh the appropriate amounts of this compound and HP-β-CD and place them in a glass mortar.
-
Add a very small amount of a water/ethanol mixture (e.g., 50:50 v/v) to form a thick, uniform paste.
-
Knead the paste thoroughly with a pestle for 30-60 minutes.
-
Dry the paste completely (e.g., in a vacuum oven at 40°C) to obtain a solid powder of the inclusion complex.
-
-
Dissolution:
-
Weigh the powdered complex and dissolve it in the target aqueous buffer with gentle stirring.
-
The complex should dissolve much more readily than the free this compound.
-
-
Sterilization (Optional):
-
If required for cell culture or other sterile applications, filter the final solution through a 0.22 µm syringe filter.
-
Visualizing Solubilization Mechanisms
Caption: Mechanisms of solubilizing this compound via surfactants and cyclodextrins.
References
- 1. Showing Compound this compound (FDB003484) - FooDB [foodb.ca]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. This compound | C10H20O | CID 12741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. This compound|lookchem [lookchem.com]
- 6. chembk.com [chembk.com]
- 7. wjbphs.com [wjbphs.com]
- 8. japer.in [japer.in]
- 9. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in pharmaceutical formulations II: solubilization, binding constant, and complexation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate reagents for clean ketone synthesis
Welcome to the Technical Support Center for Clean Ketone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting appropriate reagents and troubleshooting common issues encountered during the synthesis of ketones. Our focus is on promoting clean and efficient synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for clean ketone synthesis?
A1: Several methods are widely employed for ketone synthesis, with the "cleanest" choice depending on the specific substrate, scale, and available resources. Key methods include:
-
Oxidation of Secondary Alcohols: A direct and often high-yielding method. Modern, milder reagents are preferred for their selectivity and reduced waste.[1][2][3]
-
Reaction of Acyl Chlorides with Organometallic Reagents: Particularly with Gilman reagents (organocuprates), this method offers high selectivity for ketones, avoiding over-addition that can occur with more reactive organometallics like Grignard reagents.[4][5][6]
-
Ozonolysis of Alkenes: This method cleaves carbon-carbon double bonds to form ketones and/or aldehydes. It is a powerful transformation, and modern protocols have improved its safety and efficiency.[7][8][9]
-
Friedel-Crafts Acylation: A classic method for synthesizing aryl ketones by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.[10][11]
-
Hydration of Alkynes: The addition of water to a terminal alkyne, typically catalyzed by mercury salts, yields a methyl ketone.[1][12]
-
Reaction of Nitriles with Grignard Reagents: This method produces an imine intermediate which is then hydrolyzed to the corresponding ketone.[13][14][15][16]
Q2: What are "green chemistry" metrics, and how do they apply to ketone synthesis?
A2: Green chemistry metrics are used to evaluate the environmental friendliness of a chemical process. For ketone synthesis, two important metrics are:
-
Atom Economy: This calculates the proportion of reactant atoms that are incorporated into the final product. A higher atom economy indicates a more efficient reaction with less waste. Addition reactions, for example, have a 100% atom economy in theory.[17][18][19]
-
E-Factor (Environmental Factor): This is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a cleaner process.[17]
When selecting a synthetic route, considering these metrics can help in choosing a process that is not only high-yielding but also environmentally responsible.
Q3: How can I avoid the formation of tertiary alcohols as byproducts when using organometallic reagents with acyl chlorides?
A3: The formation of tertiary alcohols is a common side reaction when using highly reactive organometallic reagents like Grignard or organolithium reagents with acyl chlorides. The initially formed ketone is more reactive than the starting acyl chloride and reacts further with the organometallic reagent. To avoid this, it is highly recommended to use a Gilman reagent (lithium dialkylcuprate). Gilman reagents are less reactive and selectively react with acyl chlorides but not with the resulting ketone, thus providing a clean synthesis of the desired ketone.[4][5][20][21]
Troubleshooting Guides
Oxidation of Secondary Alcohols
| Problem | Potential Cause(s) | Solution(s) |
| Low or No Reaction | - Inactive oxidizing agent.- Alcohol is sterically hindered.- Incorrect reaction temperature. | - Use a fresh batch of the oxidizing agent.- Switch to a more powerful or less sterically demanding oxidant (e.g., Swern or Dess-Martin for hindered alcohols).[1]- Ensure the reaction is run at the optimal temperature for the chosen reagent (e.g., -78 °C for Swern oxidation).[22][23] |
| Formation of Byproducts | - Over-oxidation (less common for secondary alcohols but possible with harsh reagents).- Acid-sensitive functional groups in the substrate reacting with acidic oxidants (e.g., Jones reagent). | - Use a milder, more selective oxidizing agent like PCC, Swern, or Dess-Martin periodinane.[1][22][24]- If using an acidic reagent, consider protecting sensitive functional groups. |
| Difficult Product Isolation | - Formation of chromium tars with Cr(VI) reagents (e.g., PCC, Jones).- Foul-smelling byproducts from Swern oxidation (dimethyl sulfide). | - For chromium-based oxidations, filter the reaction mixture through a plug of silica (B1680970) gel or celite to remove the chromium salts.- For Swern oxidation, ensure the workup includes a step to oxidize the dimethyl sulfide (B99878) to odorless dimethyl sulfoxide (B87167) (e.g., with bleach). |
Synthesis from Acyl Chlorides with Gilman Reagents
| Problem | Potential Cause(s) | Solution(s) |
| Low Yield of Ketone | - Impure or improperly prepared Gilman reagent.- Reaction temperature too high, leading to reagent decomposition.- Presence of water in the reaction, which will quench the Gilman reagent. | - Prepare the Gilman reagent fresh from high-purity starting materials.- Maintain a low reaction temperature (typically -78 °C to 0 °C).- Ensure all glassware is oven-dried and solvents are anhydrous. |
| Formation of Tertiary Alcohol | - Contamination with Grignard or organolithium reagents.- Reaction temperature is too high, increasing the reactivity of the Gilman reagent. | - Ensure complete conversion of the alkyllithium or Grignard reagent to the Gilman reagent by using a slight excess of the copper(I) salt.- Maintain the recommended low reaction temperature.[4][5] |
| Recovery of Starting Material | - Incomplete reaction.- Gilman reagent is too sterically hindered to react efficiently. | - Increase the reaction time or allow the reaction to warm slowly to room temperature.- Consider using a less sterically hindered Gilman reagent if possible. |
Ozonolysis of Alkenes
| Problem | Potential Cause(s) | Solution(s) |
| Incomplete Reaction | - Insufficient ozone passed through the solution.- Low reactivity of the alkene. | - Monitor the reaction for the characteristic blue color of excess ozone in the solution.[8]- For electron-deficient alkenes, longer reaction times or a higher concentration of ozone may be necessary. |
| Formation of Carboxylic Acids (with reductive workup) | - Oxidative workup conditions were inadvertently used.- The ozonide was not properly quenched. | - Ensure a proper reductive workup agent (e.g., dimethyl sulfide, zinc dust) is used.[8][9]- Add the reducing agent before allowing the reaction to warm to room temperature. |
| Explosion Hazard | - Ozonides are potentially explosive, especially upon concentration. | - Never concentrate the reaction mixture before the reductive workup is complete. Always quench the ozonide at low temperature.[25] |
Quantitative Data Summary
Table 1: Comparison of Common Methods for Ketone Synthesis
| Method | Reagents | Typical Yield (%) | Reaction Time | Reaction Temp (°C) | Key Advantages | Key Disadvantages |
| Oxidation of 2° Alcohols | PCC, CH₂Cl₂ | 80-95 | 1-4 h | 25 | Mild, selective for aldehydes/ketones.[3] | Toxic chromium reagent, tar-like byproducts. |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 85-98 | 1-3 h | -78 to 25 | Very mild, good for sensitive substrates.[22][24] | Requires cryogenic temperatures, foul-smelling byproduct.[23][26] | |
| Dess-Martin Periodinane | 85-95 | 1-3 h | 25 | Mild, room temperature reaction.[24] | Expensive, potentially explosive reagent. | |
| From Acyl Chlorides | Gilman Reagent (R₂CuLi) | 70-90 | 1-2 h | -78 to 0 | High selectivity for ketones, avoids over-addition.[4][5] | Requires anhydrous conditions, sensitive reagent. |
| Ozonolysis of Alkenes | O₃, then DMS or Zn/H₂O | 70-95 | 1-3 h | -78 | High yielding, predictable products.[7][8][25] | Requires specialized equipment (ozone generator), potentially explosive intermediates.[25] |
| Friedel-Crafts Acylation | RCOCl, AlCl₃, Aromatic Substrate | 70-95 | 1-5 h | 0 to 80 | Excellent for aryl ketones.[10][11][27] | Limited to aromatic substrates, requires stoichiometric Lewis acid, generates significant waste. |
| From Nitriles | Grignard Reagent (RMgX), then H₃O⁺ | 60-85 | 2-6 h | 0 to 60 | Forms a new C-C bond, good for unsymmetrical ketones.[13][14][16] | Requires anhydrous conditions, hydrolysis of the imine intermediate can sometimes be sluggish. |
Experimental Protocols
Key Experiment 1: Oxidation of a Secondary Alcohol using PCC
Objective: To synthesize a ketone from a secondary alcohol using pyridinium (B92312) chlorochromate (PCC).
Materials:
-
Secondary alcohol (e.g., cyclohexanol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Celite or silica gel
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane.
-
Add Celite or silica gel to the solution (this prevents the chromium byproducts from forming a tar).
-
In a separate flask, prepare a slurry of PCC (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the PCC slurry to the alcohol solution at room temperature with vigorous stirring.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, dilute the mixture with diethyl ether and filter it through a pad of silica gel to remove the chromium salts. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude ketone.
-
Purify the ketone by distillation or column chromatography as needed.
Key Experiment 2: Synthesis of an Aryl Ketone via Friedel-Crafts Acylation
Objective: To synthesize an aryl ketone from an aromatic compound and an acyl chloride.
Materials:
-
Aromatic compound (e.g., toluene)
-
Acyl chloride (e.g., acetyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a dry round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Under an inert atmosphere, add the aromatic compound (1.0 eq) and anhydrous dichloromethane to the flask and cool the mixture in an ice bath to 0 °C.
-
Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution.
-
Add the acyl chloride (1.0 eq) to the addition funnel and add it dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required for less reactive aromatic substrates.
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aryl ketone.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Selecting a Ketone Synthesis Method
Caption: Decision tree for selecting a ketone synthesis method.
Experimental Workflow for Ketone Synthesis from a Secondary Alcohol
Caption: General workflow for ketone synthesis via alcohol oxidation.
Reaction Mechanism: Acyl Chloride to Ketone using a Gilman Reagent
Caption: Mechanism of ketone synthesis using a Gilman reagent.
References
- 1. Ketone - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 5. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Ozonolysis - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Friedel–Crafts Acylation [sigmaaldrich.com]
- 11. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Atom economy - Wikipedia [en.wikipedia.org]
- 19. jocpr.com [jocpr.com]
- 20. quora.com [quora.com]
- 21. m.youtube.com [m.youtube.com]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. Alcohol to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 24. benchchem.com [benchchem.com]
- 25. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 26. organic-synthesis.com [organic-synthesis.com]
- 27. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Unveiling the Repellent Power of Methyl Ketones: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the repellent efficacy of methyl ketones against other common alternatives, supported by experimental data and detailed methodologies. We delve into the mechanisms of action and provide clear visualizations to facilitate a deeper understanding of this promising class of insect repellents.
Quantitative Analysis of Repellent Efficacy
Methyl ketones, particularly 2-undecanone, have demonstrated significant repellent properties against a variety of arthropods. The following table summarizes the performance of methyl ketones in comparison to other well-established repellents like DEET and Picaridin, based on data from various laboratory and field studies. Efficacy is primarily measured by Complete Protection Time (CPT), which denotes the duration from application to the first confirmed insect bite or landing.
| Active Ingredient | Concentration | Test Species | Mean Protection Time (Hours) | Percent Repellency | Study Notes |
| 2-Undecanone (BioUD®) | 7.75% | Aedes aegypti | ~5.0 - 6.0 | 80.4% (avg. over 6h) | Arm-in-cage assay; comparable to 7% DEET.[1] |
| 2-Undecanone | 15% | Aedes aegypti | 0.3 (in Aroma Land lotion) | - | Arm-in-cage assay; formulation dependent. |
| 2-Tridecanone | 10% | Anopheles gambiae | Comparable to DEET | - | Dose-dependent response observed.[2] |
| DEET | 7% | Aedes aegypti | ~6.0 | 80.2% (avg. over 6h) | Arm-in-cage study directly comparing with BioUD®.[1] |
| DEET | 15% | Aedes aegypti | >6.0 | 96.6% (avg. over 6h) | Arm-in-cage study directly comparing with BioUD®.[1] |
| DEET | 23.8% | Aedes aegypti | ~5.0 | - | Laboratory controlled study. |
| Picaridin | 20% | Aedes aegypti | ~6.8 | >97% over 5 hours | - |
| Nepetalactone (Catnip Oil) | 1.0% | Aedes aegypti | ~2.0 | >95% (at 2 hours) | Landing rate inhibition assay.[1] |
Mechanism of Action: The Olfactory Pathway
Insect repellents primarily function by interacting with the insect's olfactory system, disrupting their ability to locate a host. Methyl ketones, such as 2-undecanone, act as modulators of odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) in insects. This interaction can either be agonistic (activating the receptor) or antagonistic (blocking the receptor), leading to a confused or aversive behavioral response in the insect.
The binding of a repellent molecule to an OR initiates a signal transduction cascade within the OSN. This typically involves the opening of ion channels, leading to a change in the neuron's membrane potential and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect brain, where the olfactory information is processed, ultimately resulting in the insect being repelled from the source of the odor.
References
A Comparative Analysis of 2-Decanone and DEET as Insect Repellents
A Guide for Researchers, Scientists, and Drug Development Professionals
The rising demand for effective and safe insect repellents has spurred research into alternatives to the long-standing gold standard, N,N-diethyl-meta-toluamide (DEET). Among the promising naturally-derived compounds is 2-decanone, a methyl ketone found in various plants. This guide provides an objective comparison of the performance of this compound and its close, more extensively studied analog 2-undecanone (B123061), against DEET, supported by experimental data. For the purpose of this guide, data on 2-undecanone will be presented as a proxy for this compound due to the greater availability of research and its commercialization in repellent formulations.
Quantitative Efficacy Comparison
The effectiveness of an insect repellent is primarily measured by its ability to prevent bites from various arthropod vectors over time. The following tables summarize the comparative efficacy of 2-undecanone and DEET from several studies.
Table 1: Efficacy Against Mosquitoes
| Active Ingredient | Concentration | Mosquito Species | Efficacy Metric | Result | Source |
| 2-Undecanone | 7.75% | Aedes aegypti | Complete Protection Time (CPT) | Up to 5 hours | [1] |
| 2-Undecanone | 5% and 20% | Mosquitoes (general) | Repellent Effect | Strong, but lost after 6 hours | [1] |
| 2-Undecanone | Not Specified | Anopheles albimanus | Spatial Repellency (EC₅₀ in µg/cm²) | 10.8 ± 1.2 | [2] |
| 2-Undecanone | Not Specified | Anopheles quadrimaculatus | Spatial Repellency (EC₅₀ in µg/cm²) | 10.4 ± 1.1 | [2] |
| DEET | 7-15% | Mosquitoes (general) | Complete Protection Time (CPT) | Comparable to 7.75% 2-undecanone | [2][3] |
| DEET | 23.8% | Aedes aegypti | Complete Protection Time (CPT) | ~5 hours (301.5 minutes) | [1][4] |
| DEET | 5-99% | Mosquitoes | Complete Protection Time (CPT) | 2 to 12 hours (concentration dependent) | [1] |
| DEET | Not Specified | Anopheles albimanus | Spatial Repellency (EC₅₀ in µg/cm²) | 13.1 ± 1.2 | [2] |
| DEET | Not Specified | Anopheles quadrimaculatus | Spatial Repellency (EC₅₀ in µg/cm²) | 5.4 ± 0.4 | [2] |
Table 2: Efficacy Against Ticks
| Active Ingredient | Concentration | Tick Species | Efficacy Metric | Result | Source |
| 2-Undecanone | 7.75% | Ticks (general) | Complete Protection Time (CPT) | Up to 2 hours | [1] |
| 2-Undecanone | 8% | Amblyomma americanum | Complete Protection Time (CPT) | ~2 hours | [1] |
| 2-Undecanone | 8% | Dermacentor variabilis | Complete Protection Time (CPT) | ~2 hours | [1] |
| DEET | 5-99% | Ticks | Repellency Duration | About 2 to 10 hours (concentration dependent) | [5] |
Mechanisms of Action
The repellent effects of this compound (and other methyl ketones) and DEET are mediated through their interactions with the insect's olfactory system. However, their proposed mechanisms of action differ.
This compound/2-Undecanone: The primary mechanism of action for 2-undecanone is believed to be through the antagonism of odorant receptors (ORs) in insects.[6] By blocking these receptors, it prevents the insect from recognizing chemical cues from a potential host.[6][7]
DEET: The mechanism of DEET is more complex and not yet fully understood. Several hypotheses have been proposed:
-
Odorant Receptor Inhibition: DEET may inhibit the function of specific odorant receptors, making it difficult for insects to detect attractants like lactic acid and carbon dioxide.[8][9]
-
"Smell and Avoid" Hypothesis: DEET may have an inherently unpleasant odor to insects, activating an innate avoidance response.[10][11]
-
"Bewilderment" or "Confusant" Hypothesis: DEET may scramble the insect's perception of host odors, leading to confusion and preventing host-seeking behavior.[10][11]
-
Contact Repellency: DEET also acts as a contact repellent, deterring insects upon landing on a treated surface.[9][10]
Caption: Proposed mechanism of this compound as an odorant receptor antagonist.
Caption: Hypothesized multi-modal mechanism of action for DEET.
Experimental Protocols
The evaluation of insect repellent efficacy relies on standardized and reproducible methodologies. A commonly used method is the arm-in-cage test.
Arm-in-Cage Test Protocol
This laboratory-based assay directly assesses the ability of a topically applied repellent to protect a human subject from mosquito bites.
1. Test Subjects and Conditions:
-
Human Volunteers: Screened and trained individuals.
-
Mosquitoes: A specified number (e.g., 200) of host-seeking, non-blood-fed female mosquitoes of a particular species (e.g., Aedes aegypti, Anopheles stephensi) are used.[12] The mosquitoes are typically 5-10 days old.[12]
-
Test Environment: Conducted in a controlled laboratory setting with consistent temperature, humidity, and lighting.[12]
2. Procedure:
-
Repellent Application: A precise amount of the repellent formulation (e.g., 1 mL per 600 cm²) is applied evenly to a defined area of a volunteer's forearm.[12] The hand is typically protected with a glove.[12]
-
Exposure: The treated forearm is inserted into a cage containing the mosquitoes for a set period (e.g., 3 minutes).[12]
-
Data Collection: The time to the first confirmed insect landing or bite is recorded. This is known as the Complete Protection Time (CPT).[13] The test is repeated at regular intervals (e.g., every 30 minutes) to determine the duration of effectiveness.[12]
-
Control: A control arm treated with a solvent (e.g., ethanol) or an untreated arm is used to confirm the biting avidity of the mosquitoes.
Caption: A simplified workflow of the Arm-in-Cage experimental protocol.
Conclusion
Both this compound (as represented by 2-undecanone) and DEET are effective insect repellents. Quantitative data suggests that at certain concentrations, 2-undecanone offers protection comparable to lower concentrations of DEET. However, DEET generally provides a longer duration of protection, particularly at higher concentrations. The mechanisms of action, while both centered on the insect's olfactory system, appear to differ, with 2-undecanone acting as a receptor antagonist and DEET having a more complex, multi-modal effect. The choice between these repellents for development into new products will depend on the desired balance of efficacy, duration of action, and consumer preference for naturally-derived versus synthetic active ingredients. Further research into the precise mechanism of this compound and its efficacy against a broader range of arthropod vectors is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Insect Repellents | The Medical Letter Inc. [secure.medicalletter.org]
- 4. sciencing.com [sciencing.com]
- 5. epa.gov [epa.gov]
- 6. benchchem.com [benchchem.com]
- 7. yihuipharm.com [yihuipharm.com]
- 8. DEET Technical Fact Sheet [npic.orst.edu]
- 9. The mysterious multi-modal repellency of DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DEET - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. frontiersin.org [frontiersin.org]
Validation of GC-MS Method for 2-Decanone Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals requiring precise and reliable quantification of the volatile ketone 2-decanone, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique. Its high sensitivity and selectivity make it ideal for various matrices, from environmental samples to biological fluids. This guide provides a comprehensive overview of the validation of a GC-MS method for this compound quantification, comparing its performance with alternative methods and providing supporting experimental data.
Data Presentation: Performance Characteristics of a Validated GC-MS Method
The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters for the quantification of this compound using GC-MS are summarized below. The data presented is representative of the performance expected from a validated method for ketones of similar chain length and volatility.
| Parameter | Typical Performance | Acceptance Criteria |
| **Linearity (R²) ** | ≥ 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | 0.02 µg/g - 0.1 µg/mL | Method-dependent |
| Limit of Quantification (LOQ) | 0.04 µg/g - 0.5 µg/mL | Method-dependent |
| Accuracy (Recovery) | 80 - 115% | Typically 80 - 120% |
| Precision (RSD) | ||
| - Intra-day | ≤ 12% | ≤ 15% |
| - Inter-day | ≤ 11% | ≤ 15% |
| Selectivity | No significant interfering peaks at the retention time of this compound | High |
Comparison with Alternative Methods
While GC-MS is a powerful tool for this compound analysis, other techniques can also be employed. High-Performance Liquid Chromatography (HPLC) is a common alternative, particularly for samples where derivatization can enhance detection. Below is a comparison of typical performance characteristics for GC-MS and HPLC methods for the analysis of a similar ketone, 2-undecanone.[1]
| Performance Characteristic | GC-MS | HPLC-UV |
| Linearity Range (µg/mL) | 0.10–10.00 | 0.08–5.00 (plasma) |
| Correlation Coefficient (r²) | ≥ 0.998 | > 0.99 |
| Limit of Detection (LOD) | 0.02 µg/g (tissue) | 0.03 µg/mL (plasma) |
| Intra-day Precision (RSD) | ≤ 12.03 % | 1.95–3.89% |
| Inter-day Precision (RSD) | ≤ 11.34 % | 2.43–4.23% |
| Accuracy (Recovery) | 80.23–115.41 % | > 80% |
Experimental Protocols
A robust and reliable experimental protocol is the foundation of accurate quantification. The following is a detailed methodology for the analysis of this compound in a liquid matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Sample Preparation (HS-SPME)
This protocol is suitable for the extraction of volatile compounds like this compound from liquid samples.
-
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS).
-
Heater-stirrer or water bath.
-
Sodium chloride (NaCl).
-
Internal Standard (IS) solution (e.g., 2-nonanone (B1664094) in methanol, 10 µg/mL).
-
-
Procedure:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add 10 µL of the internal standard solution.
-
Add 1 g of NaCl to increase the ionic strength of the sample, which aids in the release of volatile compounds into the headspace.
-
Immediately seal the vial.
-
Place the vial in a heater-stirrer or water bath set to 60°C and allow it to equilibrate for 15 minutes with gentle agitation.
-
Expose the pre-conditioned SPME fiber to the headspace of the vial for 30 minutes at 60°C.
-
After extraction, retract the fiber and immediately introduce it into the GC injector for thermal desorption.
-
GC-MS Analysis
The following are typical instrument parameters for the analysis of this compound.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.
-
GC Parameters:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Splitless mode, Temperature: 250°C.
-
Desorption Time: 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature: 50°C, hold for 2 minutes. Ramp at 10°C/min to 250°C, and hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier ion for this compound: m/z 58
-
Qualifier ions for this compound: m/z 43, 71
-
-
Quantitative Analysis
Quantification is achieved by creating a calibration curve using an external standard with an internal standard.
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., methanol) at concentrations ranging from the LOQ to the upper limit of the expected sample concentration.
-
Analysis of Standards: Analyze each standard solution using the same HS-SPME-GC-MS method as the samples, including the addition of the internal standard.
-
Calibration Curve Construction: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantification of this compound in Samples: Analyze the prepared samples and determine the peak area ratio of this compound to the internal standard. Use the equation from the calibration curve to calculate the concentration of this compound in the samples.
Mandatory Visualizations
To further clarify the processes involved in a GC-MS method validation for this compound quantification, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ketone Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of ketones, such as acetone (B3395972), acetoacetate (B1235776), and β-hydroxybutyrate, is critical in diverse fields ranging from clinical diagnostics and metabolic research to drug development and nutritional science. The cross-validation of analytical methods is a fundamental requirement to ensure data integrity, consistency, and compliance with regulatory standards. This guide provides an objective comparison of the three primary analytical techniques for ketone analysis—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed methodologies.
Introduction to Cross-Validation of Analytical Methods
Cross-validation of analytical methods is the process of demonstrating that a validated analytical procedure is suitable for its intended purpose by comparing its results with those from another validated method.[1][2] This is crucial when transferring a method between laboratories, introducing a new method, or when data from different analytical platforms need to be compared or combined.[3] The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a framework for validating analytical procedures, emphasizing parameters such as accuracy, precision, specificity, linearity, range, and robustness.[4][5][6][7][8]
Comparative Overview of Analytical Techniques
The selection of an analytical technique for ketone analysis depends on various factors, including the specific ketone of interest, the biological matrix, required sensitivity, and throughput. The following table summarizes the key performance characteristics of GC-MS, LC-MS/MS, and NMR for the analysis of ketone bodies.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds followed by mass-based detection. Requires derivatization for non-volatile ketones.[9][10][11][12][13] | Separation of compounds in liquid phase followed by highly selective and sensitive mass-based detection.[14] | Exploits the magnetic properties of atomic nuclei to provide structural and quantitative information. Non-destructive.[8][15][16] |
| Typical Analytes | Acetone, Acetoacetate, β-Hydroxybutyrate (after derivatization)[17][18][19] | Acetoacetate, β-Hydroxybutyrate, and their isomers[8][20][21][22][23] | Acetoacetate, β-Hydroxybutyrate, Acetone[24][25][26][27][28][29][30] |
| Linearity Range | Wide dynamic range, often spanning several orders of magnitude (e.g., µM to mM).[17] | Excellent linearity over a broad concentration range (e.g., nM to mM).[20][21][31] | Generally good linearity, but may be more limited than MS-based methods.[32][33] |
| Limit of Detection (LOD) | High sensitivity, typically in the low µM to nM range.[13][17] | Very high sensitivity, often reaching the pM to nM level.[20][21][31] | Lower sensitivity compared to MS methods, typically in the low µM range.[3][15][34] |
| Limit of Quantitation (LOQ) | Low µM to nM range.[13][17] | pM to nM range.[20][21][31] | µM range.[3][34] |
| Accuracy (% Recovery) | Typically 90-110%.[18] | Typically 85-115%.[20][21] | High accuracy, as it can be a primary ratio method.[2] |
| Precision (%RSD) | < 15% for inter-day and intra-day precision.[17][18] | < 15% for inter-day and intra-day precision.[20][21] | Excellent precision, often < 5%.[26] |
| Sample Throughput | Moderate, limited by chromatographic run times and sample preparation. | High, with rapid analysis times and amenability to automation.[23] | High, especially for direct analysis of biofluids.[15] |
| Strengths | High chromatographic resolution, well-established, robust.[9] | High sensitivity and specificity, suitable for complex matrices, high throughput.[15][16] | Non-destructive, highly reproducible, minimal sample preparation, provides structural information.[8][15][16] |
| Limitations | Often requires derivatization, which can introduce variability.[6][10][11][12][13] | Susceptible to matrix effects, higher initial instrument cost.[14] | Lower sensitivity, potential for signal overlap in complex mixtures.[15][26] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the successful cross-validation of analytical methods. Below are representative protocols for the analysis of ketones in biological samples using GC-MS, LC-MS/MS, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ketone Bodies
This protocol is based on the derivatization of β-hydroxybutyrate and acetoacetate to more volatile compounds suitable for GC-MS analysis.
-
Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add an internal standard solution (e.g., deuterated ketone bodies).
-
Deproteinize the sample by adding 400 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a derivatizing agent (e.g., a mixture of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in pyridine).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized ketones and internal standards.
-
-
Data Analysis:
-
Quantify the ketones by constructing a calibration curve using the peak area ratios of the analytes to their corresponding internal standards.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Ketone Bodies
This protocol allows for the direct analysis of underivatized ketone bodies.
-
Sample Preparation (Plasma/Serum):
-
To 50 µL of plasma or serum, add 200 µL of an ice-cold protein precipitation solution (e.g., acetonitrile containing internal standards like 13C-labeled ketone bodies).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) or a HILIC column for better retention of polar ketones.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the ketone bodies from other matrix components (e.g., 0-5% B over 1 min, 5-95% B over 5 min, hold at 95% B for 2 min, then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex 6500 QTRAP or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Ion Source Parameters: Optimized for the specific instrument (e.g., ion spray voltage, temperature, gas flows).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each ketone and internal standard.
-
-
Data Analysis:
-
Quantify the ketones using a calibration curve constructed from the peak area ratios of the analytes to their internal standards.
-
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy Protocol for Ketone Bodies
This protocol describes a general approach for the direct quantification of ketones in biofluids.
-
Sample Preparation (Serum/Plasma):
-
Thaw frozen serum or plasma samples at room temperature.
-
To 400 µL of the sample, add 200 µL of a buffer solution (e.g., phosphate (B84403) buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt, TSP).
-
Vortex briefly to mix.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C to pellet any precipitates.
-
Transfer 550 µL of the supernatant to a 5 mm NMR tube.[9][35][36]
-
-
¹H-NMR Analysis:
-
Spectrometer: Bruker Avance III 600 MHz spectrometer or equivalent, equipped with a cryoprobe.
-
Temperature: 300 K.
-
Pulse Sequence: A 1D ¹H-NOESY presaturation pulse sequence (e.g., noesygppr1d) to suppress the water signal.
-
Acquisition Parameters:
-
Spectral Width: 12 ppm.
-
Number of Scans: 64-128 (depending on sample concentration).
-
Relaxation Delay: 4 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
Data Processing:
-
Apply an exponential line broadening of 0.3 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum manually.
-
Reference the spectrum to the TSP signal at 0.0 ppm.
-
-
-
Data Analysis:
-
Identify the characteristic resonance signals for the ketone bodies (e.g., β-hydroxybutyrate methyl group doublet at ~1.2 ppm, acetoacetate methyl group singlet at ~2.28 ppm, acetone methyl group singlet at ~2.24 ppm).[26]
-
Integrate the area of the specific ketone resonance and the internal standard resonance.
-
Calculate the concentration of each ketone using the following formula:[7][37] Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * Concentration_IS where N_protons is the number of protons giving rise to the integrated signal.
-
Visualization of Workflows
To facilitate a clearer understanding of the experimental and logical processes, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Statistical problems in comparative clinical chemistry analysis methods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Statistical analysis in method comparison studies part one [acutecaretesting.org]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 10. chromtech.com [chromtech.com]
- 11. youtube.com [youtube.com]
- 12. jfda-online.com [jfda-online.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. LC-MS VS GC-MS: What's the Difference -MetwareBio [metwarebio.com]
- 15. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 17. chempap.org [chempap.org]
- 18. researchgate.net [researchgate.net]
- 19. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 20. Statistics for Laboratory Method Comparison Studies | Semantic Scholar [semanticscholar.org]
- 21. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 1H NMR studies of urine during fasting: excretion of ketone bodies and acetylcarnitine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Magnetic Resonance Spectroscopy for Ketone Bodies — LCNeuro [lcneuro.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Proton-nuclear-magnetic-resonance studies of serum, plasma and urine from fasting normal and diabetic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Increased ketone levels as a key magnetic resonance spectroscopic findings during acute exacerbation in ECHS1-related Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. scispace.com [scispace.com]
- 33. researchgate.net [researchgate.net]
- 34. NMR Blog: Limits that Matter: How LoD and LoQ Shape Analytical Results — Nanalysis [nanalysis.com]
- 35. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 36. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 37. qNMR: top tips for optimised sample prep [manufacturingchemist.com]
2-Decanone: A Performance Comparison with Aliphatic Ketones for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate solvents and chemical intermediates is a critical decision that can significantly impact experimental outcomes and the efficiency of synthetic pathways. This guide provides an objective comparison of the performance of 2-decanone against other aliphatic ketones, supported by experimental data, to inform selection in various scientific applications.
This analysis focuses on key performance indicators including physicochemical properties, solvent characteristics, and biological activity. The information is intended to provide a comprehensive overview to aid in the selection of the most suitable aliphatic ketone for specific research and development needs.
Physicochemical Properties: A Comparative Overview
Aliphatic ketones are a homologous series of organic compounds characterized by a carbonyl group bonded to two alkyl chains. Their physical properties, such as boiling point, melting point, and water solubility, exhibit predictable trends with increasing carbon chain length. This compound, a ten-carbon methyl ketone, fits within this series, and its properties are best understood in comparison to its shorter-chain counterparts.
As the carbon chain length increases, the boiling point and melting point generally rise due to increased van der Waals forces. Conversely, water solubility decreases as the nonpolar alkyl portion of the molecule becomes more dominant. The density of these ketones shows a slight decrease with increasing molecular weight. A summary of these properties for this compound and other relevant aliphatic ketones is presented in Table 1.
Table 1: Physicochemical Properties of Selected Aliphatic Ketones
| Ketone | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) | Water Solubility (g/L) |
| 2-Heptanone (B89624) | C₇H₁₄O | 114.19 | 151 | -35.5 | 0.820 | 4.3 |
| 2-Octanone (B155638) | C₈H₁₆O | 128.21 | 173 | -16 | 0.819 | 0.9 |
| 2-Nonanone (B1664094) | C₉H₁₈O | 142.24 | 195 | -21[1] | 0.827 | 0.37[2] |
| This compound | C₁₀H₂₀O | 156.27 | 210 | 3.5 | 0.825 | Insoluble [3] |
Performance as Solvents in Chemical Synthesis
The utility of aliphatic ketones as solvents in organic synthesis is well-established. Their moderate polarity and ability to dissolve a range of organic compounds make them suitable for various reactions. 2-Heptanone, for instance, is recognized for its high solvent activity and slow evaporation rate, making it a good choice for cellulosic and acrylic lacquers.[4][5] While specific comparative studies on the reaction kinetics in this compound versus other aliphatic ketones are not extensively documented in publicly available literature, the general trend suggests that the choice of ketone solvent can influence reaction outcomes. The increasing lipophilicity with longer chain length, as seen in this compound, can be advantageous for reactions involving nonpolar substrates.
Biological Activity: A Comparative Perspective
The biological activity of aliphatic ketones is an area of growing interest, with implications for antimicrobial research and toxicology. The antimicrobial properties of these compounds are often related to their chain length.
Antimicrobial Activity
Cytotoxicity
The cytotoxicity of aliphatic ketones is a crucial consideration, particularly in the context of drug development and safety assessments. Toxicological data for this compound is often inferred from studies on structurally similar ketones like 2-heptanone. For instance, safety assessments by the Research Institute for Fragrance Materials (RIFM) frequently use 2-heptanone as a "read-across" analog for this compound, 2-octanone, and 2-nonanone for endpoints such as genotoxicity and repeated dose toxicity, suggesting a similar toxicological profile among these ketones.
A study using the Microtox test, which measures the toxicity to the luminescent bacterium Vibrio fischeri, reported EC50 values for a series of straight-chain methyl ketones. The results indicated that as the molecular weight increased, the EC50 values of the soluble ketones decreased, suggesting that toxicity is an important determinant.[6]
Table 2: Comparative Cytotoxicity of Aliphatic Ketones
| Ketone | Assay | Organism/Cell Line | Endpoint | Result |
| 2-Heptanone | Genotoxicity (Ames test) | Salmonella typhimurium | Mutagenicity | Not mutagenic[7] |
| 2-Heptanone | Genotoxicity (In vitro chromosome aberration) | Chinese hamster ovary cells | Clastogenicity | Non-clastogenic[7] |
| 2-Octanone | Genotoxicity (Bacterial reverse mutation assay) | Salmonella typhimurium, Escherichia coli | Mutagenicity | Not mutagenic[8] |
| This compound | Microtox Test | Vibrio fischeri | EC50 | Reported[6] |
Experimental Protocols
For researchers looking to conduct their own comparative studies, standardized methodologies are crucial for generating reliable and reproducible data.
Determination of Minimum Inhibitory Concentration (MIC)
A common method for assessing the antimicrobial activity of volatile compounds like aliphatic ketones is the vapor phase antimicrobial susceptibility assay.
Experimental Workflow for Vapor Phase Antimicrobial Susceptibility Assay
In Vitro Cytotoxicity Assay
The Organisation for Economic Co-operation and Development (OECD) provides internationally recognized guidelines for the testing of chemicals, including in vitro cytotoxicity assays. These guidelines ensure data quality and comparability.[9][10][11]
Logical Flow for In Vitro Cytotoxicity Testing (Following OECD Guidelines)
Conclusion
This compound presents a profile consistent with its position as a higher-molecular-weight aliphatic ketone. Its lower water solubility and higher boiling point compared to shorter-chain ketones like 2-heptanone and 2-octanone are key distinguishing features that should be considered in solvent selection. While direct comparative data on its performance in specific synthetic reactions is limited, its increased lipophilicity may offer advantages for certain applications.
In terms of biological activity, the available data, often derived from read-across studies, suggests a toxicological profile for this compound that is in line with other aliphatic ketones. Further direct comparative studies on the antimicrobial and cytotoxic effects of a homologous series of aliphatic ketones would be beneficial to more precisely delineate the structure-activity relationships. For researchers and developers, the choice between this compound and other aliphatic ketones will ultimately depend on the specific requirements of the application, balancing factors such as solvency, volatility, and biological impact.
References
- 1. haihangchem.com [haihangchem.com]
- 2. guidechem.com [guidechem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. atamankimya.com [atamankimya.com]
- 5. PREC MAK Solvent | Methyl N-Amyl Ketone | 2-Heptanone | CAS#110-43-0 [prechems.com]
- 6. Ketone EC50 values in the Microtox test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. oecd.org [oecd.org]
- 10. thepsci.eu [thepsci.eu]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
comparing synthetic vs natural 2-decanone in experiments
A Comparative Guide to the Bioactivity of Synthetic vs. Natural 2-Decanone for Researchers
Introduction
This compound (C10H20O), also known as methyl octyl ketone, is a naturally occurring compound found in a variety of plants and foods, including citrus fruits, berries, and dairy products.[1] It is recognized for its distinct fruity and floral aroma and is utilized in the flavor and fragrance industry.[2] Beyond its sensory properties, this compound has garnered scientific interest for its biological activities, particularly as an insect repellent and an antifungal agent.
This guide provides a comparative overview of synthetic and natural this compound for researchers, scientists, and drug development professionals. While the inherent biological activity of a pure chemical compound is independent of its origin, the source—be it chemical synthesis or extraction from natural materials—can influence the final product's purity and impurity profile. Such variations could potentially impact experimental outcomes. This document summarizes the known bioactivities of this compound, provides detailed experimental protocols for comparative analysis, and presents visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Bioactivity of this compound
The following table summarizes quantitative data on the biological activity of this compound from various studies. It is important to note that these studies do not typically differentiate between synthetic and natural sources of this compound, focusing instead on the activity of the purified compound.
| Biological Activity | Test Organism | Metric | Result | Source Purity (if specified) |
| Insect Repellency | Aedes aegypti (mosquito) | Biting Deterrent Activity | Similar to DEET at 4.8 µg/cm² | Not Specified |
| Amblyomma americanum (tick) | Repellency (0.63 mg/cm²) | 74% repellent at 2 hours | Not Specified | |
| Dermacentor variabilis (tick) | Repellency (0.63 mg/cm²) | 75% repellent at 2 hours | Not Specified | |
| Antifungal Activity | Saccharomyces cerevisiae | Minimum Fungicidal Concentration (MFC) | 12.5 µg/mL for (2E)-decenal (a related compound) | Not Specified |
| Colletotrichum gloesporioides | Antifungal Activity | Known to be active | Not Specified |
Experimental Protocols
To facilitate a direct comparison of this compound from synthetic and natural origins, the following detailed experimental protocols are provided. These protocols are standard methods for assessing insect repellency and antifungal activity.
Insect Repellency: Arm-in-Cage Assay
This method is a standard laboratory assay to evaluate the repellency of a substance against host-seeking mosquitoes.
a. Materials:
-
Cages (e.g., 30x30x30 cm) containing 50-100 host-seeking female mosquitoes (Aedes aegypti), starved for 12-24 hours.
-
Synthetic this compound solution (e.g., 5% in ethanol).
-
Natural this compound solution (e.g., 5% in ethanol).
-
Control solution (ethanol).
-
Micropipette.
-
Latex gloves.
-
Volunteer's arms.
b. Procedure:
-
Mark a 3x5 cm area on the forearm of a human volunteer.
-
Apply 1 mL of the test solution (synthetic this compound, natural this compound, or control) evenly to the marked area of one arm. The other arm can be used for a concurrent test with a different solution.
-
Allow the solvent to evaporate for 5 minutes.
-
Insert the treated arm into the mosquito cage for a 5-minute exposure period.
-
Record the number of mosquito landings and bites on the treated area.
-
Repeat the experiment at set time intervals (e.g., 30, 60, 120 minutes) to determine the duration of repellency.
-
Ensure a minimum of 3 replicates for each test substance.
Antifungal Activity: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific fungus.
a. Materials:
-
Synthetic this compound stock solution (e.g., in DMSO).
-
Natural this compound stock solution (e.g., in DMSO).
-
Fungal culture (Saccharomyces cerevisiae or other target fungi).
-
Sterile 96-well microtiter plates.
-
Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth).
-
Spectrophotometer.
-
Positive control (e.g., a known antifungal agent like fluconazole).
-
Negative control (broth with fungal inoculum and DMSO, without this compound).
b. Procedure:
-
Prepare a fungal inoculum and adjust its concentration to a standard (e.g., 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells).
-
In the 96-well plate, perform serial dilutions of the synthetic and natural this compound stock solutions with the broth to achieve a range of final concentrations.
-
Add the fungal inoculum to each well containing the test compound and the control wells.
-
Incubate the plate at an appropriate temperature (e.g., 30°C) for 24-48 hours.
-
After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Alternatively, use a spectrophotometer to measure the optical density at 600 nm to quantify fungal growth.
Visualizations
Signaling Pathway
While the precise molecular targets of this compound in insect olfaction are not fully elucidated, a plausible mechanism involves the disruption of odorant receptor signaling in sensory neurons. The following diagram illustrates a generalized insect olfactory signaling pathway that could be affected.
Caption: Generalized insect olfactory signaling pathway.
Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of synthetic and natural this compound.
Caption: Workflow for comparing synthetic and natural this compound.
References
The Structure-Activity Relationship of C10 Ketones: A Comparative Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
The therapeutic potential of C10 ketones, particularly in the realms of metabolic diseases and neuroprotection, has garnered increasing interest within the scientific community. Understanding the structure-activity relationship (SAR) of these compounds is paramount for the rational design of novel drug candidates with enhanced efficacy and selectivity. This guide provides a comparative analysis of the known biological activities of C10 ketones and related aliphatic ketones, supported by experimental data and detailed methodologies. While direct, comprehensive SAR studies on a wide range of C10 ketone analogs are still emerging, this guide synthesizes the available evidence to provide valuable insights for researchers in the field.
Comparative Biological Activity of Aliphatic Ketones
The biological activity of aliphatic ketones is significantly influenced by their structural features, primarily the length of the carbon chain and the position of the carbonyl group. The following table summarizes quantitative data from a study investigating the effect of various aliphatic ketones on the surface motility of Sinorhizobium meliloti, a model organism for studying certain cellular behaviors. While not a direct measure of therapeutic activity in humans, this data provides valuable insights into how structural modifications can impact biological function.
| Compound | Carbonyl Position | Acyl Chain Length | Concentration (mmol) | Surface Motility (mm)[1] |
| Control (Ethanol) | - | - | - | 0.0 ± 0.0 |
| 2-Heptanone (2-Hp) | 2 | 7 | 1 | 5.2 ± 0.8 |
| 2-Decanone (2-DC) | 2 | 10 | 1 | 15.5 ± 1.5 |
| 2-Undecanone (2-UDC) | 2 | 11 | 1 | 20.1 ± 2.0 |
| 2-Dodecanone (2-DDC) | 2 | 12 | 1 | 25.3 ± 2.5 |
| 2-Tridecanone (B165437) (2-TDC) | 2 | 13 | 1 | 28.1 ± 2.8 |
| 2-Pentadecanone (2-PDC) | 2 | 15 | 1 | 18.9 ± 1.9 |
| 2-Hexadecanone (2-HxDC) | 2 | 16 | 1 | 8.7 ± 0.9 |
| 3-Tridecanone (3-TDC) | 3 | 13 | 1 | No significant activity |
| 4-Tridecanone (4-TDC) | 4 | 13 | 1 | No significant activity |
| 7-Tridecanone (7-TDC) | 7 | 13 | 1 | No significant activity |
Key Observations:
-
Acyl Chain Length: For 2-ketones, biological activity appears to follow a parabolic trend, with optimal activity observed for chain lengths around C12-C13. This compound demonstrates significant activity, which increases with chain length up to 2-tridecanone before declining.
-
Carbonyl Position: The position of the carbonyl group is critical for activity. For a C13 backbone, moving the carbonyl group from the 2-position to the 3-, 4-, or 7-position completely abolishes activity in this assay. This highlights the importance of the methyl ketone moiety for this particular biological effect.
C10 Compounds as Modulators of PPARγ
While direct data on C10 ketones is limited, the corresponding C10 carboxylic acid, decanoic acid, has been identified as a direct ligand and modulator of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a key regulator of glucose and lipid metabolism.
| Compound | Target | Assay | EC50 (µM) |
| Decanoic Acid | PPARγ | Transactivation Assay | ~25 |
This finding suggests that C10 compounds can directly interact with nuclear receptors and modulate gene expression. The structural similarity between decanoic acid and C10 ketones, such as decan-2-one, implies that C10 ketones may also exhibit activity at PPARγ, although this requires further investigation.
Experimental Protocols
PPARγ-Dependent Transactivation Assay
This assay is used to determine if a compound can activate the PPARγ receptor.
Principle: The assay utilizes cells co-transfected with two plasmids. The first plasmid expresses a fusion protein of the PPARγ ligand-binding domain (LBD) and a DNA-binding domain (e.g., GAL4). The second plasmid contains a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the DNA-binding domain. If the test compound binds to and activates the PPARγ-LBD, the fusion protein binds to the promoter and drives the expression of the reporter gene, which can be quantified.
-
Cell Culture and Transfection:
-
HEK293T or other suitable cells are cultured in DMEM supplemented with 10% fetal bovine serum.
-
Cells are seeded in 96-well plates and co-transfected with the PPARγ-LBD expression vector and the reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase is often co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, the transfection medium is replaced with a fresh medium containing the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
-
Luciferase Assay:
-
After another 24 hours of incubation, the cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System, Promega).
-
-
Data Analysis:
-
The firefly luciferase activity is normalized to the Renilla luciferase activity.
-
The fold activation is calculated relative to the vehicle control.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is determined by fitting the dose-response data to a sigmoidal curve.
-
In Vitro Neuroprotection Assay against Oxygen-Glucose Deprivation (OGD)
This assay models ischemic conditions to evaluate the neuroprotective effects of a compound.
Principle: Neuronal cells or organotypic hippocampal slice cultures are subjected to a period of oxygen and glucose deprivation, which induces cell death. The ability of a test compound to reduce cell death under these conditions is a measure of its neuroprotective potential.
-
Cell/Tissue Culture:
-
Primary neuronal cultures or organotypic hippocampal slice cultures are prepared and maintained in appropriate culture media.
-
-
Oxygen-Glucose Deprivation (OGD):
-
The culture medium is replaced with a glucose-free medium.
-
The cultures are placed in a hypoxic chamber (e.g., with an atmosphere of 95% N2 and 5% CO2) for a defined period (e.g., 30-60 minutes).
-
-
Compound Treatment:
-
The test compound is added to the culture medium either before, during, or after the OGD period.
-
-
Reoxygenation and Assessment of Cell Viability:
-
After OGD, the cultures are returned to a normoxic environment with a glucose-containing medium.
-
Cell viability is assessed 24-48 hours later using methods such as:
-
MTT assay: Measures the metabolic activity of viable cells.
-
LDH assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Propidium iodide (PI) staining: PI is a fluorescent dye that stains the nuclei of dead cells.
-
-
-
Data Analysis:
-
The percentage of cell death is calculated for each treatment group and compared to the OGD control group.
-
A significant reduction in cell death in the presence of the test compound indicates a neuroprotective effect.
-
Visualizing Structure-Activity Relationships and Cellular Pathways
To better understand the relationships between C10 ketone structure and biological activity, as well as their potential mechanisms of action, the following diagrams have been generated using Graphviz.
Caption: A workflow for elucidating the structure-activity relationship of C10 ketones.
Caption: Proposed signaling pathway for C10 ketone-mediated PPARγ activation.
Conclusion
The exploration of C10 ketones as therapeutic agents is a promising area of research. The available data, although not exhaustive, suggests that the biological activity of these compounds is highly dependent on their specific chemical structure. The insights from studies on related aliphatic ketones and carboxylic acids provide a solid foundation for the future design and synthesis of novel C10 ketone analogs. The experimental protocols detailed in this guide offer standardized methods for evaluating the biological activity of these new chemical entities. Further systematic SAR studies are crucial to fully unlock the therapeutic potential of this class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.6. PPARγ-Dependent Transactivation Assay [bio-protocol.org]
- 3. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic in vitro ketosis is neuroprotective but not anti-convulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for 2-Decanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2-decanone, a valuable intermediate in the pharmaceutical and fragrance industries, can be achieved through various catalytic pathways. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall process sustainability. This guide provides a comprehensive comparison of different catalytic systems for the synthesis of this compound, supported by experimental data, to aid in the selection of the most suitable catalyst for your research and development needs.
Comparison of Catalyst Performance
The synthesis of this compound is primarily accomplished via two main routes: the oxidation of 2-decanol (B1670014) and the Wacker-Tsuji oxidation of 1-decene (B1663960). Both chemical and biocatalytic methods have shown promise, each with distinct advantages and limitations.
Chemical Catalysis: Oxidation of 2-Decanol
The direct oxidation of the secondary alcohol 2-decanol to the corresponding ketone is a common and effective synthetic strategy. A variety of oxidizing agents and catalytic systems have been employed for this transformation.
| Catalyst System | Substrate | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Swern Oxidation | 2-decanol | Oxalyl chloride, DMSO | Dichloromethane (B109758) | -78 to RT | 1-2 | >95 | >99 | High | [1] |
| PCC | 2-decanol | Pyridinium chlorochromate | Dichloromethane | Room Temp. | 2-4 | High | High | Good | [1] |
| Hypochlorite | 2-decanol | Sodium hypochlorite | Acetic acid | 0 to RT | 1-2 | High | Good | Good | [1] |
| Co₃O₄ nanoparticles | 2-propanol | O₂ | Gas phase | 160 | - | ~100 | ~100 | ~100 | [2] |
| Ag/CeO₂-SiO₂ | Alcohols | O₂ | Toluene | 100 | - | High | High | High | [3] |
Note: Data for Co₃O₄ and Ag/CeO₂-SiO₂ are for analogous secondary alcohol oxidations and suggest high potential for 2-decanol oxidation.
Chemical Catalysis: Wacker-Tsuji Oxidation of 1-Decene
The palladium-catalyzed Wacker-Tsuji oxidation provides a method for the synthesis of this compound from the readily available terminal alkene, 1-decene. This reaction typically employs a palladium catalyst and a co-catalyst to facilitate the reoxidation of the active palladium species.
| Catalyst System | Substrate | Co-catalyst / Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| PdCl₂ | 1-decene | CuCl / O₂ | DMF/H₂O (7:1) | Room Temp. | 24 | - | - | 69-82 | [4] |
| PdCl₂ | 1-dodecene | CuCl / O₂ | DMF/H₂O | Not specified | Not specified | High | High | Good | [5] |
| Pd(OAc)₂/Pyridine | 1-octene | O₂ | i-PrOH/Toluene | 60 | 24 | 98 | 99 | 97 | [6] |
| Pd(Quinox)/TBHP | Various alkenes | TBHP | 1,2-dichloroethane | 60 | 0.25-2 | 81-99 | >99 | 81-99 | [7] |
Note: Data for Pd(OAc)₂/Pyridine and Pd(Quinox)/TBHP are for similar terminal alkenes and indicate high potential for 1-decene oxidation.
Biocatalysis: Oxidation of 2-Decanol
Biocatalytic methods, particularly the use of alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the oxidation of 2-decanol. These enzymatic reactions are typically performed in aqueous media under mild conditions.
| Biocatalyst | Substrate | Co-substrate/Co-factor | Buffer | Temperature (°C) | Time (h) | Conversion (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Sphingobium yanoikuyae ADH (SyADH) | rac-heptan-2-ol* | Acetone / NADP⁺ | Potassium phosphate (B84403) (pH 7) | 30 | 24 | 96 |[8] | | Candida parapsilosis ATCC 7330 | Cinnamyl alcohol* | - | Aqueous | 25 | <0.1 | 61 |[9] | | Yeast Alcohol Dehydrogenase (YADH) | Propan-2-ol, Butan-2-ol* | NAD⁺ | Not specified | Not specified | - | Active |[10] |
Note: Data is for similar secondary alcohols, indicating the potential for this compound synthesis. The use of a non-enantioselective ADH is crucial for the complete oxidation of racemic 2-decanol.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and scales.
Protocol 1: Swern Oxidation of 2-Decanol
This protocol is a reliable method for the small-scale synthesis of this compound with high yield and purity.[1]
-
Preparation of the Oxidizing Agent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (2.0 eq.) in anhydrous dichloromethane (DCM) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO) (2.5 eq.) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the mixture for 20 minutes.
-
Oxidation of 2-Decanol: Add a solution of 2-decanol (1.0 eq.) in anhydrous DCM dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 45 minutes at this temperature.
-
Quenching the Reaction: Add triethylamine (B128534) (5.0 eq.) dropwise to the reaction mixture, maintaining the temperature at -78 °C. A thick white precipitate will form. After the addition is complete, stir for an additional 15 minutes at -78 °C, then allow the mixture to warm to room temperature.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by distillation or column chromatography.
Protocol 2: Wacker-Tsuji Oxidation of 1-Decene
This protocol describes the classic palladium-copper catalyzed oxidation of a terminal alkene to a methyl ketone.[4]
-
Catalyst Solution Preparation: In a round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, charge palladium(II) chloride (PdCl₂, 0.1 eq.) and copper(I) chloride (CuCl, 1.0 eq.) with a mixture of dimethylformamide (DMF) and water (7:1 v/v).
-
Oxygenation: Stir the mixture at room temperature under an oxygen atmosphere for at least 30 minutes to ensure the oxidation of Cu(I) to Cu(II).
-
Addition of Substrate: Add 1-decene (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously under the oxygen balloon at room temperature for 24 hours.
-
Work-up and Purification: Dilute the reaction mixture with water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Biocatalytic Oxidation of 2-Decanol
This protocol provides a general framework for the enzymatic oxidation of a secondary alcohol using an alcohol dehydrogenase.[8]
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7).
-
Addition of Co-factor and Co-substrate: Add the appropriate nicotinamide (B372718) co-factor (e.g., NADP⁺, 1 mM) and a co-substrate to drive the reaction equilibrium (e.g., 10% v/v acetone).
-
Addition of Biocatalyst: Add the alcohol dehydrogenase preparation (e.g., whole cells or cell-free extract, 10 mg/mL).
-
Addition of Substrate: Add 2-decanol (e.g., 50 mM) to initiate the reaction.
-
Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with agitation (e.g., 600 rpm).
-
Monitoring and Work-up: Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC). Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to obtain the crude this compound. Purification can be performed by column chromatography if necessary.
Visualizations
Experimental Workflow for Catalyst Evaluation
Caption: A generalized experimental workflow for the evaluation of catalysts in this compound synthesis.
Logical Relationship of Wacker-Tsuji Oxidation Pathway
Caption: Key steps and species involved in the Pd/Cu-catalyzed Wacker-Tsuji oxidation of 1-decene.
References
- 1. benchchem.com [benchchem.com]
- 2. A Perspective on Heterogeneous Catalysts for the Selective Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wacker process - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. scispace.com [scispace.com]
- 8. Frontiers | Towards Biocatalytic Oxidation of Secondary Alcohols to Carbonyl Products of Relevance for Flavors and Fragrances [frontiersin.org]
- 9. catalysis.eprints.iitm.ac.in [catalysis.eprints.iitm.ac.in]
- 10. A study of the kinetics and mechanism of yeast alcohol dehydrogenase with a variety of substrates - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study of 2-Decanone's Antimicrobial Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial properties of 2-decanone against other aliphatic ketones, supported by available experimental data. The information is intended to inform research and development efforts in the discovery and evaluation of novel antimicrobial agents.
Data Presentation: Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound and other structurally related methyl ketones against a panel of representative Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Other Methyl Ketones
| Compound | Carbon Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus niger (Mold) |
| 2-Heptanone | C7 | >5000 µg/mL | >5000 µg/mL | Data not available | Data not available |
| 2-Nonanone | C9 | 1250 µg/mL | 2500 µg/mL | Data not available | Data not available |
| This compound | C10 | ~2000 µg/mL | >30 µL/mL [1] | 400 µg/mL | 1 µL/mL [1] |
| 2-Undecanone | C11 | 625 µg/mL | 1250 µg/mL | 2500 µg/mL | Data not available |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Table 2: Minimum Bactericidal Concentration (MBC) of this compound and Other Methyl Ketones
| Compound | Carbon Chain Length | Staphylococcus aureus (Gram-positive) | Escherichia coli (Gram-negative) | Candida albicans (Yeast) | Aspergillus niger (Mold) |
| This compound | C10 | Data not available | Data not available | Data not available | Data not available |
| 2-Undecanone | C11 | Data not available | Data not available | Data not available | Data not available |
Note: There is a limited amount of publicly available data for the MBC of these specific ketones.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of antimicrobial properties.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. For bacteria, this is typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells. For fungi, a spore or yeast suspension is prepared and adjusted to a specific concentration (e.g., 1 x 10⁴ to 5 x 10⁴ cells/mL).
-
Preparation of Microtiter Plates: A 96-well microtiter plate is used. A serial two-fold dilution of the test compound (e.g., this compound) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (broth and inoculum without the test compound) and a negative control (broth only).
-
Incubation: The plates are incubated under appropriate conditions. For most bacteria, this is at 35-37°C for 16-20 hours. For fungi, incubation is typically at 35°C for 24-48 hours.
-
Determination of MIC: After incubation, the plates are examined visually or with a spectrophotometric reader for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
-
Perform MIC Test: First, a broth microdilution MIC test is performed as described above.
-
Sub-culturing: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth (at and above the MIC) and is plated onto an appropriate agar (B569324) medium that does not contain the test compound.
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of viable cells from the initial inoculum.
Visualizations: Mechanisms and Workflows
Antimicrobial Mechanism of Action: Disruption of Bacterial Cell Membrane
The primary antimicrobial mechanism of aliphatic ketones like this compound is believed to be the disruption of the bacterial cell membrane's structure and function.
References
The Evolving Landscape of Food Consumption Biomarkers: A Comparative Guide to 2-Decanone and Established Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of dietary intake is a cornerstone of nutritional research and drug development. Traditional self-reported dietary assessment methods are often plagued by recall bias and inaccuracies. This has led to a growing interest in the identification and validation of objective biomarkers of food consumption. This guide provides a comparative analysis of 2-decanone, a potential but currently unvalidated biomarker, against established fatty acid biomarkers for the consumption of dairy and meat products.
Introduction to Food Consumption Biomarkers
A biomarker of food consumption is a compound that can be measured in biological samples (e.g., blood, urine, breath) and serves as an indicator of the intake of a specific food or food group. An ideal biomarker should be sensitive, specific, show a dose-response relationship with intake, and be measurable with a validated analytical method.
This compound: A Potential but Unvalidated Biomarker
This compound is a volatile organic compound (VOC) and a methyl ketone that has been identified in a variety of foods, including dairy products, meats, fruits, and vegetables. Its presence in human breath has been associated with certain diseases, but its utility as a biomarker for specific food consumption remains largely unexplored and unvalidated.
Food Sources of this compound:
| Food Group | Specific Foods |
| Dairy | Milk |
| Meat | Beef |
| Fruits | Apples, Pears, Bananas |
| Vegetables | Potatoes, Tomatoes |
Established Fatty Acid Biomarkers for Dairy and Meat Consumption
In contrast to this compound, several fatty acids have been extensively studied and are considered established biomarkers for the consumption of dairy and, to some extent, red meat. These include the odd-chain fatty acids (OCFAs) pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as well as trans-palmitoleic acid.
Comparative Analysis: this compound vs. Fatty Acid Biomarkers
The following table summarizes the current state of evidence for this compound and the established fatty acid biomarkers. A significant gap in the literature exists for the validation of this compound as a food consumption biomarker.
| Feature | This compound | Pentadecanoic Acid (C15:0) | Heptadecanoic Acid (C17:0) | Trans-Palmitoleic Acid |
| Biomarker Type | Volatile Organic Compound (Ketone) | Saturated Fatty Acid | Saturated Fatty Acid | Monounsaturated Fatty Acid |
| Primary Food Source(s) | Dairy, Meat, Fruits, Vegetables | Dairy Fat | Dairy Fat | Dairy Fat, Ruminant Meat |
| Specificity | Low (present in multiple food groups) | Moderate to High for Dairy Fat | Moderate to High for Dairy Fat | Moderate to High for Ruminant Fat |
| Validation Status | Not Validated | Validated in multiple studies | Validated in multiple studies | Validated in multiple studies |
| Quantitative Data (Correlation with Intake) | Not Available | Total Dairy: r = 0.22 - 0.34[1][2] Dairy Fat: r = 0.46[3] | Total Dairy: r = 0.10 (plasma) | Dairy Fat: r = 0.21 (plasma)[4] |
| Biological Matrix | Breath, Urine (potential) | Plasma, Adipose Tissue | Plasma, Adipose Tissue | Plasma, Adipose Tissue |
| Analytical Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography (GC), GC-MS | Gas Chromatography (GC), GC-MS | Gas Chromatography (GC), GC-MS |
Experimental Protocols: A Roadmap for Validation
Detailed and validated experimental protocols are crucial for the reliable measurement of food consumption biomarkers.
Proposed Experimental Protocol for this compound Validation
As no specific protocol for the validation of this compound as a food consumption biomarker exists, a hypothetical workflow is proposed based on standard practices for VOC analysis.
1. Study Design: A controlled dietary intervention study where participants consume standardized meals with and without this compound-containing foods.
2. Sample Collection: Collection of urine and plasma samples at baseline and at multiple time points after food consumption.
3. Sample Preparation (Urine):
- Solid-Phase Microextraction (SPME): Headspace SPME to extract volatile compounds.
- Derivatization (optional): To enhance volatility and chromatographic properties.
4. Sample Preparation (Plasma):
- Protein Precipitation: To remove proteins that can interfere with the analysis.
- Liquid-Liquid Extraction or Solid-Phase Extraction: To isolate this compound from the plasma matrix.
5. GC-MS Analysis:
- Gas Chromatography: Separation of volatile compounds on a suitable capillary column.
- Mass Spectrometry: Detection and quantification of this compound based on its specific mass spectrum and retention time.
6. Data Analysis:
- Establishment of a dose-response curve.
- Assessment of sensitivity, specificity, and reproducibility.
Established Experimental Protocol for Fatty Acid Biomarkers in Plasma
This protocol is based on established methods for the analysis of fatty acids in plasma.
1. Lipid Extraction:
- Extraction of total lipids from plasma using a modified Folch method with chloroform:methanol (2:1, v/v).
2. Transesterification:
- Conversion of fatty acids in triglycerides and phospholipids (B1166683) to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.
3. GC-MS Analysis:
- Gas Chromatography: Separation of FAMEs on a polar capillary column.
- Mass Spectrometry: Identification and quantification of individual FAMEs based on their retention times and mass spectra, compared to known standards.
4. Data Analysis:
- Calculation of the relative percentage of each fatty acid.
- Correlation analysis with dietary intake data.
Visualizing the Path to Biomarker Validation
The following diagrams illustrate the key workflows and relationships in the validation and application of food consumption biomarkers.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trans-Palmitoleic Acid, Metabolic Risk Factors, and New-Onset Diabetes in US Adults - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 2-Decanone Analytical Standards
For scientists and professionals in drug development, the quality and reliability of analytical standards are paramount. This guide provides a comprehensive comparison of commercially available 2-decanone analytical standards, supported by experimental data and detailed protocols to ensure accurate and reproducible results in your research.
Comparison of this compound Analytical Standards
The selection of an appropriate analytical standard is critical for the quantification and identification of this compound in various matrices. Key parameters to consider include purity, certified concentration, and the supplier's quality control measures. Below is a summary of this compound standards offered by prominent suppliers.
| Supplier | Product Number | Purity Specification | Form | Notes |
| Sigma-Aldrich | [1](--INVALID-LINK--) | Analytical Standard | Neat | Certificate of Analysis available with detailed purity and characterization data.[2] |
| Sigma-Aldrich | (--INVALID-LINK--) | 98% | Liquid | Suitable for general laboratory use.[3] |
| Sigma-Aldrich | --INVALID-LINK-- | ≥98% | Neat | FEMA Number: 4271.[4] |
| TCI Chemical | D0010 | >99.0% (GC) | Liquid |
Note: Purity and other specifications should always be confirmed by consulting the lot-specific Certificate of Analysis (CoA) provided by the supplier. Sigma-Aldrich provides access to CoAs on their website, which typically include data from techniques such as GC, NMR, and Karl Fischer titration.[3][4]
Experimental Protocols
Accurate analysis of this compound relies on robust and validated experimental methods. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are provided as a starting point for laboratory implementation.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like this compound.[5]
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME)
This protocol is suitable for the extraction of this compound from liquid or solid matrices.[5][6]
-
Sample Preparation: Place 5 g (or 5 mL) of the sample into a 20 mL headspace vial.
-
Salting Out: Add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength and promote the release of volatile analytes into the headspace.[6]
-
Equilibration: Seal the vial and place it in a heater-stirrer or water bath set to 60°C for 15 minutes to allow for equilibration.[6]
-
Extraction: Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for 30 minutes at 60°C.[6]
-
Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption.[6]
GC-MS Parameters
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent |
| Injector | Splitless mode, 250°C |
| Carrier Gas | Helium, constant flow of 1.0 mL/min |
| Oven Program | Initial 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min |
| MS Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Data Analysis
-
Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST, Wiley).[5]
-
Quantification: For quantitative analysis, an internal or external standard method should be employed.
High-Performance Liquid Chromatography (HPLC) Analysis of this compound with DNPH Derivatization
Due to the lack of a strong chromophore, direct UV detection of this compound in HPLC is challenging. Pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a common and effective strategy to enhance detection.[7][8]
Derivatization Procedure
-
DNPH Reagent: Prepare a solution of DNPH in a suitable solvent like acetonitrile (B52724) with a catalytic amount of acid (e.g., hydrochloric acid).
-
Reaction: Mix the sample containing this compound with the DNPH reagent and heat to facilitate the formation of the 2,4-dinitrophenylhydrazone derivative.
-
Extraction: After the reaction, the derivative can be extracted and concentrated for HPLC analysis.
HPLC-UV Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 360 nm |
| Injection Volume | 10 µL |
Data Analysis
Quantification is achieved by comparing the peak area of the this compound-DNPH derivative in the sample to a calibration curve prepared from analytical standards.
Visualizing Experimental Workflows and Signaling Pathways
GC-MS Experimental Workflow
The following diagram illustrates the typical workflow for the analysis of this compound using GC-MS with HS-SPME sample preparation.
Caption: Workflow for this compound analysis by HS-SPME-GC-MS.
Pheromone Signaling Pathway Involving a 2-Decanol Derivative
2-Decanol, a related compound to this compound, is a precursor in the synthesis of certain insect pheromones. For instance, a derivative of 8-methyl-2-decanol acts as a sex attractant for Diabrotica beetles. The binding of this pheromone to receptors on the male beetle's antennae triggers a behavioral response. The simplified signaling cascade is depicted below.
Caption: Simplified pheromone signaling pathway in insects.
References
Inter-Laboratory Comparison of 2-Decanone Analysis: A Performance Evaluation Guide
Introduction
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-decanone, a ketone compound relevant in flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. The data presented is from a hypothetical inter-laboratory study designed to assess the performance of different analytical techniques and laboratories in measuring this compound in a standardized sample matrix. This guide is intended for researchers, scientists, and quality control professionals to aid in method selection and to understand the expected variability in analytical results for this compound.
This compound, also known as methyl octyl ketone, is a naturally occurring compound found in various plants and fruits.[1] Its accurate quantification is crucial for quality control in the food and fragrance industries.[2] This inter-laboratory comparison was initiated to evaluate the state-of-the-art in this compound analysis and to provide a benchmark for laboratories performing such measurements.
Study Design
A standard solution of this compound in a non-volatile organic solvent was prepared and distributed to a number of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house validated method and to report the mean concentration of three replicate measurements, along with their method's limit of detection (LOD) and limit of quantification (LOQ). The true concentration of the this compound standard was gravimetrically certified.
Data Presentation
The following tables summarize the quantitative data reported by the participating laboratories. The performance of each laboratory was evaluated based on accuracy (expressed as recovery of the true value) and precision (expressed as the relative standard deviation of the replicate measurements).
Table 1: Summary of Reported Results for this compound Analysis
| Laboratory ID | Analytical Method | Reported Mean Concentration (µg/mL) | Standard Deviation (µg/mL) | Relative Standard Deviation (%) | Recovery (%) |
| Lab A | GC-MS | 9.85 | 0.49 | 4.97 | 98.5 |
| Lab B | HPLC-UV | 9.52 | 0.76 | 7.98 | 95.2 |
| Lab C | GC-FID | 10.21 | 0.31 | 3.04 | 102.1 |
| Lab D | GC-MS | 9.91 | 0.55 | 5.55 | 99.1 |
| Lab E | HPLC-UV | 9.30 | 0.88 | 9.46 | 93.0 |
| Lab F | GC-MS | 10.15 | 0.41 | 4.04 | 101.5 |
True Concentration of this compound Standard: 10.00 µg/mL
Table 2: Method Performance Characteristics Reported by Laboratories
| Laboratory ID | Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Lab A | GC-MS | 0.05 | 0.15 |
| Lab B | HPLC-UV | 0.10 | 0.30 |
| Lab C | GC-FID | 0.08 | 0.25 |
| Lab D | GC-MS | 0.06 | 0.18 |
| Lab E | HPLC-UV | 0.12 | 0.35 |
| Lab F | GC-MS | 0.04 | 0.12 |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques employed by the participating laboratories in the inter-laboratory comparison of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is a generalized representation of the methods used by Laboratories A, D, and F.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at a rate of 10 °C/min.
-
Ramp to 250 °C at a rate of 20 °C/min, hold for 5 minutes.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Sample Preparation: The provided this compound standard solution was diluted with an appropriate solvent (e.g., methanol) to fall within the instrument's calibration range. An internal standard (e.g., 2-undecanone) was added to all samples and standards for improved accuracy.[2][3]
-
Quantification: A calibration curve was generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. The concentration of this compound in the test sample was determined from this calibration curve.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
This protocol is a generalized representation of the methods used by Laboratories B and E.
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The provided this compound standard solution was diluted with the mobile phase to fall within the instrument's calibration range.
-
Quantification: An external standard calibration curve was constructed by plotting the peak area of this compound against the concentration of the standards. The concentration of this compound in the test sample was determined from this calibration curve.
Mandatory Visualizations
Caption: Workflow of the inter-laboratory comparison study for this compound analysis.
Caption: Hypothetical signaling pathway initiated by this compound binding to a receptor.
References
Unveiling the Biological Potential of 2-Decanone and Its Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 2-decanone and its analogs, supported by experimental data. We delve into their insecticidal, repellent, and antimicrobial properties, offering insights into their mechanisms of action and structure-activity relationships.
Comparative Analysis of Biological Activity
This compound and its analogs, a class of aliphatic methyl ketones, have demonstrated a range of biological activities, primarily as insect control agents and antimicrobial compounds. The efficacy of these compounds is closely related to their chemical structure, particularly the length of the alkyl chain.
Insecticidal and Repellent Activity
Aliphatic ketones, including this compound, 2-nonanone, and 2-undecanone, have been identified as potent insect repellents and insecticides. Their mechanism of action is largely attributed to their interaction with the insect's olfactory system, where they can act as antagonists to odorant receptors, masking the chemical cues that attract pests.
Table 1: Comparative Insecticidal and Repellent Activity of 2-Alkanone Analogs
| Compound | Target Insect | Bioassay | Endpoint | Result |
| 2-Heptanone | Red Imported Fire Ant (Solenopsis invicta) | Fumigant Toxicity | LC50 | 4.27 µg/cm³ |
| 2-Octanone | Red Imported Fire Ant (Solenopsis invicta) | Fumigant Toxicity | LC50 | 5.11 µg/cm³ |
| 2-Nonanone | Red Imported Fire Ant (Solenopsis invicta) | Fumigant Toxicity | LC50 | 5.26 µg/cm³ |
| This compound | Red Imported Fire Ant (Solenopsis invicta) | Fumigant Toxicity | LC50 | Not explicitly found in direct comparison |
| 2-Undecanone | Red Imported Fire Ant (Solenopsis invicta) | Fumigant Toxicity | LC50 | 8.21 µg/cm³ |
| 2-Nonanone | Mosquito (Aedes aegypti) | Repellency Assay | Minimum Effective Dosage | >0.375 mg/cm²[1] |
| 2-Undecanone | Mosquito (Aedes aegypti) | Repellency Assay | Not explicitly found in direct comparison |
Note: LC50 (Lethal Concentration 50) is the concentration of a substance that is lethal to 50% of the test population.
Antimicrobial Activity
Several 2-alkanone analogs have exhibited notable antifungal and antibacterial properties. The primary mechanism of their antimicrobial action is the disruption of the cell membrane's integrity, leading to leakage of cellular contents and ultimately cell death.
Table 2: Comparative Antimicrobial Activity of 2-Alkanone Analogs
| Compound | Target Microorganism | Bioassay | Endpoint | Result (MIC in µg/mL) |
| Undecan-2-one | Escherichia coli | Broth Microdilution | MIC | Low activity |
| Undecan-2-one | Bacillus subtilis | Broth Microdilution | MIC | Low activity |
| Undecan-2-one | Candida mycoderma | Broth Microdilution | MIC | High activity |
| Undecan-2-one | Aspergillus niger | Broth Microdilution | MIC | Strongest effect |
| 3,4-Epoxy-2-dodecanone | Trichophyton mentagrophytes | Broth Microdilution | MIC | 25 |
| 3,4-Epoxy-2-tridecanone | Trichophyton mentagrophytes | Broth Microdilution | MIC | 25 |
| 3,4-Epoxy-2-alkanones (C11-C15) | Propionibacterium acnes | Broth Microdilution | MIC | 100 |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of these compounds. Below are summaries of key experimental protocols.
Insect Repellent Bioassay (Arm-in-Cage Method)
This widely used method directly assesses the repellency of a compound against biting insects.
-
Test Subjects: Human volunteers and female mosquitoes (e.g., Aedes aegypti) starved for 12 hours.
-
Apparatus: A cage containing a known number of mosquitoes.
-
Procedure:
-
A defined area on the volunteer's forearm is treated with a specific concentration of the test compound dissolved in a solvent (e.g., ethanol). A control area is treated with the solvent alone.
-
The treated arm is exposed inside the cage for a set period.
-
The number of mosquito landings and bites on the treated and control areas are recorded.
-
The percentage of repellency is calculated based on the reduction in bites on the treated area compared to the control.
-
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Materials: 96-well microtiter plates, fungal inoculum, appropriate broth medium (e.g., RPMI-1640), and the test compound.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of the microtiter plate.
-
A standardized fungal inoculum is added to each well.
-
Positive (fungus and broth) and negative (broth only) controls are included.
-
The plates are incubated at a specific temperature and duration suitable for the growth of the fungus.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.[2][3]
-
Visualizing the Mechanisms of Action
To better understand the biological processes involved, the following diagrams illustrate the proposed signaling pathways and experimental workflows.
Caption: Insect Olfactory Pathway for 2-Alkanone Repellency.
Caption: Antimicrobial Mechanism of 2-Alkanone Analogs.
References
A Comparative Review of Modern Ketone Synthesis Methodologies
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of modern organic chemistry, pivotal in the construction of pharmaceuticals, natural products, and other fine chemicals. The choice of synthetic methodology is critical, influencing yield, purity, scalability, and economic viability. This guide provides an objective comparison of prevalent ketone synthesis methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their specific needs.
Comparative Performance of Ketone Synthesis Methodologies
The following tables summarize quantitative data for key ketone synthesis methodologies, offering a direct comparison of their performance across various metrics.
Table 1: Oxidation of Secondary Alcohols
| Oxidizing Agent/Method | Typical Substrate | Reaction Time | Temperature (°C) | Yield (%) | Catalyst Loading (mol%) | Notes |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Aliphatic & Benzylic Alcohols | 1-4 h | 0 - rt | 80-95 | Stoichiometric | Strong oxidant, not suitable for acid-sensitive substrates.[1][2] |
| Pyridinium (B92312) Chlorochromate (PCC) | Aliphatic & Benzylic Alcohols | 1-3 h | rt | 85-95 | Stoichiometric | Milder than Jones reagent, avoids over-oxidation.[1] |
| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | Wide range of alcohols | 0.5-2 h | -78 to rt | 90-98 | Stoichiometric | Mild conditions, good for sensitive substrates.[1] |
| Dess-Martin Periodinane (DMP) | Wide range of alcohols | 0.5-3 h | rt | 90-98 | Stoichiometric | Mild, neutral conditions, broad functional group tolerance.[1] |
| TEMPO/NaOCl | Primary and Secondary Alcohols | 1-2 h | 0 - rt | 90-99 | 1-5 | "Green" and selective oxidation.[3] |
| Cu(I)/Diaziridinone | Primary and Secondary Alcohols | 1-12 h | rt - 60 | 73-99 | 5-10 | Mild conditions, tolerates acid-sensitive groups.[1] |
Table 2: Acylation and Alkene/Alkyne Functionalization
| Method | Typical Substrate | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Friedel-Crafts Acylation | Aromatic Compounds | Acyl halide/anhydride, Lewis Acid (e.g., AlCl₃) | 1-6 h | 0 - 80 | 70-95 | Limited to arenes more activated than halobenzenes; catalyst is stoichiometric.[4][5] |
| Ozonolysis of Alkenes | Alkenes | O₃, then reductive workup (e.g., Me₂S, Zn/H₂O) | 1-4 h | -78 | 70-95 | Cleaves C=C bond; product depends on alkene substitution.[6][7][8] |
| Hydration of Alkynes (Markovnikov) | Terminal & Internal Alkynes | H₂O, H₂SO₄, HgSO₄ or Au(I)/Pt(II) catalyst | 2-24 h | rt - 100 | 70-95 | Forms methyl ketones from terminal alkynes.[9][10][11] |
Table 3: Organometallic Methodologies
| Method | Reactants | Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield (%) | Notes |
| Weinreb Ketone Synthesis | Weinreb Amide, Organometallic Reagent | Grignard or Organolithium Reagent | 1-4 h | 0 to rt | 75-95 | Prevents over-addition to form tertiary alcohols; broad substrate scope.[12][13][14][15] |
| Grignard Reaction with Nitriles | Nitrile, Grignard Reagent | Diethyl ether or THF, followed by aqueous acid | 2-6 h | 0 to reflux | 60-80 | Hydrolysis of the intermediate imine yields the ketone.[16][17][18][19][20] |
| Organolithium Reagents with Carboxylic Acids | Carboxylic Acid, Organolithium Reagent | Diethyl ether or THF | 1-3 h | -78 to rt | 70-90 | Requires two equivalents of the organolithium reagent.[21][22][23][24] |
Experimental Protocols
Oxidation of a Secondary Alcohol using Pyridinium Chlorochromate (PCC)
This procedure outlines the oxidation of a secondary alcohol to a ketone using the mild oxidant PCC.
Procedure:
-
To a stirred solution of the secondary alcohol (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM, 0.1-0.2 M) at room temperature, add pyridinium chlorochromate (PCC, 1.5 equiv).
-
Stir the reaction mixture vigorously at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel or Celite to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure ketone.
Friedel-Crafts Acylation of Benzene (B151609)
This protocol describes the synthesis of acetophenone (B1666503) via the Friedel-Crafts acylation of benzene.
Procedure:
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 equiv) and anhydrous benzene (excess, serves as solvent and reactant).
-
Cool the mixture in an ice bath to 0-5 °C with stirring.
-
Add acetyl chloride (1.0 equiv) dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will be evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 60°C) for 1-2 hours.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to yield acetophenone.
Ozonolysis of an Alkene
This procedure details the oxidative cleavage of an alkene to yield ketone(s) using ozone followed by a reductive workup.
Procedure:
-
Dissolve the alkene (1.0 equiv) in a suitable solvent (e.g., dichloromethane or methanol, 0.1 M) in a flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone-enriched oxygen through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone, or when the potassium iodide trap turns brown.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add a reducing agent, such as dimethyl sulfide (B99878) (DMS, 1.5 equiv), to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product(s) by column chromatography or distillation.
Weinreb Ketone Synthesis
This protocol describes the synthesis of a ketone from a Weinreb amide and a Grignard reagent, which advantageously avoids over-addition.
Procedure:
-
To a solution of the Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF, 0.2 M) under an inert atmosphere (e.g., argon or nitrogen), cool the flask to 0 °C in an ice bath.
-
Add the Grignard reagent (1.2 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude ketone by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the workflows and key mechanistic steps of the described ketone synthesis methodologies.
Conclusion
The synthesis of ketones can be achieved through a diverse array of methodologies, each with its own set of advantages and limitations. The oxidation of secondary alcohols offers a direct and often high-yielding route, with a variety of reagents available to suit the substrate's sensitivity. Friedel-Crafts acylation remains a powerful tool for the synthesis of aryl ketones, while ozonolysis and alkyne hydration provide valuable methods for ketone formation from unsaturated precursors. Organometallic reagents, particularly in the context of the Weinreb ketone synthesis, offer a high degree of control and functional group tolerance, effectively preventing common side reactions like over-addition. The selection of the most appropriate method will ultimately depend on factors such as the desired ketone's structure, the availability and cost of starting materials, the required scale of the reaction, and the presence of other functional groups within the molecule. This guide serves as a foundational resource to inform these critical decisions in synthetic planning.
References
- 1. Highly Efficient Cu(I)-Catalyzed Oxidation of Alcohols to Ketones and Aldehydes with Diaziridinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16.3 Alkylation and Acylation of Aromatic Rings: The FriedelâCrafts Reaction - Organic Chemistry | OpenStax [openstax.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Ozonolysis in Solvent/Water Mixtures: Direct Conversion of Alkenes to Aldehydes and Ketones [organic-chemistry.org]
- 8. Ozonolysis - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 12. researchgate.net [researchgate.net]
- 13. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Weinreb Ketone Synthesis [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. organicreactions.org [organicreactions.org]
- 22. researchgate.net [researchgate.net]
- 23. Carboxylic Acids to Ketones - Chemistry Steps [chemistrysteps.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Safety Operating Guide
Proper Disposal of 2-Decanone: A Guide for Laboratory Professionals
Ensuring the proper disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of 2-decanone, a combustible liquid that is toxic to aquatic life.[1] Adherence to these protocols, in conjunction with institutional and local regulations, is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This chemical is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of vapors.[1][3][4]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][2] No smoking is permitted in the handling area.[1]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
-
Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][2]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[5]
-
Containment: Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[2][4][5] Do not use combustible materials like paper towels for the initial cleanup.[4]
-
Prevent Environmental Release: Prevent the spill from entering drains or waterways.[1][4][6]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed, and properly labeled container for disposal.[2][5][6]
Quantitative Data for Safe Handling
The following table summarizes key physical and chemical properties of this compound relevant to its safe handling and disposal.
| Property | Value | Citations |
| Physical State | Liquid | [1] |
| Flash Point | 71 °C / 159.8 °F | [2] |
| Boiling Point | 211 °C | [1] |
| GHS Signal Word | Warning | [1][2] |
| GHS Hazard Statements | Combustible liquid, Toxic to aquatic life | [1] |
| Water Hazard Class (WGK) | 2 (Obviously hazardous to water) | [7] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled in accordance with all applicable local, state, and federal regulations.[2][3] Under no circumstances should it be poured down the drain or disposed of in regular trash.[1][4][8]
1. Waste Characterization:
-
Determine if the this compound waste is pure or mixed with other chemicals.
-
If mixed with other solvents or hazardous materials, the entire mixture must be treated as hazardous waste, following the most stringent disposal requirements for any of the components.[8]
2. Containerization:
-
Collect waste this compound in a dedicated, clearly labeled, and leak-proof container that is chemically compatible.[4][8]
-
Ensure the container has a secure, screw-top cap and is in good condition.[9]
-
Do not overfill the container; leave at least one inch of headspace to allow for expansion.[9]
3. Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."[4]
-
The label must include the full chemical name, "this compound," and list all associated hazards (e.g., "Combustible Liquid").[4]
4. Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[9]
-
The storage area should be cool, well-ventilated, and away from sources of ignition.[1][9]
-
Ensure incompatible waste types are segregated.[9]
5. Final Disposal:
-
The disposal of this compound must be managed by a licensed professional waste disposal service.[4]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the chemical waste.[4]
-
Disposal may involve controlled incineration at a licensed chemical destruction plant.[1]
6. Empty Container Disposal:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol).[1][4]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Once decontaminated, the container can be punctured to render it unusable and disposed of according to institutional guidelines, which may include recycling or disposal in a sanitary landfill.[1]
Experimental Protocols
While this document does not cite specific experiments, the disposal procedures outlined are based on standard laboratory safety protocols for handling combustible and environmentally hazardous liquids. The core principle is the containment and segregation of chemical waste for subsequent removal by a certified hazardous waste contractor.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. sds.metasci.ca [sds.metasci.ca]
- 4. benchchem.com [benchchem.com]
- 5. This compound(693-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS 693-54-9 | 818795 [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling 2-Decanone
Essential Safety and Handling Guide for 2-Decanone
This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for the safety of all researchers, scientists, and drug development professionals.
Hazard Summary & Physical Properties
This compound is a combustible liquid that is toxic to aquatic life.[1] It may cause skin and eye irritation.[2][3] Proper handling and storage are critical to minimize risks.
| Property | Value |
| CAS Number | 693-54-9 |
| Molecular Formula | C10H20O |
| Molecular Weight | 156.27 g/mol [4] |
| Appearance | Colorless to light yellow liquid[5][6] |
| Odor | Faint, sweet, and fruity[7] |
| Boiling Point | 211 °C (411.8 °F)[1][5] |
| Melting Point | 3.5 °C (38.3 °F)[5] |
| Flash Point | 71 °C (159.8 °F)[5] |
| Solubility | Insoluble in water; Soluble in alcohol[8] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE.
| Protection Type | Required Equipment | Specifications and Usage |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][9] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspect gloves prior to use. Wash hands thoroughly after handling.[1][2] |
| Lab coat or other protective clothing | To prevent skin contact.[2][5] | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill response. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2] |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure
-
Preparation:
-
Handling:
-
Storage:
Spill Response Protocol
-
Immediate Actions:
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area thoroughly with soap and water.
-
Dispose of contaminated cleaning materials as hazardous waste.
-
Disposal Plan
The disposal of this compound and its contaminated waste must comply with all local, state, and federal regulations.[1]
-
Waste Collection:
-
Collect this compound waste in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
-
Waste Storage:
-
Store waste containers in a designated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Final Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company for pickup and disposal.
-
Do not discharge this compound into sewers or waterways.[1]
-
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound(693-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. This compound, 693-54-9 [thegoodscentscompany.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. This compound Cas 693-54-9 | Leading Aroma Ingredient Exporter [chemicalbull.com]
- 8. This compound, 97% | Fisher Scientific [fishersci.ca]
- 9. sds.metasci.ca [sds.metasci.ca]
- 10. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
